Product packaging for Branaplam Hydrochloride(Cat. No.:CAS No. 1562338-39-9)

Branaplam Hydrochloride

Cat. No.: B606337
CAS No.: 1562338-39-9
M. Wt: 429.9 g/mol
InChI Key: XJIMIVJABPKGIY-UHFFFAOYSA-N
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Description

BRANAPLAM HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28ClN5O2 B606337 Branaplam Hydrochloride CAS No. 1562338-39-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2.ClH/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIMIVJABPKGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562338-39-9
Record name Branaplam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRANAPLAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317C6VX21O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Branaplam Hydrochloride: A Technical Guide to its Dual Mechanism of Action in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branaplam hydrochloride (formerly known as LMI070 or NVS-SM1) is a small molecule drug candidate that has been investigated for the treatment of two distinct neurodegenerative disorders: Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD).[1] Its intriguing dual mechanism of action, centered on the modulation of pre-messenger RNA (pre-mRNA) splicing, offers a compelling case study in the therapeutic potential of targeting RNA processing. This technical guide provides an in-depth exploration of the molecular mechanisms by which Branaplam exerts its effects in both SMA and HD, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.

Core Mechanism of Action: Splicing Modulation

Branaplam is a pyridazine derivative that functions as a splicing modulator.[2] Its primary mode of action involves binding to and stabilizing a transient RNA duplex formed between the pre-mRNA of a target gene and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[2] This stabilization enhances the recognition of specific splice sites, thereby altering the pattern of mRNA splicing.

Mechanism in Spinal Muscular Atrophy (SMA)

In the context of SMA, Branaplam targets the Survival of Motor Neuron 2 (SMN2) gene. SMA is caused by a deficiency of the SMN protein due to mutations in the SMN1 gene.[3] The SMN2 gene, a nearly identical paralog, contains a single nucleotide polymorphism (C-to-T transition) in exon 7 that disrupts a splicing enhancer element. This leads to the exclusion of exon 7 in the majority of SMN2 transcripts, resulting in a truncated, unstable, and non-functional SMN protein.[3]

Branaplam promotes the inclusion of exon 7 in the SMN2 mRNA transcript.[2] By stabilizing the interaction between the 5' splice site of exon 7 and the U1 snRNP, Branaplam effectively corrects the splicing defect.[2] This leads to an increased production of full-length, functional SMN protein, thereby addressing the root cause of SMA.[4]

Signaling Pathway: Branaplam-mediated SMN2 Splicing Correction

Branaplam_SMN2_Splicing cluster_nucleus Nucleus cluster_cytoplasm Nucleus cluster_cytoplasm Cytoplasm SMN2_gene SMN2 Gene SMN2_pre_mRNA SMN2 pre-mRNA (with Exon 7) SMN2_gene->SMN2_pre_mRNA Transcription Spliceosome Spliceosome (U1 snRNP) SMN2_pre_mRNA->Spliceosome Splicing FL_SMN_mRNA Full-length SMN mRNA (Exon 7 included) Spliceosome->FL_SMN_mRNA Correct Splicing Truncated_SMN_mRNA Truncated SMN mRNA (Exon 7 excluded) Spliceosome->Truncated_SMN_mRNA Incorrect Splicing (predominant in SMA) Branaplam Branaplam Branaplam->Spliceosome Stabilizes U1 snRNP binding FL_SMN_Protein Full-length SMN Protein FL_SMN_mRNA->FL_SMN_Protein Translation Truncated_SMN_mRNA->FL_SMN_Protein Translation & Degradation Truncated_SMN_Protein Truncated SMN Protein (unstable) Truncated_SMN_mRNA->Truncated_SMN_Protein Translation & Degradation Motor_Neuron_Survival Motor Neuron Survival FL_SMN_Protein->Motor_Neuron_Survival Promotes

Caption: Branaplam's mechanism in SMA involves stabilizing the spliceosome at the SMN2 pre-mRNA, promoting the inclusion of exon 7 and the production of functional SMN protein.

Mechanism in Huntington's Disease (HD)

In a distinct mechanism, Branaplam has been shown to lower the levels of the huntingtin (HTT) protein, the causative agent in Huntington's Disease.[5] HD is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, which leads to the production of a mutant HTT (mHTT) protein with a polyglutamine expansion.[5]

Branaplam's action in HD also involves splicing modulation, but with a different outcome. It promotes the inclusion of a previously unannotated 115-base-pair "pseudoexon" into the mature HTT mRNA transcript.[6] The inclusion of this pseudoexon introduces a premature termination codon (PTC).[6] The cellular machinery recognizes this PTC as an error and targets the aberrant HTT mRNA for degradation through a process called nonsense-mediated RNA decay (NMD).[5] This ultimately leads to a reduction in the levels of both wild-type and mutant HTT protein.[6]

Signaling Pathway: Branaplam-mediated HTT Protein Lowering

Branaplam_HTT_Lowering cluster_nucleus Nucleus cluster_cytoplasm Nucleus cluster_cytoplasm Cytoplasm HTT_gene HTT Gene HTT_pre_mRNA HTT pre-mRNA HTT_gene->HTT_pre_mRNA Transcription Spliceosome Spliceosome HTT_pre_mRNA->Spliceosome Splicing Aberrant_HTT_mRNA Aberrant HTT mRNA (with Pseudoexon & PTC) Spliceosome->Aberrant_HTT_mRNA Promotes Pseudoexon Inclusion Normal_HTT_mRNA Normal HTT mRNA Spliceosome->Normal_HTT_mRNA Canonical Splicing Branaplam Branaplam Branaplam->Spliceosome Modulates splice site selection NMD Nonsense-Mediated Decay (NMD) Aberrant_HTT_mRNA->NMD Export Aberrant_HTT_mRNA->NMD Normal_HTT_mRNA->NMD Translation HTT_Protein HTT Protein (wild-type & mutant) Normal_HTT_mRNA->HTT_Protein Translation Degradation mRNA Degradation NMD->Degradation Reduced_HTT Reduced HTT Protein Levels Degradation->Reduced_HTT Leads to

Caption: Branaplam's mechanism in HD involves promoting the inclusion of a pseudoexon in the HTT transcript, leading to nonsense-mediated decay and reduced HTT protein levels.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of Branaplam.

Table 1: In Vitro Potency of Branaplam

ParameterTargetValueReference
EC50 (SMN Protein Increase)SMN220 nM[7]
IC50 (hERG Inhibition)hERG6.3 µM[7]
IC50 (HTT Protein Reduction)HTT< 10 nM[6]

Table 2: In Vivo Effects of Branaplam in Animal Models

Animal ModelTreatmentEffectReference
Severe SMA Mouse Model Oral administrationIncreased full-length SMN protein and extended survival[4]
C/+ Mice Single oral dose (30 mg/kg)Significant and durable SMN protein elevation in the brain for up to 160 hours[7]
SMNΔ7 Mice Oral administration (0.03-3 mg/kg)Improved body weight and extended lifespan[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of Branaplam's mechanism of action are provided below.

SMN2 Splicing Reporter Assay

This assay was utilized for the high-throughput screening to identify modulators of SMN2 splicing.

Experimental Workflow: SMN2 Splicing Reporter Assay

SMN2_Reporter_Assay_Workflow start Start cell_culture Culture NSC34 motor neuron cells stably expressing SMN2-luciferase reporter construct start->cell_culture compound_addition Add Branaplam or control (e.g., DMSO) to cells cell_culture->compound_addition incubation Incubate cells to allow for changes in splicing and luciferase expression compound_addition->incubation cell_lysis Lyse cells to release intracellular components incubation->cell_lysis luciferase_assay Perform luciferase activity assay using a luminometer cell_lysis->luciferase_assay data_analysis Analyze luminescence data to determine the effect on SMN2 exon 7 inclusion luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for the SMN2 splicing reporter assay to screen for compounds that modulate SMN2 exon 7 inclusion.

Methodology:

  • Cell Line: A murine motor neuron-like cell line, NSC34, is stably transfected with an SMN2 minigene reporter construct.

  • Reporter Construct: The minigene construct contains a portion of the SMN2 gene, including exon 7, flanked by its natural intronic sequences. This minigene is fused in-frame with a luciferase reporter gene. The construct is designed such that the inclusion of exon 7 results in a functional, light-emitting luciferase protein, while the exclusion of exon 7 leads to a frameshift and a non-functional luciferase.

  • Assay Procedure:

    • NSC34 cells are seeded in multi-well plates.

    • Branaplam or control compounds (e.g., DMSO) are added to the cells at various concentrations.

    • Cells are incubated for a defined period (e.g., 24-48 hours) to allow for changes in splicing and subsequent protein expression.

    • A luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System, Promega) is added to the cells, which lyses the cells and provides the substrate for the luciferase enzyme.

    • The luminescence, which is proportional to the amount of functional luciferase and thus to the level of SMN2 exon 7 inclusion, is measured using a luminometer.

  • Data Analysis: The luminescence signal from Branaplam-treated cells is compared to that of control-treated cells to determine the dose-dependent effect on SMN2 exon 7 inclusion.

Quantitative Real-Time PCR (qRT-PCR) for SMN2 Exon 7 Inclusion

This method is used to directly quantify the relative amounts of SMN2 transcripts that either include or exclude exon 7.

Methodology:

  • RNA Extraction: Total RNA is extracted from cells or tissues treated with Branaplam or a vehicle control using a standard RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for real-time PCR with two sets of primers:

    • Set 1 (Full-length SMN2): A forward primer in exon 6 and a reverse primer in exon 7. This set only amplifies transcripts that include exon 7.

    • Set 2 (Total SMN2): A forward primer in exon 6 and a reverse primer in exon 8. This set amplifies both exon 7-included and exon 7-excluded transcripts.

  • Data Analysis: The relative abundance of full-length SMN2 is calculated by normalizing the signal from Set 1 to the signal from Set 2. The fold change in the ratio of full-length to total SMN2 in Branaplam-treated samples is then determined relative to control samples.

Enzyme-Linked Immunosorbent Assay (ELISA) for SMN Protein Quantification

This immunoassay is used to measure the total amount of SMN protein in cell or tissue lysates.

Experimental Workflow: SMN Protein ELISA

SMN_Protein_ELISA_Workflow start Start sample_prep Prepare cell or tissue lysates from Branaplam-treated and control samples start->sample_prep coating Coat ELISA plate wells with capture antibody specific for SMN protein sample_prep->coating blocking Block non-specific binding sites in the wells coating->blocking sample_incubation Add lysates and standards to wells and incubate to allow SMN to bind to the capture antibody blocking->sample_incubation detection_ab Add detection antibody that also binds to SMN, creating a 'sandwich' sample_incubation->detection_ab enzyme_conjugate Add enzyme-conjugated secondary antibody that binds to the detection antibody detection_ab->enzyme_conjugate substrate_addition Add a substrate that is converted by the enzyme into a colored or fluorescent product enzyme_conjugate->substrate_addition measurement Measure the absorbance or fluorescence using a plate reader substrate_addition->measurement quantification Quantify SMN protein concentration by comparing sample readings to a standard curve measurement->quantification end End quantification->end

Caption: Workflow for the quantification of SMN protein levels using a sandwich ELISA.

Methodology:

  • Sample Preparation: Cell or tissue lysates are prepared from samples treated with Branaplam or a vehicle control. Total protein concentration is determined for normalization.

  • Assay Principle: A sandwich ELISA format is typically used.

    • The wells of a microplate are coated with a capture antibody specific for the SMN protein.

    • The cell or tissue lysates are added to the wells, and the SMN protein is captured by the antibody.

    • After washing, a detection antibody that also binds to the SMN protein at a different epitope is added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the detection antibody is then added.

    • A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.

  • Data Acquisition and Analysis: The signal is measured using a plate reader, and the concentration of SMN protein in the samples is determined by comparing the signal to a standard curve generated with known concentrations of recombinant SMN protein.

qRT-PCR for HTT Pseudoexon Inclusion

This method is used to detect and quantify the inclusion of the novel pseudoexon in the HTT mRNA transcript.

Methodology:

  • RNA Extraction and cDNA Synthesis: As described for the SMN2 qRT-PCR.

  • qPCR Primers: Specific primers are designed to amplify the region of the HTT transcript containing the pseudoexon. A common strategy involves:

    • Forward Primer: Located in the exon preceding the pseudoexon.

    • Reverse Primer: Located within the pseudoexon itself.

    • Probe (optional for TaqMan qPCR): A fluorescently labeled probe that binds to the amplicon spanning the exon-pseudoexon junction.

    • Primer Sequences (Example from a commercial source for human HTT):

      • Forward: 5'-CTCTGGTGTCAGATACTGCTGC-3'

      • Reverse: 5'-CTCCTCTTCTCCAGACATCTGG-3'

  • qPCR and Data Analysis: Real-time PCR is performed, and the level of the pseudoexon-containing transcript is quantified. The results are typically normalized to a housekeeping gene to control for variations in RNA input. The fold change in the level of the pseudoexon-containing transcript in Branaplam-treated samples is calculated relative to control samples.

Analysis of Nonsense-Mediated RNA Decay (NMD)

While a direct, standardized assay for measuring NMD of a specific transcript is complex, the functional consequence of NMD (i.e., reduced mRNA levels) is typically measured. Ribosome profiling can provide further evidence of premature termination.

Methodology (Inferred):

  • Measurement of HTT mRNA Levels: Following treatment with Branaplam, total HTT mRNA levels are quantified using qRT-PCR with primers that amplify a region of the transcript that is common to both the normal and the pseudoexon-containing isoforms. A significant reduction in total HTT mRNA levels in the presence of the pseudoexon-containing transcript is indicative of NMD.

  • Ribosome Profiling (Advanced Technique):

    • This technique involves deep sequencing of ribosome-protected mRNA fragments.

    • In cells treated with Branaplam, an accumulation of ribosome footprints just upstream of the premature termination codon within the pseudoexon would provide strong evidence of translation termination at this site, a prerequisite for NMD.

Conclusion

This compound represents a fascinating example of a small molecule with the ability to modulate pre-mRNA splicing for therapeutic benefit in two distinct neurodegenerative diseases. Its mechanism of action, while consistently targeting the spliceosome, is exquisitely context-dependent, leading to the correction of a splicing defect in SMA and the induction of mRNA degradation in HD. The experimental methodologies outlined in this guide provide a framework for the continued investigation of Branaplam and other splicing modulators, highlighting the growing importance of RNA as a therapeutic target in modern drug discovery. The development of Branaplam, although currently halted for both indications, has provided invaluable insights into the potential of this therapeutic modality.

References

Branaplam Hydrochloride: A Technical Guide to its Discovery and Development as a Splicing Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branaplam (formerly LMI070, NVS-SM1) is an orally bioavailable, brain-penetrant small molecule that modulates RNA splicing. Initially discovered through a high-throughput phenotypic screen for the treatment of Spinal Muscular Atrophy (SMA), it was found to correct the splicing of the Survival of Motor Neuron 2 (SMN2) gene, thereby increasing the production of functional SMN protein. Subsequent research serendipitously revealed its ability to lower the levels of mutant huntingtin (mHTT) protein by inducing the inclusion of a novel pseudoexon in the huntingtin (HTT) transcript, leading to its investigation as a potential therapy for Huntington's Disease (HD). Despite promising preclinical data and advancement into clinical trials for both indications, development was ultimately discontinued—first for SMA due to a rapidly evolving treatment landscape, and later for HD due to safety concerns, specifically peripheral neuropathy observed in trial participants. This document provides a comprehensive technical overview of the discovery, mechanisms of action, and development history of branaplam.

Discovery and Lead Optimization

Branaplam was identified by Novartis following a high-throughput screening (HTS) campaign of approximately 1.4 million compounds.[1] The screen was designed to find small molecules capable of increasing the inclusion of exon 7 in SMN2 pre-mRNA, a key therapeutic strategy for SMA.

The initial hit was a 3,6-disubstituted pyridazine compound which demonstrated the desired splicing activity.[2][3] This lead scaffold underwent a multi-parameter optimization program to improve potency, pharmacokinetic properties, and central nervous system (CNS) distribution while minimizing off-target effects like hERG inhibition.[2] This effort led to the identification of branaplam (NVS-SM1), a pyridazine derivative with significantly improved potency and favorable in vivo characteristics.[2][4]

Diagram: Discovery Workflow

cluster_0 High-Throughput Screening cluster_1 Lead Optimization cluster_2 Candidate Selection HTS 1.4M Compound Library Screen NSC34 Cell Line SMN2 Minigene-Luciferase Reporter Hit_ID Hit Identification (Pyridazine Scaffold) HTS->Hit_ID Med_Chem Medicinal Chemistry (Structure-Activity Relationship) Hit_ID->Med_Chem Assays In Vitro Assays (Potency, Selectivity, hERG) Med_Chem->Assays PK_PD In Vivo Profiling (PK/PD, Brain Penetration) Assays->PK_PD Branaplam Branaplam (NVS-SM1) Selected for Clinical Development PK_PD->Branaplam

Caption: High-level workflow for the discovery and optimization of branaplam.

Mechanism of Action

Branaplam is a sequence-selective RNA splicing modulator with distinct mechanisms of action for its two investigated indications: SMA and HD.

Spinal Muscular Atrophy (SMA)

In SMA, the primary deficiency is the SMN protein, caused by the loss of the SMN1 gene. A paralogous gene, SMN2, differs by a critical C-to-T transition in exon 7, which disrupts a splicing enhancer site. This causes the majority of SMN2 transcripts to exclude exon 7, resulting in a truncated, unstable, and non-functional SMN protein.[5]

Branaplam acts by directly targeting the splicing machinery at the SMN2 pre-mRNA. It stabilizes the transient double-stranded RNA structure formed between the 5' splice site (5'ss) of the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[2][4] This stabilization enhances the binding affinity and recognition of the weak 5'ss of exon 7, promoting its inclusion into the final mRNA transcript.[4][6] This "correction" of the splicing defect leads to the production of full-length, functional SMN protein from the SMN2 gene.[1][5]

Diagram: Mechanism of Action in SMA

cluster_0 SMN2 Splicing Defect cluster_1 Action of Branaplam SMN2 SMN2 pre-mRNA Weak_Binding Weak 5'ss Recognition (due to C>T mutation) SMN2->Weak_Binding Complex SMN2 pre-mRNA :: U1 snRNP Complex U1 U1 snRNP U1->Weak_Binding Exon_Skip Exon 7 Exclusion Weak_Binding->Exon_Skip Truncated_SMN Truncated, Non-functional SMN Protein Exon_Skip->Truncated_SMN Branaplam_Node Branaplam Stabilization Complex Stabilization Branaplam_Node->Stabilization Complex->Stabilization Exon_Inclusion Exon 7 Inclusion Stabilization->Exon_Inclusion FL_SMN Full-Length, Functional SMN Protein Exon_Inclusion->FL_SMN

Caption: Branaplam corrects SMN2 splicing by stabilizing the U1 snRNP complex.

Huntington's Disease (HD)

The therapeutic rationale for branaplam in HD was discovered serendipitously when it was observed to reduce HTT mRNA levels in SMA patients.[7] The mechanism in HD is distinct from its action in SMA but still involves splicing modulation. Branaplam promotes the inclusion of a previously unannotated, 115-base-pair cryptic exon (termed a pseudoexon) located within intron 49 of the HTT pre-mRNA.[2][8]

This pseudoexon contains a premature termination codon (PTC).[9] Its inclusion into the mature HTT mRNA transcript induces a frameshift, leading to the introduction of the PTC.[2][10] The cell's quality control machinery recognizes this aberrant transcript and targets it for degradation via the nonsense-mediated decay (NMD) pathway.[9] The ultimate result is a reduction in the levels of both HTT mRNA and the translated HTT protein, including the toxic mutant form (mHTT).[2][8]

Diagram: Mechanism of Action in HD

HTT_pre_mRNA HTT pre-mRNA (Exon 49 - Intron 49 - Exon 50) Splicing_Mod Splicing Modulation HTT_pre_mRNA->Splicing_Mod Branaplam_Node Branaplam Branaplam_Node->Splicing_Mod Pseudoexon Inclusion of Cryptic Pseudoexon (from Intron 49) Splicing_Mod->Pseudoexon Frameshift Frameshift & Introduction of Premature Termination Codon (PTC) Pseudoexon->Frameshift NMD Nonsense-Mediated Decay (NMD) Pathway Frameshift->NMD Degradation HTT mRNA Degradation NMD->Degradation HTT_Lowering Reduced HTT Protein Synthesis (Lower mHTT Levels) Degradation->HTT_Lowering

Caption: Branaplam lowers HTT protein by inducing a pseudoexon and NMD.

Preclinical Data

In Vitro Studies

Branaplam's activity was characterized in a variety of cell-based models for both SMA and HD. Key quantitative findings are summarized below.

Table 1: Summary of In Vitro Efficacy

Indication Assay Type Cell Model Parameter Value Reference(s)
SMA Luciferase Reporter NSC34 (mouse motor neuron) EC50 (SMN2 Exon 7 Inclusion) 3.5 µM (Hit) / 31 nM (Optimized) [2]
SMA SMN Protein ELISA SMNΔ7 Mouse Myoblasts EC50 (SMN Protein Increase) 0.6 µM (Hit) [2]
SMA SMN Protein ELISA SMA Patient Fibroblasts SMN Protein Increase 1.5-fold (Hit) [2]
HD MSD Immunoassay HD Patient Fibroblasts IC50 (HTT Reduction) < 10 nM [11]

| HD | MSD Immunoassay | iPSC-derived Cortical Neurons | IC50 (HTT Reduction) | < 10 nM |[11] |

MSD: Meso Scale Discovery

In Vivo Studies

The efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile of branaplam were evaluated in animal models, primarily the SMNΔ7 mouse model for SMA.

Table 2: Summary of In Vivo Preclinical Data (SMA)

Animal Model Dosing Key Finding(s) Reference(s)
SMNΔ7 Mouse 1, 3, 10, 30 mg/kg/day (oral) Dose-dependent increase in full-length SMN protein in brain and spinal cord. [2][12]
SMNΔ7 Mouse 0.03, 0.1, 0.3, 1, 3 mg/kg (oral) Extended lifespan and improved body weight. [13]

| FVB/N Mouse (WT) | 3 mg/kg (oral) | Good bioavailability and brain distribution (Brain AUC: 17.4 µM·h). |[2] |

Table 3: Summary of Pharmacokinetic Parameters

Species Dose Parameter Value Reference(s)
Mouse 1 mg/kg (IV) / 3 mg/kg (PO) Clearance (CL) 25 mL/min/kg [13]
Mouse 1 mg/kg (IV) / 3 mg/kg (PO) Area Under Curve (AUC) 3.03 µM·h [13]
SMNΔ7 Mouse 1 mg/kg/day (PO) Mean Brain Conc. (4h post-dose) ~1.4 µM [1]

| SMNΔ7 Mouse | 3 mg/kg/day (PO) | Mean Brain Conc. (4h post-dose) | ~4.1 µM |[1] |

Clinical Development

Branaplam progressed to clinical trials for both SMA and HD before development was ultimately halted.

Spinal Muscular Atrophy (SMA)

A Phase 1/2, open-label, first-in-human study (NCT02268552) was initiated in 2014 to evaluate the safety, tolerability, PK/PD, and efficacy of oral branaplam in infants with Type 1 SMA.[3]

  • Trial Pause and Resumption: In 2016, trial enrollment was paused due to safety concerns arising from chronic animal toxicity studies. It resumed in 2017 with a modified protocol that included additional safety monitoring.[3]

  • Discontinuation: In July 2021, Novartis announced the discontinuation of the branaplam program for SMA. The decision was not based on safety or efficacy concerns from the trial itself, but on the rapidly advancing treatment landscape for SMA, which by then included three approved disease-modifying therapies.[14]

Huntington's Disease (HD)

Following the discovery of its HTT-lowering properties and promising preclinical data, branaplam received Orphan Drug Designation from the FDA for HD.[7]

  • VIBRANT-HD Trial: A Phase 2b randomized, double-blind, placebo-controlled study (VIBRANT-HD, NCT05111249) was initiated to determine a safe and effective dose for lowering mHTT in the cerebrospinal fluid (CSF) of adults with early manifest HD.[15][16]

  • Trial Suspension and Termination: In August 2022, dosing was suspended after a planned data review revealed safety signals suggestive of peripheral neuropathy.[15] Subsequent analysis confirmed that many participants receiving branaplam showed signs or symptoms of peripheral neuropathy, including changes in neurological exams and increases in neurofilament light chain (NfL), a biomarker of nerve damage.[15] Despite evidence of target engagement (mHTT was lowered in CSF by up to 26.6%), the risk-benefit profile was deemed unfavorable, and the program was officially terminated in December 2022.[9][15]

Methodologies of Key Experiments

This section describes the core experimental protocols used to elucidate the activity and mechanism of branaplam.

High-Throughput Screening for SMN2 Splicing Modulators
  • Cell Line and Reporter System: The HTS was performed using the NSC34 mouse motor neuron-like cell line.[2][3] Cells were engineered to express a pair of SMN2 minigene reporter constructs. One construct expressed firefly luciferase in-frame upon the inclusion of exon 7, while a complementary construct reported on exon 7 exclusion.[2]

  • Screening Protocol: A library of ~1.4 million small molecules was screened in a 384-well plate format.[3][17] Compounds were added to the cells, and after an incubation period, luciferase activity was measured. Hits were defined as compounds that reciprocally increased the signal from the exon 7 inclusion reporter while decreasing the signal from the exclusion reporter.[2]

  • Hit Confirmation: Primary hits were confirmed for dose-responsiveness and their effect on endogenous SMN2 splicing was validated using RT-qPCR.[2]

Quantification of SMN and HTT Protein
  • SMN Protein ELISA: To quantify SMN protein levels in preclinical SMA models, a standard enzyme-linked immunosorbent assay (ELISA) was used on lysates from SMNΔ7 mouse myoblasts and SMA patient-derived fibroblasts.[2][3]

  • HTT Protein MSD Immunoassay: For HD studies, a highly sensitive Meso Scale Discovery (MSD) electrochemiluminescence-based immunoassay was employed.[11] This sandwich immunoassay platform was used to quantify levels of both total HTT and mutant HTT in lysates from HD patient fibroblasts and iPSC-derived cortical neurons following treatment with branaplam.[8][10] The assay utilizes specific antibody pairs to capture and detect the target protein, with a SULFO-TAG labeled antibody providing the light signal upon electrochemical stimulation.[18]

RNA Splicing Analysis
  • RT-qPCR for SMN2 Splicing: The ratio of SMN2 transcripts including versus excluding exon 7 was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[2] RNA was extracted from treated cells, reverse transcribed to cDNA, and amplified using primers specific to the different splice isoforms.

  • RNA-Seq for HTT Pseudoexon Identification: To determine the mechanism of HTT lowering, RNA sequencing (RNA-seq) was performed on human neuroblastoma cells treated with branaplam.[19] Analysis of the sequencing data revealed the dose-dependent inclusion of a novel pseudoexon within intron 49 of the HTT transcript.[10][19]

In Vitro U1 snRNP Binding Assays
  • Methodology: The direct interaction between branaplam, the U1 snRNP, and the SMN2 5' splice site was characterized using biophysical methods such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).[20] These techniques were performed using a reconstituted human U1 snRNP complex and synthetic RNA oligonucleotides representing the 5' splice site.[20]

  • Principle: These assays measure changes in the binding kinetics (association/dissociation rates) or molecular movement in a temperature gradient upon the interaction of the components. The results demonstrated that branaplam stabilizes the binding of the U1 snRNP to the SMN2 pre-mRNA, particularly at splice sites containing an A-1 bulge, which is characteristic of the SMN2 exon 7 splice site.[6][20]

iPSC-Derived Cortical Neuron Models
  • Differentiation Protocol: Human induced pluripotent stem cells (iPSCs) from HD patients and healthy controls were differentiated into cortical neurons.[11] This was achieved using a multi-stage protocol involving dual SMAD inhibition (using small molecules like LDN193189 and SB431542) to induce a neural lineage, followed by treatment with patterning factors to specify a cortical fate.[21][22]

  • Treatment and Analysis: Mature iPSC-derived neuron cultures were treated with a dose range of branaplam.[11] The effects on cell viability, HTT protein levels (via MSD assay), and global splicing changes were then analyzed to confirm the drug's mechanism of action in a disease-relevant human neuronal model.[11]

References

Branaplam Hydrochloride: A Technical Overview of a Novel Splicing Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Branaplam (formerly LMI070 or NVS-SM1) is an orally available, small molecule, pyridazine derivative that has been investigated for its therapeutic potential in neurodegenerative diseases.[1][2] Initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA), its unique mechanism of action as a pre-mRNA splicing modulator later led to its exploration for Huntington's disease (HD).[1][3] This document provides a comprehensive technical guide to the chemical structure, properties, mechanism of action, and key experimental findings related to branaplam hydrochloride.

Chemical Structure and Physicochemical Properties

Branaplam is a pyridazine derivative.[4] Its chemical and physical properties are summarized below.

PropertyValueReference(s)
IUPAC Name (6E)-3-(1H-Pyrazol-4-yl)-6-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one[1]
Molecular Formula C22H27N5O2 (Free Base)[1][5]
C22H28ClN5O2 (Hydrochloride Salt)[6][7]
Molecular Weight 393.49 g/mol (Free Base)[1][5]
429.94 g/mol (Hydrochloride Salt)[6][7]
CAS Number 1562338-42-4 (Free Base)[1]
1562338-39-9 (Hydrochloride Salt)[7]
Synonyms LMI070, NVS-SM1[1][2]
Solubility In DMSO: 3.33 mg/mL (8.46 mM)[8]

Mechanism of Action

Branaplam functions as a sequence-selective pre-mRNA splicing modulator.[4] Its mechanism differs depending on the target disease.

Spinal Muscular Atrophy (SMA)

In the context of SMA, the disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[2][9] A nearly identical gene, SMN2, exists, but it predominantly produces a truncated, unstable SMN protein because of the alternative splicing exclusion of exon 7.[2]

Branaplam acts by stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[4][9] This stabilization enhances the binding affinity of the U1 snRNP to the 5' splice site of exon 7 in a sequence-selective manner.[3][4] Consequently, this promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[2][4]

SMN2_Splicing_Modulation cluster_smn2 SMN2 Gene Transcription cluster_spliceosome Spliceosome Interaction cluster_branaplam Therapeutic Intervention cluster_output Protein Production SMN2_pre_mRNA SMN2 pre-mRNA (Exon 7 typically excluded) U1_snRNP U1 snRNP SMN2_pre_mRNA->U1_snRNP Weak binding at Exon 7 5' splice site Spliceosome Spliceosome Complex U1_snRNP->Spliceosome FL_SMN_mRNA Full-Length SMN mRNA (Exon 7 included) Spliceosome->FL_SMN_mRNA Promotes Exon 7 inclusion Branaplam Branaplam Branaplam->U1_snRNP Stabilizes interaction with SMN2 pre-mRNA FL_SMN_Protein Functional SMN Protein FL_SMN_mRNA->FL_SMN_Protein Translation

Caption: Branaplam's mechanism in SMA involves stabilizing the U1 snRNP-SMN2 pre-mRNA complex.

Huntington's Disease (HD)

For Huntington's disease, which is caused by a CAG repeat expansion in the huntingtin (HTT) gene, branaplam was found to lower the levels of the mutant huntingtin (mHTT) protein.[10][11] It achieves this by promoting the inclusion of a novel, 115-base-pair cryptic pseudoexon into the HTT transcript.[10] The inclusion of this pseudoexon introduces a frameshift, leading to nonsense-mediated decay of the HTT mRNA and a subsequent reduction in the production of the toxic mHTT protein.[10]

HTT_Splicing_Modulation cluster_htt HTT Gene Transcription cluster_branaplam Therapeutic Intervention cluster_splicing Splicing Process cluster_output Outcome HTT_pre_mRNA HTT pre-mRNA Splicing_Machinery Splicing Machinery HTT_pre_mRNA->Splicing_Machinery Branaplam Branaplam Branaplam->Splicing_Machinery Promotes recognition of cryptic splice site Pseudoexon_Inclusion Pseudoexon Inclusion (Frameshift) Splicing_Machinery->Pseudoexon_Inclusion NMD Nonsense-Mediated mRNA Decay Pseudoexon_Inclusion->NMD mHTT_Reduction Reduced mHTT Protein NMD->mHTT_Reduction

Caption: Branaplam's mechanism in HD promotes pseudoexon inclusion, leading to mHTT reduction.

Preclinical and In Vitro Data

Branaplam has been evaluated in various preclinical models and in vitro assays to determine its potency, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity
ParameterValueAssay SystemReference(s)
EC50 (SMN Protein Increase)20 nMSMN2 minigene reporter in NSC34 cells[12][13][14]
IC50 (hERG Inhibition)6.3 µMN/A[12][13][14]
IC50 (mHTT Reduction in Cortical Neurons)< 10 nMHD patient-derived iPSC cortical neurons[10]
Preclinical Pharmacokinetics
ParameterValueAnimal ModelDosingReference(s)
Plasma Clearance (CL) 25 mL/min/kgMale Sprague-Dawley Rat1 mg/kg IV[8]
Area Under the Curve (AUC) 3.03 µM·hMale Sprague-Dawley Rat3 mg/kg PO[8]
Bioavailability (F) (for compound 2)18%Mouse10 mg/kg PO[9]
In Vivo Efficacy in SMA Mouse Model

Studies in the SMNΔ7 mouse model of severe SMA demonstrated that oral administration of branaplam led to significant therapeutic benefits.

Dose (Oral)OutcomeReference(s)
0.03 - 3 mg/kgImproved body weight and extended lifespan.[8][12]
1 - 30 mg/kgDose-dependent increases in full-length SMN RNA and SMN protein in the brain.[9]
30 mg/kgSignificant and durable SMN protein elevation in the brain for up to 160 hours.[8]

Experimental Protocols

High-Throughput Screening for SMN2 Splicing Modulators

The discovery of branaplam originated from a high-throughput phenotypic screen.[9][15]

  • Cell Line: An NSC34 motor neuron cell line was engineered to stably express an SMN2 minigene reporter.[4]

  • Screening Process: A library of approximately 1.4 million compounds was screened to identify molecules that could increase the inclusion of exon 7 in the SMN2 reporter gene.[4]

  • Hit Confirmation: Initial hits, like the pyridazine compound 2, were confirmed for their ability to increase SMN protein levels using an ELISA in SMNΔ7 mouse myoblasts and human patient-derived fibroblasts.[9]

Drug_Discovery_Workflow Screening High-Throughput Screen (~1.4M Compounds) NSC34 SMN2 Reporter Cells Hit_ID Hit Identification (e.g., Pyridazine 2) Screening->Hit_ID Lead_Opt Lead Optimization (Improve Potency, ADME, Brain Exposure) Hit_ID->Lead_Opt Branaplam_ID Identification of Branaplam Lead_Opt->Branaplam_ID In_Vitro In Vitro Validation (SMN Protein ELISA in Patient Fibroblasts) Branaplam_ID->In_Vitro In_Vivo In Vivo Efficacy (SMNΔ7 Mouse Model) In_Vitro->In_Vivo PK_PD Pharmacokinetic / Pharmacodynamic Studies (Rats, Mice) In_Vivo->PK_PD Tox Preclinical Toxicology PK_PD->Tox Clinical Clinical Trials Tox->Clinical

Caption: Workflow for the discovery and preclinical development of branaplam.

In Vivo Efficacy Studies in SMNΔ7 Mice

To assess therapeutic relevance, branaplam was tested in a severe mouse model of SMA.[9]

  • Animal Model: SMNΔ7 mice, which carry a deletion of the mouse Smn gene and express the human SMN2 gene, were used. These mice exhibit a severe SMA phenotype.

  • Dosing: Mice were treated orally with branaplam at various doses (e.g., 1, 3, 10, and 30 mg/kg) starting at postnatal day 3.[9]

  • Endpoints:

    • Pharmacodynamics: SMN protein levels in tissues like the brain were measured by ELISA after a course of treatment.[9]

    • Efficacy: Key outcomes included overall survival and changes in body weight compared to vehicle-treated controls.[9]

Clinical Development and Status

Branaplam entered clinical trials for SMA and was later repurposed for HD.

  • SMA (NCT02268552): An open-label, Phase 1/2 first-in-human study was initiated to evaluate the safety, tolerability, pharmacokinetics, and efficacy of orally administered branaplam in infants with SMA Type 1.[16][17][18] The study involved dose escalation to determine the maximum tolerated dose.[16] However, development for SMA was discontinued in 2021 due to the rapidly advancing treatment landscape, which included three approved therapies, making it unlikely for branaplam to be a highly differentiated option.[2]

  • Huntington's Disease (VIBRANT-HD): Following the discovery of its mHTT-lowering effects, Novartis initiated a Phase 2 trial for HD.[11] In 2021, the FDA granted branaplam orphan drug status for this indication.[1] However, the study was halted in 2022 and later discontinued due to safety concerns, specifically the potential for peripheral neuropathy observed in trial participants.[1][2]

Despite its discontinuation in clinical development, branaplam remains a significant tool compound for researchers studying splicing modulation and can be used as an Xon inducer for controlling gene expression in biomedical research.[1]

References

An In-depth Technical Guide to the Synthesis of Branaplam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for branaplam hydrochloride, a significant small molecule modulator of SMN2 splicing. The document details two distinct synthetic routes: an efficient synthesis pathway and a more recent, alternative approach designed to mitigate the formation of dioxin impurities. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and mechanistic pathways.

Core Synthesis Pathways: An Overview

Branaplam, chemically known as 5-(1H-pyrazol-4-yl)-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol, has been the subject of extensive synthetic efforts. Two primary synthetic routes have been prominently described in the scientific literature. The first, an "efficient synthesis," provides a robust method for its preparation. The second, an "alternative synthesis," was developed to address potential safety concerns by avoiding the use of ortho-halo phenol derivatives, thereby circumventing the risk of dioxin formation.[1]

Efficient Synthesis of Branaplam

The initial and widely cited synthesis of branaplam is a multi-step process culminating in the formation of the final compound. The overall yield for this pathway is reported to be a respectable 47%.[1]

Experimental Protocol: Efficient Synthesis

Step 1: Suzuki Coupling

A mixture of a chloropyridazine intermediate, a boronic acid or ester, and sodium carbonate is prepared in a 3:1 dimethoxyethane/water solvent system in a microwave vial. The mixture is degassed with nitrogen, and a palladium catalyst, such as PdCl2(dppf) or Pd(PPh3)4, is added. The reaction is then heated in a microwave reactor.

Step 2: Methoxy Deprotection (General Procedure E)

The methoxy-protected intermediate is heated with pyridine hydrochloride in a microwave reactor at a temperature ranging from 160–190 °C for 15–120 minutes. The resulting mixture is dissolved in methanol and loaded onto a mixture of solid sodium bicarbonate and silica gel. After concentration to dryness, the crude product is purified by silica gel chromatography or preparative HPLC to yield branaplam.[1]

Step 3: Hydrochloride Salt Formation

The free base of branaplam is stirred overnight in the presence of 1 M HCl to afford this compound.[1]

Quantitative Data: Efficient Synthesis
StepKey ReagentsCatalystOverall YieldReference
1Chloropyridazine, Boronic acid/ester, Na2CO3PdCl2(dppf) or Pd(PPh3)4Not specified[1]
2Methoxy-protected intermediate, Pyridine hydrochlorideNoneNot specified[1]
3Branaplam free base, 1 M HClNone47%[1]

Diagram of the Efficient Synthesis Pathway for Branaplam

Efficient_Synthesis_of_Branaplam cluster_start Starting Materials cluster_reaction1 Step 1: Suzuki Coupling cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Methoxy Deprotection cluster_intermediate2 Free Base cluster_reaction3 Step 3: Salt Formation cluster_final Final Product Chloropyridazine_Intermediate Chloropyridazine Intermediate Suzuki_Coupling Suzuki Coupling Chloropyridazine_Intermediate->Suzuki_Coupling Boronic_Acid_Ester Boronic Acid or Ester Boronic_Acid_Ester->Suzuki_Coupling Methoxy_Protected_Intermediate Methoxy-Protected Intermediate Suzuki_Coupling->Methoxy_Protected_Intermediate PdCl2(dppf) / Na2CO3 DME/Water Methoxy_Deprotection Methoxy Deprotection Methoxy_Protected_Intermediate->Methoxy_Deprotection Branaplam_Free_Base Branaplam (Free Base) Methoxy_Deprotection->Branaplam_Free_Base Pyridine HCl 160-190 °C Salt_Formation HCl Salt Formation Branaplam_Free_Base->Salt_Formation Branaplam_HCl Branaplam Hydrochloride Salt_Formation->Branaplam_HCl 1 M HCl

Caption: Efficient synthesis pathway for this compound.

Alternative Synthesis of Branaplam

A scalable and more environmentally benign synthetic route for branaplam has been developed to avoid the potential formation of dioxin impurities associated with the use of ortho-halo phenol derivatives. This alternative pathway utilizes a Friedel-Crafts reaction followed by a Suzuki-Miyaura cross-coupling.

Experimental Protocol: Alternative Synthesis

Details for the step-by-step experimental protocol for the alternative synthesis are outlined in the referenced publication. The key transformations involve a Friedel-Crafts acylation to form a key intermediate, followed by a Suzuki-Miyaura cross-coupling to introduce the pyrazole moiety.

Quantitative Data: Alternative Synthesis

Specific yield data for each step of the alternative synthesis can be found in the corresponding scientific literature. This route has been successfully demonstrated on a large scale.

Diagram of the Alternative Synthesis Pathway for Branaplam

Alternative_Synthesis_of_Branaplam cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate1 Key Intermediate cluster_start2 Coupling Partner cluster_reaction2 Step 2: Suzuki-Miyaura Coupling cluster_final Final Product (Free Base) Aryl_Substrate Aryl Substrate Friedel_Crafts Friedel-Crafts Acylation Aryl_Substrate->Friedel_Crafts Acyl_Chloride Acyl Chloride Acyl_Chloride->Friedel_Crafts Key_Intermediate Key Intermediate Friedel_Crafts->Key_Intermediate Lewis Acid Suzuki_Miyaura Suzuki-Miyaura Cross-Coupling Key_Intermediate->Suzuki_Miyaura Pyrazole_Boronic_Acid Pyrazole Boronic Acid or Ester Pyrazole_Boronic_Acid->Suzuki_Miyaura Branaplam_Free_Base Branaplam (Free Base) Suzuki_Miyaura->Branaplam_Free_Base Pd Catalyst / Base

Caption: Alternative synthesis pathway for the free base of branaplam.

Mechanism of Action: SMN2 Splicing Modulation

Branaplam is a pioneering example of a small molecule that can specifically modulate the splicing of a target pre-mRNA. Its therapeutic effect in Spinal Muscular Atrophy (SMA) stems from its ability to increase the production of the full-length and functional Survival of Motor Neuron (SMN) protein from the SMN2 gene.

The underlying mechanism involves the stabilization of the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA. This stabilization promotes the inclusion of exon 7 during the splicing process, leading to the production of functional SMN protein.

Signaling Pathway Diagram: Branaplam's Mechanism of Action

Branaplam_Mechanism_of_Action cluster_smn2 SMN2 Gene Transcription and Splicing cluster_branaplam Branaplam Intervention SMN2_Gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (with Exon 7) SMN2_Gene->pre_mRNA Transcription Splicing Splicing pre_mRNA->Splicing Stabilization Stabilizes Interaction pre_mRNA->Stabilization 5' splice site of Exon 7 Exon7_Skipping Exon 7 Skipping (Major Pathway) Splicing->Exon7_Skipping Exon7_Inclusion Exon 7 Inclusion (Minor Pathway) Splicing->Exon7_Inclusion Non_functional_SMN Truncated SMN Protein (Non-functional) Exon7_Skipping->Non_functional_SMN Translation Functional_SMN Full-length SMN Protein (Functional) Exon7_Inclusion->Functional_SMN Translation Branaplam Branaplam Branaplam->Stabilization U1_snRNP U1 snRNP U1_snRNP->Stabilization Stabilization->Exon7_Inclusion Promotes

References

The Developmental Odyssey of LMI070/NVS-SM1: A Splicing Modulator's Journey from Hope to Setback

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Discovery, Mechanism, and Clinical Evolution of a Promising Therapeutic Candidate for Neurological Disorders

For Immediate Release

This technical guide provides an in-depth exploration of the development history of LMI070, also known as Branaplam and NVS-SM1, a small molecule SMN2 splicing modulator. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's journey from its initial discovery through preclinical and clinical trials for Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD). The narrative encapsulates the scientific rationale, experimental methodologies, and the ultimate challenges that led to the cessation of its development for these indications.

Executive Summary

LMI070 (Branaplam) emerged from a high-throughput screening campaign by Novartis as a promising therapeutic candidate for Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease.[1] Its novel mechanism of action, involving the modulation of SMN2 gene splicing to produce functional Survival Motor Neuron (SMN) protein, offered a compelling strategy to address the root cause of SMA.[2][3] Extensive preclinical studies in animal models of SMA demonstrated its potential to increase SMN protein levels, improve motor function, and extend survival.[1][2] This early promise led to a Phase 1/2 clinical trial in infants with SMA Type 1.[4] However, the development for SMA was discontinued due to the rapidly evolving treatment landscape and emerging safety signals.[4] Subsequently, LMI070 was repurposed for Huntington's Disease (HD), another neurodegenerative disorder, based on its ability to lower mutant huntingtin protein levels.[5][6] Ultimately, this program was also halted due to safety concerns, specifically peripheral neurotoxicity observed in preclinical and clinical studies.[6][7] This whitepaper will detail the scientific journey of LMI070, presenting key data, experimental protocols, and the logical progression of its development.

Discovery and Preclinical Development

High-Throughput Screening and Lead Identification

The discovery of LMI070 originated from a large-scale high-throughput screening (HTS) of approximately 1.4 million compounds.[1] The primary goal was to identify molecules that could increase the production of full-length SMN protein from the SMN2 gene.

Experimental Protocol: High-Throughput Screening

A motor neuron-like cell line (NSC34) was engineered to express an SMN2 minigene reporter system.[2] This system utilized two distinct luciferase reporters: one indicating the inclusion of exon 7 (full-length SMN) and the other its exclusion (truncated, non-functional SMN).[2] Compounds that selectively increased the signal from the exon 7 inclusion reporter while decreasing the signal from the exclusion reporter were identified as hits.[2] Follow-up validation of these hits was conducted using quantitative PCR (qPCR) to confirm the desired splicing activity on the endogenous SMN2 gene.[2]

One of the most promising initial hits was a pyridazine-containing compound.[2][8] This molecule, designated as the lead scaffold, demonstrated the ability to increase SMN protein levels in both mouse and human patient-derived cells.[2]

Lead Optimization and Chemical Evolution

The initial pyridazine hit underwent extensive chemical optimization to improve its potency, pharmacokinetic properties, and safety profile.[1][2] A key challenge was to mitigate off-target effects, including inhibition of the hERG potassium channel, which can lead to cardiac toxicity.[2] Through multiple rounds of medicinal chemistry, researchers modified the pyridazine core and its substituents, leading to the identification of LMI070 (NVS-SM1).[2] This optimized compound exhibited a better balance of low toxicity, high potency, and favorable pharmacokinetic characteristics, including the ability to cross the blood-brain barrier.[1]

Table 1: In Vitro Potency of LMI070/NVS-SM1 and Precursor Compounds

CompoundTargetAssayEC50IC50Reference
Pyridazine HitSMN2 Reporter ActivationLuciferase Assay3.5 µM-[2]
Pyridazine HitSMN Protein Increase (mouse)ELISA0.6 µM-[2]
LMI070 (Branaplam) SMN Protein IncreaseCellular Assay20 nM -[9]
LMI070 (Branaplam) hERG InhibitionElectrophysiology Assay-6.3 µM [9]
Preclinical Efficacy in a Severe SMA Mouse Model

The therapeutic potential of LMI070 was evaluated in the SMNΔ7 mouse model, which recapitulates the severe phenotype of SMA Type 1.

Experimental Protocol: Preclinical Efficacy in SMNΔ7 Mice

Neonatal SMNΔ7 mice were treated orally with LMI070.[2] The primary endpoints were survival, body weight gain, and motor function.[1] SMN protein levels in the brain and spinal cord were quantified by ELISA and Western blot, while full-length SMN2 mRNA levels were measured by qPCR.[2][9]

Oral administration of LMI070 to these mice resulted in a dose-dependent increase in full-length SMN protein in the central nervous system.[1][2] This biochemical effect translated into significant improvements in motor function, weight gain, and a notable extension of lifespan compared to vehicle-treated controls.[1][2]

Table 2: Preclinical Pharmacokinetic Parameters of LMI070 (Branaplam)

SpeciesAdministrationDoseCmaxAUCBrain/Plasma RatioReference
MouseOral3 mg/kg-3.03 µM·h0.5 - 3.0 (unbound)[2][9]
RatOral-----
DogOral----[7]

Mechanism of Action: A Novel Approach to Splicing Modulation

LMI070 employs a novel mechanism to correct the splicing of SMN2 pre-mRNA. Instead of targeting splicing silencers like some other therapies, LMI070 enhances the interaction between the spliceosome and the SMN2 pre-mRNA.

Signaling Pathway: LMI070-Mediated SMN2 Splicing Correction

G LMI070 Mechanism of Action cluster_1 Splicing Outcome U1_snRNP U1 snRNP SMN2_premRNA SMN2 pre-mRNA (Exon 7 - Intron 7 Junction) U1_snRNP->SMN2_premRNA Binds to 5' Splice Site Exon7_Inclusion Exon 7 Inclusion U1_snRNP->Exon7_Inclusion Promotes Exon7_Exclusion Exon 7 Exclusion (Default Splicing) SMN2_premRNA->Exon7_Exclusion Leads to LMI070 LMI070 (Branaplam) LMI070->U1_snRNP Stabilizes Interaction Full_Length_SMN_mRNA Full-Length SMN mRNA Exon7_Inclusion->Full_Length_SMN_mRNA Functional_SMN_Protein Functional SMN Protein Full_Length_SMN_mRNA->Functional_SMN_Protein Truncated_SMN_mRNA Truncated SMN mRNA Exon7_Exclusion->Truncated_SMN_mRNA Nonfunctional_SMN_Protein Non-functional SMN Protein Truncated_SMN_mRNA->Nonfunctional_SMN_Protein

Caption: LMI070 stabilizes the U1 snRNP at the 5' splice site of SMN2 pre-mRNA, promoting exon 7 inclusion.

Specifically, LMI070 stabilizes the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[2][10] This stabilization increases the binding affinity of the U1 snRNP to the 5' splice site of exon 7, thereby promoting its inclusion into the final mRNA transcript and leading to the production of full-length, functional SMN protein.[10]

Clinical Development and Discontinuation

Phase 1/2 Trial in Spinal Muscular Atrophy (NCT02268552)

Based on the promising preclinical data, Novartis initiated a Phase 1/2, open-label, dose-escalating clinical trial of LMI070 in infants with SMA Type 1.[4] The primary objectives were to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.[4]

Experimental Workflow: NCT02268552 Clinical Trial Design

G NCT02268552 Trial Workflow Start Patient Screening (SMA Type 1 Infants) Dose_Escalation Part 1: Dose Escalation (Once-weekly oral LMI070) Start->Dose_Escalation MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD_Determination Dose_Expansion Part 2: Dose Expansion (Multiple Dose Cohorts) MTD_Determination->Dose_Expansion Safety_Monitoring Ongoing Safety and Tolerability Monitoring Dose_Expansion->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (Motor Milestones, etc.) Dose_Expansion->Efficacy_Assessment Discontinuation Trial Discontinuation (Safety Concerns & Evolving Landscape) Safety_Monitoring->Discontinuation Efficacy_Assessment->Discontinuation

Caption: The two-part clinical trial design for LMI070 in SMA, from screening to discontinuation.

Interim results from the trial showed that LMI070 was generally well-tolerated and led to improvements in motor function in some patients.[4] However, in 2021, Novartis announced the discontinuation of the branaplam development program for SMA.[4] This decision was based on the significant advancements in the SMA treatment landscape, with three other disease-modifying therapies having been approved, and emerging safety signals from preclinical studies.[4]

Repurposing for Huntington's Disease and Final Discontinuation

Following the halt of the SMA program, Novartis pivoted to investigating LMI070 for the treatment of Huntington's Disease (HD).[5] The rationale was based on the discovery that LMI070 could also modulate the splicing of the huntingtin (HTT) gene, leading to a reduction in the levels of the mutant huntingtin protein, the causative agent of HD.[5]

However, in 2022, the Phase 2 VIBRANT-HD trial was paused and subsequently discontinued due to safety concerns.[6] The primary issue was the observation of peripheral neuropathy, a condition involving damage to the peripheral nerves, in some trial participants.[6][7] This clinical finding was consistent with observations from long-term preclinical toxicology studies in animals.[6][7]

Conclusion

The development of LMI070/NVS-SM1 represents a significant scientific endeavor in the field of splicing modulation for neurological diseases. Its journey from a high-throughput screening hit to a clinical candidate for two distinct and devastating disorders highlights the potential and the challenges of this therapeutic approach. While the programs for both SMA and HD were ultimately discontinued due to safety concerns and a changing therapeutic landscape, the knowledge gained from the LMI070 program has provided invaluable insights into the biology of splicing, the development of small molecule splicing modulators, and the complexities of treating neurodegenerative diseases. The detailed preclinical and clinical data generated for LMI070 will continue to be a valuable resource for the scientific community as it strives to develop safe and effective therapies for these and other challenging conditions.

References

Branaplam Hydrochloride (LMI070/NVS-SM1): A Technical Guide for Spinal Muscular Atrophy Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neuromuscular disorder resulting from insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2][3] The primary cause is the deletion or loss-of-function mutation of the SMN1 gene.[2][4] A nearly identical gene, SMN2, exists but predominantly produces a truncated, unstable SMN protein due to the alternative splicing and exclusion of exon 7.[1][3][5] A key therapeutic strategy for SMA involves modulating the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7, thereby boosting the production of full-length, functional SMN protein.

Branaplam hydrochloride (formerly LMI070 or NVS-SM1) is a potent, selective, and orally active small molecule designed for this purpose.[6][7] Developed by Novartis, it demonstrated significant promise in preclinical models by effectively increasing SMN protein levels, improving motor function, and extending survival.[4][6][8][9] While its clinical development for SMA was ultimately discontinued due to the rapidly evolving treatment landscape and not due to safety or efficacy concerns within the SMA trial, the research surrounding Branaplam provides a valuable technical framework for understanding small molecule splicing modulators.[5][10][11] This guide details its mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols central to its evaluation.

Mechanism of Action: SMN2 Splicing Modulation

Branaplam functions by correcting the alternative splicing of SMN2 pre-messenger RNA (pre-mRNA).[5] The critical difference between SMN1 and SMN2 is a single C-to-T nucleotide transition in exon 7, which disrupts an exonic splicing enhancer.[2] This leads to the exclusion of exon 7 in the majority of SMN2 transcripts, resulting in a non-functional, rapidly degraded protein known as SMNΔ7.[12]

Branaplam, a pyridazine derivative, interacts with the SMN2 pre-mRNA and stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) complex—a key component of the spliceosome—and the 5' splice site of intron 7.[4][13][14] This stabilization promotes the recognition and inclusion of exon 7 during the splicing process, shifting the output from the truncated SMNΔ7 transcript to the full-length (FL-SMN) transcript.[13] This mechanism is thought to be similar to that of Risdiplam (Evrysdi), another approved oral splicing modulator for SMA.[5][9]

cluster_0 SMN2 Gene Transcription cluster_1 Default Splicing Pathway (No Drug) cluster_2 Branaplam-Mediated Splicing Correction SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (Exons 6, 7, 8 and Introns) SMN2_gene->pre_mRNA Transcription Spliceosome_A Spliceosome Exon7_Skipping Exon 7 Exclusion (Predominant Pathway) Spliceosome_B Spliceosome + U1 snRNP Spliceosome_A->Exon7_Skipping mRNA_delta7 SMNΔ7 mRNA Exon7_Skipping->mRNA_delta7 Protein_delta7 Truncated SMNΔ7 Protein (Unstable) mRNA_delta7->Protein_delta7 Translation Degradation Rapid Degradation Protein_delta7->Degradation Branaplam Branaplam (LMI070) Exon7_Inclusion Exon 7 Inclusion Branaplam->Exon7_Inclusion Spliceosome_B->Exon7_Inclusion Stabilizes U1 snRNP interaction mRNA_FL Full-Length SMN mRNA Exon7_Inclusion->mRNA_FL Protein_FL Functional SMN Protein mRNA_FL->Protein_FL Translation Neuron_Health Motor Neuron Survival & Function Protein_FL->Neuron_Health

Figure 1: Mechanism of Branaplam on SMN2 Splicing

Preclinical Data

Branaplam underwent extensive preclinical evaluation in cellular and animal models of SMA, demonstrating potent and dose-dependent activity.

In Vitro & In Vivo Efficacy

Studies in patient-derived fibroblasts and severe SMA mouse models (e.g., SMNΔ7 mice) confirmed Branaplam's ability to increase full-length SMN2 transcript and SMN protein levels in a dose-dependent manner, leading to significant therapeutic benefits.[6]

Table 1: Summary of Preclinical Efficacy and Pharmacokinetics

Parameter Value / Observation Model System Reference
In Vitro Potency (EC₅₀) 20 nM Cellular SMN Assay [6]
hERG Inhibition (IC₅₀) 6.3 µM hERG Assay [6]
In Vivo SMN Expression Dose-dependent elevation of FL-SMN transcript and protein in brain and spinal cord. C/+ SMA Mouse Model [6][7]
SMN Protein Durability A single 30 mg/kg oral dose resulted in durable SMN protein elevation in the brain for up to 160 hours. C/+ SMA Mouse Model [6]
Phenotypic Improvement Oral doses (0.03 to 3 mg/kg) improved body weight and extended lifespan. SMNΔ7 Mouse Model [6]

| Pharmacokinetics (Mouse) | CL: 25 mL/min/kgAUC: 3.03 µM·h | Mouse (1 mg/kg IV; 3 mg/kg PO) |[6] |

Preclinical Safety

While Branaplam was generally well-tolerated, preclinical studies in juvenile animals revealed some safety signals. Cell-cycle arrest effects were noted in initial studies.[14][15] Later animal tests, conducted while the human trial was underway, showed signs of nerve injury, which led to a temporary pause in clinical trial enrollment.[5][16] However, dedicated developmental neurotoxicity studies in neonatal mice, juvenile rats, and dogs concluded that orally administered Branaplam had no impact on neurogenesis.[14][15]

Clinical Research in SMA

Branaplam was evaluated in a single, multi-part Phase 1/2 clinical trial for infants with SMA Type 1.

Study Design (NCT02268552)

The CLMI070X2201 study was an open-label, first-in-human, dose-escalation trial designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of once-weekly oral Branaplam.[3][17]

  • Population: Infants younger than 6 months diagnosed with SMA Type 1 with two copies of the SMN2 gene.[16][17]

  • Primary Objectives: To evaluate safety and tolerability and to determine the maximum tolerated dose (MTD).[17]

  • Secondary Objectives: To assess efficacy using motor function scales (CHOP INTEND) and to measure pharmacodynamic markers.[17]

cluster_0 Part 1: Dose Escalation cluster_1 Part 2: Dose Expansion cluster_2 Part 3: Long-Term Extension P1_Enroll Enroll Infants (SMA Type 1, <6 mo, 2 SMN2 copies) P1_Dose Dose Escalation Cohorts (Once-weekly oral Branaplam) P1_Enroll->P1_Dose P1_Eval 13-Week Evaluation: - Safety (Primary) - PK/PD - Efficacy (CHOP INTEND) P1_Dose->P1_Eval P1_MTD Determine MTD P1_Eval->P1_MTD P1_Ext Enter Extension Phase P1_Eval->P1_Ext P2_Dose Treat with Selected Doses from Part 1 P1_MTD->P2_Dose Inform Dose Selection P3_Enroll Eligible Patients from Part 1 and Part 2 P1_Ext->P3_Enroll P2_Enroll Enroll New Infants P2_Enroll->P2_Dose P2_Eval 52-Week Evaluation P2_Dose->P2_Eval P2_Cont Continue to Part 3 P2_Eval->P2_Cont P2_Cont->P3_Enroll P3_Treat Continue Treatment with Optimal Dose P3_Enroll->P3_Treat P3_Monitor Long-Term Safety & Efficacy Monitoring P3_Treat->P3_Monitor

Figure 2: Branaplam Phase 1/2 Clinical Trial Workflow (NCT02268552)
Clinical Outcomes and Discontinuation

Full results from the trial have not been formally published.[5] However, interim data presented from the first part of the study indicated that once-weekly dosing effectively maintained the drug's presence in the body.[5]

  • Efficacy: Some patients showed improvements in motor function as measured by the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND) scale.[5] An analysis of eight patients showed a median improvement of 4.5 points after 86 days, and five patients treated for over 127 days had a median improvement of 7.0 points.[13]

  • Safety: Adverse events in the SMA trial were reported as mostly mild, reversible, and manageable.[5]

  • Discontinuation: In July 2021, Novartis announced the discontinuation of the Branaplam program for SMA.[5][10][11] The decision was not based on safety or efficacy issues from the trial but was a strategic one, citing the "rapid advancements in the SMA treatment landscape" with three approved therapies, which impacted the feasibility of conducting registration-enabling trials and positioned Branaplam as no longer a "highly differentiated treatment solution".[5][10][11]

Table 2: Summary of Clinical Trial Data (NCT02268552)

Parameter Finding / Observation Reference
Study Population Infants with SMA Type 1, < 6 months old, 2 SMN2 copies [17]
Dosing Regimen Once-weekly, oral administration [5][17]
Primary Endpoint Safety and tolerability [17]
Efficacy Endpoint CHOP INTEND Score [13][17]
Interim Efficacy Results Median improvement of 4.5 points (n=8, 86 days) [13]
Median improvement of 7.0 points (n=5, >127 days) [13]
Safety Profile (SMA Trial) Adverse events were mostly mild and manageable [5]

| Development Status | Discontinued for SMA indication in July 2021 |[5][10][11] |

Key Experimental Protocols

The evaluation of SMN2 splicing modulators like Branaplam relies on a set of standardized and robust experimental methodologies.

Quantification of SMN2 Splicing Efficiency

This is crucial for determining the direct molecular effect of the compound.

  • Objective: To measure the relative abundance of full-length (exon 7-included) versus truncated (exon 7-skipped) SMN2 mRNA transcripts.

  • Methodology: Reverse Transcription PCR (RT-PCR)

    • RNA Extraction: Total RNA is isolated from cells (e.g., patient fibroblasts) or tissues (e.g., mouse spinal cord) using standard methods (e.g., Trizol reagent or column-based kits).

    • Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • PCR Amplification: The cDNA is used as a template for PCR. Primers are designed to anneal to exons flanking exon 7 (e.g., in exon 6 and exon 8, or exon 2b and 8 as in the MESDA assay).[18]

    • Product Analysis: The PCR products are separated and quantified. This can be done via:

      • Gel Electrophoresis: Products are run on an agarose or polyacrylamide gel. The upper band represents the FL-SMN transcript, and the lower band represents the SMNΔ7 transcript. Band intensity is quantified using densitometry.

      • Real-Time Quantitative PCR (qPCR): Uses fluorescent probes specific to the exon 7-8 junction (for FL-SMN) and the exon 6-8 junction (for SMNΔ7) for more precise quantification.

    • Calculation: Splicing efficiency is typically expressed as the percentage of exon 7 inclusion: [FL-SMN / (FL-SMN + SMNΔ7)] * 100.

Quantification of SMN Protein Levels

This confirms that the changes in mRNA splicing translate to increased functional protein.

  • Objective: To measure the total amount of SMN protein in a biological sample.

  • Methodology: Immunoassays

    • Sample Preparation: Tissues or cells are lysed in a buffer containing protease inhibitors to extract total protein. Whole blood can also be used directly with minimal processing.[19][20]

    • Assay Platforms:

      • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay where a capture antibody (e.g., MANSMA1) immobilizes SMN protein from the sample. A second, detection antibody conjugated to an enzyme generates a colorimetric or fluorescent signal proportional to the amount of SMN protein.[21]

      • ECL (Electrochemiluminescence) Immunoassay: A highly sensitive immunoassay format where the detection antibody is linked to an electrochemiluminescent label. This provides a wider dynamic range and requires a smaller sample volume (as little as 5 µL of whole blood), making it ideal for clinical monitoring.[19][20]

      • Western Blotting: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with an SMN-specific antibody. While less quantitative than ELISA or ECL, it confirms the presence of the full-length protein at the correct molecular weight.

    • Quantification: A standard curve is generated using recombinant SMN protein of known concentrations to accurately calculate the SMN concentration in the unknown samples.

cluster_0 In Vivo Experiment cluster_1 Molecular Analysis cluster_2 Functional Analysis cluster_3 Data Interpretation Start SMA Mouse Model (e.g., SMNΔ7) Dosing Oral Administration of Branaplam or Vehicle Start->Dosing Collection Tissue Collection at Endpoint (Brain, Spinal Cord, Blood) Dosing->Collection Behavior Motor Function Tests (e.g., Time to Right, Lifespan) Dosing->Behavior RNA_Extract RNA Extraction Collection->RNA_Extract Protein_Extract Protein Lysis Collection->Protein_Extract RT_PCR RT-PCR (Primers flanking Exon 7) RNA_Extract->RT_PCR Splicing_Quant Quantify Splicing Ratio (FL-SMN vs SMNΔ7) RT_PCR->Splicing_Quant Analysis Correlate Molecular Data with Functional Outcomes Splicing_Quant->Analysis ECL_Assay SMN Protein ECL Immunoassay Protein_Extract->ECL_Assay Protein_Quant Quantify Total SMN Protein ECL_Assay->Protein_Quant Protein_Quant->Analysis Behavior->Analysis

Figure 3: Preclinical Experimental Workflow for an SMN2 Splicing Modulator
Assessment of Motor Function

  • Animal Models: In neonatal SMA mice (severe models), the primary assessments are survival and the "time to right" test, where the time it takes for a pup placed on its back to right itself onto all four paws is measured.[22] In milder models, tests like the RotaRod (measuring balance and endurance on a rotating rod) and wheel running can be used to assess motor performance over time.[23]

  • Human Infants (SMA Type 1): The CHOP INTEND scale is the standard for assessing motor skills in infants with SMA. It is a 16-item test that evaluates different movements, with each item scored from 0 to 4, for a maximum possible score of 64.[17] Higher scores indicate better motor function.[17]

Conclusion and Future Perspective

This compound is a well-characterized, potent SMN2 splicing modulator that provided foundational preclinical and early clinical evidence for the viability of orally administered small molecules in treating spinal muscular atrophy. Its mechanism of action—stabilizing the spliceosome's interaction with SMN2 pre-mRNA to promote exon 7 inclusion—is a cornerstone of modern SMA therapy.[4][13]

Although its development for SMA was halted for strategic reasons, the data generated from its research program remain highly valuable. The detailed methodologies for quantifying splicing efficiency, measuring SMN protein, and assessing motor function are central to the entire field of SMA drug development. Furthermore, the discovery that Branaplam also modulates the splicing of the huntingtin (HTT) gene, which led to its brief repurposing for Huntington's disease, highlights the potential for splicing modulators to have effects on multiple genes, a critical consideration for future drug development.[24][25] The story of Branaplam underscores the importance of rigorous preclinical and clinical science and serves as an important case study for researchers in the field of RNA-targeted therapeutics.

References

Branaplam Hydrochloride: A Technical Guide to a Novel mRNA Splicing Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branaplam (formerly LMI070) is a small molecule, orally available pyridazine derivative that functions as a potent and selective modulator of mRNA splicing.[1] Initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA), its unique mechanism of action later led to its investigation as a therapeutic for Huntington's Disease (HD).[2][3] Branaplam modulates splicing by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA transcript.[4] This interaction selectively alters splice site recognition, leading to therapeutically relevant outcomes for distinct genetic diseases. In the context of SMA, it promotes the inclusion of exon 7 in the Survival Motor Neuron 2 (SMN2) gene, thereby increasing the production of functional SMN protein.[5][6] For Huntington's Disease, it induces the inclusion of a novel, frameshift-inducing pseudoexon in the huntingtin (HTT) transcript, triggering nonsense-mediated decay and lowering the levels of the mutant huntingtin protein.[3][5][7] Despite demonstrating target engagement in clinical trials, development for both indications was discontinued due to safety concerns and the evolving therapeutic landscape.[2][8] This guide provides an in-depth technical overview of branaplam's mechanism, quantitative data, and the experimental protocols used in its evaluation.

Chemical and Pharmacological Properties

Branaplam is a pyridazine derivative with the ability to cross the blood-brain barrier, a critical feature for treating neurological disorders.[2] Its chemical and pharmacological characteristics are summarized below.

PropertyValue / DescriptionReference(s)
IUPAC Name (6E)-3-(1H-Pyrazol-4-yl)-6-[[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one[1]
Molecular Formula C₂₂H₂₇N₅O₂[1]
Molar Mass 393.491 g·mol⁻¹[1]
Development Codes LMI070, NVS-SM1[1]
Target mRNA Splicing (specifically the pre-mRNA:U1 snRNP complex)[5][4]
EC₅₀ (SMN2 Splicing) 20 nM / 0.02 µM[9][10]
IC₅₀ (HTT Lowering) < 10 nM[5][11]
IC₅₀ (hERG inhibition) 6.3 µM[9][12]
Administration Oral[2]

Mechanism of Action

Branaplam's therapeutic potential stems from its ability to selectively modulate mRNA splicing for different genes, leading to distinct, disease-specific outcomes.

Spinal Muscular Atrophy (SMA)

In SMA, the SMN1 gene is deleted or mutated, leading to a deficiency of the essential SMN protein. A paralogous gene, SMN2, differs by a single C-to-T transition in exon 7, which disrupts a splicing enhancer site.[13] This causes the majority of SMN2 transcripts to exclude exon 7, resulting in a truncated, unstable, and poorly functional protein.[2][13]

Branaplam corrects this splicing defect. It binds to and stabilizes the transient RNA duplex formed between the 5' splice site of the SMN2 pre-mRNA and the U1 snRNP.[5][6] This enhanced interaction promotes the recognition and inclusion of exon 7 by the spliceosome, leading to an increased production of full-length, functional SMN protein.[6][14]

G cluster_0 SMN2 Gene Splicing (Untreated) cluster_1 SMN2 Gene Splicing (Branaplam Treated) S2_pre_mRNA SMN2 pre-mRNA S2_splicing Default Splicing S2_pre_mRNA->S2_splicing S2_exon7_skip mRNA (Exon 7 Skipped) S2_splicing->S2_exon7_skip S2_protein_trunc Truncated SMN Protein (Unstable) S2_exon7_skip->S2_protein_trunc S2_pre_mRNA_B SMN2 pre-mRNA S2_splicing_B Corrected Splicing S2_pre_mRNA_B->S2_splicing_B U1_snRNP U1 snRNP U1_snRNP->S2_splicing_B Branaplam Branaplam Branaplam->S2_splicing_B Stabilizes pre-mRNA:U1 Complex S2_exon7_include mRNA (Full-Length) S2_splicing_B->S2_exon7_include S2_protein_full Functional SMN Protein S2_exon7_include->S2_protein_full

Branaplam's mechanism of action in Spinal Muscular Atrophy (SMA).
Huntington's Disease (HD)

HD is caused by a CAG trinucleotide repeat expansion in the HTT gene, leading to the production of a mutant huntingtin protein (mHTT) with a toxic polyglutamine tract.[3] A primary therapeutic strategy is to reduce the levels of this toxic protein.

Branaplam was discovered to lower mHTT levels through a distinct splicing modulation event.[3] It promotes the inclusion of a previously unannotated, 115-base-pair cryptic pseudoexon into the HTT mRNA transcript.[5][7][15] The inclusion of this pseudoexon introduces a premature termination codon, creating a frameshift.[16] This altered mRNA is recognized as faulty by the cell's quality control machinery and is rapidly degraded through the nonsense-mediated RNA decay (NMD) pathway.[3] The ultimate result is a significant, dose-dependent reduction in the production of both total and mutant huntingtin protein.[5][11]

G cluster_0 HTT Gene Splicing (Untreated) cluster_1 HTT Gene Splicing (Branaplam Treated) HTT_pre_mRNA HTT pre-mRNA HTT_splicing Normal Splicing HTT_pre_mRNA->HTT_splicing HTT_mRNA Mature HTT mRNA HTT_splicing->HTT_mRNA HTT_protein Mutant Huntingtin Protein (mHTT) HTT_mRNA->HTT_protein HTT_pre_mRNA_B HTT pre-mRNA HTT_splicing_B Altered Splicing HTT_pre_mRNA_B->HTT_splicing_B Branaplam Branaplam Branaplam->HTT_splicing_B Promotes Pseudoexon Inclusion HTT_pseudoexon mRNA with Pseudoexon (Premature Stop Codon) HTT_splicing_B->HTT_pseudoexon NMD Nonsense-Mediated Decay (NMD) HTT_pseudoexon->NMD HTT_reduced Reduced mHTT Protein NMD->HTT_reduced

Branaplam's mechanism of action in Huntington's Disease (HD).

Summary of Clinical Trials

Branaplam underwent clinical evaluation for both SMA and HD before development was halted.

Spinal Muscular Atrophy (NCT02268552)

This was a Phase 1/2, open-label, dose-escalating study in infants with SMA Type 1.[17] The trial aimed to evaluate safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[17]

ParameterFindingReference(s)
Study Population Infants with genetically confirmed Type 1 SMA.[17]
Dosing Regimen Once-weekly oral administration with dose escalation.[17]
Efficacy (Motor) In an analysis of 8 patients, a median improvement of 4.5 points on the CHOP INTEND scale was seen after 86 days. 5 patients treated for over 127 days had a median improvement of 7.0 points.[6]
Efficacy (Other) Some patients showed preserved abilities to eat orally and breathe without assistance.[2]
Safety Thrombocytosis was noted in 9 of 25 patients but was manageable.[6]
Outcome Development for SMA was discontinued in July 2021 due to the rapidly advancing treatment landscape, as branaplam was no longer considered a highly differentiated option.[2]
Huntington's Disease (VIBRANT-HD, NCT05111249)

This was a Phase 2b study in adults with early manifest HD to find an optimal dose and evaluate safety.[18][19]

ParameterFindingReference(s)
Study Population Adults (ages 25-75) with early manifest HD.[19]
Dosing Regimen Once-weekly oral solution with doses including 56 mg and 112 mg.[18][19]
Pharmacodynamics Demonstrated target engagement by lowering mutant huntingtin protein (mHTT) in the cerebrospinal fluid (CSF). This was the first oral HTT mRNA splice modulator to show this effect.[8]
Safety The trial was paused and ultimately discontinued due to safety signals. Many participants showed signs of peripheral neuropathy, increases in neurofilament light chain (NfL) in blood and CSF (indicating nerve injury), and MRI findings of increased lateral ventricle volume.[8][20]
Outcome Development for HD was permanently discontinued in December 2022 due to the negative safety signals observed.[1][8]

Experimental Protocols

Evaluating the effects of a splicing modulator like branaplam requires a suite of molecular and cellular biology techniques. Below are detailed, representative protocols for key experiments.

General Experimental Workflow

A typical in vitro experiment to assess a splicing modulator follows a standardized workflow from cell treatment to data analysis.

G cluster_workflow General In Vitro Experimental Workflow A 1. Cell Culture (e.g., Patient-derived Fibroblasts, HEK293T, or iPSC-derived Neurons) B 2. Treatment Plate cells and treat with varying concentrations of Branaplam vs. Vehicle Control A->B C 3. Incubation Incubate for a defined period (e.g., 24-72 hours) B->C D 4. Cell Lysis & Harvest Harvest cells and perform lysis to extract total RNA and protein C->D E RNA Analysis D->E RNA Extraction F Protein Analysis D->F Protein Extraction G 5a. RT-qPCR Analyze inclusion/exclusion of target exons (e.g., SMN2 Exon 7, HTT Pseudoexon) E->G H 5b. Immunoassay / Western Blot Quantify target protein levels (e.g., SMN, mHTT) F->H

Workflow for in vitro evaluation of splicing modulators.
Analysis of Splicing by Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is used to quantify the relative abundance of different mRNA splice isoforms.[21]

  • RNA Extraction:

    • Culture cells (e.g., patient fibroblasts) to ~80% confluency.

    • Treat cells with desired concentrations of branaplam or vehicle (DMSO) for 24-48 hours.

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Include an on-column DNase treatment step to eliminate genomic DNA contamination.

    • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO, Invitrogen) with a mix of oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Design primers flanking the alternatively spliced region. For SMN2, primers would be in exon 6 and exon 8 to amplify products that either include or exclude exon 7.[22] For HTT, one primer would be in the pseudoexon and the other in a flanking constitutive exon.[22]

    • Prepare qPCR reactions in a 20 µL volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

    • Run the reaction on a real-time PCR system (e.g., QuantStudio 7 Flex) with a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

    • Include a melt curve analysis at the end to confirm the specificity of the amplified products.[23]

  • Data Analysis:

    • Calculate the relative expression of splice variants using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). The ratio of the exon-included versus exon-skipped isoform indicates the splicing efficiency.

Quantification of SMN Protein by Western Blot

This semi-quantitative method visualizes and measures changes in total SMN protein levels.[17]

  • Protein Extraction:

    • Treat and harvest cells as described in 4.2.1.

    • Lyse cell pellets on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Homogenize the lysate and centrifuge at 12,000 rpm for 20 min at 4°C to pellet cell debris.[17]

    • Collect the supernatant and determine protein concentration using a BCA Protein Assay Kit.[17]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[24]

    • Incubate the membrane overnight at 4°C with a primary antibody against SMN (e.g., mouse anti-SMN, 1:1,000 dilution).[17]

    • Wash the membrane 3-5 times with TBS-T.

    • Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse HRP, 1:5,000).

    • Wash the membrane again 3-5 times with TBS-T.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system (e.g., Bio-Rad ChemiDoc).

    • Quantify band intensity using software like ImageJ. Normalize the SMN protein signal to a loading control like β-actin or β-tubulin to correct for loading differences.[20]

Quantification of Huntingtin Protein by Meso Scale Discovery (MSD) Immunoassay

MSD assays are a highly sensitive, electrochemiluminescence-based method for quantifying total and mutant HTT in samples like cell lysates or CSF.[5][13]

  • Plate Preparation:

    • Use MSD plates pre-coated with a capture antibody (e.g., an antibody recognizing a region common to both WT and mHTT).

    • Add blocking buffer (e.g., MSD Blocker A) to each well and incubate for 1 hour at room temperature with shaking.

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Sample and Calibrator Incubation:

    • Prepare a standard curve using recombinant HTT protein of known concentration.

    • Add 25-50 µL of standards, controls, and samples (diluted cell lysates or CSF) to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature with vigorous shaking (~500-700 rpm).[25]

  • Detection Antibody Incubation:

    • Wash the plate 3 times.

    • Add the detection antibody solution. This antibody recognizes a different epitope on the HTT protein and is conjugated with an SULFO-TAG™ electrochemiluminescent label. For mHTT-specific detection, an antibody targeting the polyglutamine tract (e.g., MW1) can be used.[5]

    • Seal the plate and incubate for 1-2 hours at room temperature with vigorous shaking.[25]

  • Reading and Analysis:

    • Wash the plate 3 times.

    • Add 150 µL of MSD Read Buffer T to each well.

    • Immediately read the plate on an MSD instrument (e.g., MESO SECTOR S 600). The instrument applies a voltage, causing the SULFO-TAG™ to emit light, which is measured.

    • Calculate protein concentrations in the samples by interpolating their signals from the standard curve.

Conclusion

Branaplam hydrochloride stands as a significant case study in the field of RNA-targeting small molecules. Its development showcased a sophisticated mechanism for modulating mRNA splicing with high potency and selectivity for two distinct and challenging neurological diseases. While its clinical journey was ultimately halted by safety concerns, the research surrounding branaplam has provided invaluable insights. It demonstrated that a single small molecule can be rationally applied to correct splicing defects in one disease (SMA) and induce targeted mRNA degradation in another (HD). The data and methodologies generated during its preclinical and clinical evaluation continue to inform the development of next-generation splicing modulators, highlighting both the immense therapeutic potential and the critical importance of thorough safety profiling for this class of drugs. safety profiling for this class of drugs.

References

Branaplam Hydrochloride: A Technical Overview of its Mechanism for Huntingtin Protein Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branaplam hydrochloride (LMI070) is an orally available, brain-penetrant small molecule that has been investigated for its potential to lower huntingtin protein (HTT) levels, the underlying cause of Huntington's disease (HD). Originally developed for spinal muscular atrophy (SMA), its discovery as a potent modulator of HTT expression opened a new therapeutic avenue for HD. This technical guide provides an in-depth overview of branaplam's mechanism of action, summarizing key preclinical and clinical findings. It details the experimental protocols used to elucidate its function and presents quantitative data on its efficacy in reducing both total and mutant huntingtin protein. While clinical development for HD was halted due to safety concerns, the molecular mechanism of branaplam serves as a critical case study for the development of splicing modulators in neurodegenerative diseases.

Introduction to Huntington's Disease and Branaplam

Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the HTT gene. This mutation results in an expanded polyglutamine (polyQ) tract in the huntingtin protein, leading to its misfolding, aggregation, and subsequent neuronal toxicity.[1][2][3][4] A primary therapeutic strategy for HD is the reduction of the mutant huntingtin protein (mHTT).[5][6]

Branaplam is a small molecule that emerged from a high-throughput screen for compounds that could modulate the splicing of the SMN2 gene for the treatment of SMA.[7] During its clinical development for SMA, it was serendipitously discovered to also reduce levels of HTT mRNA.[5][8] This led to its repurposing and investigation as a potential oral therapy for HD.[9][10]

Mechanism of Action: Splicing Modulation of HTT Pre-mRNA

Branaplam's primary mechanism for reducing huntingtin protein involves the modulation of HTT pre-mRNA splicing.[5] It promotes the inclusion of a previously unannotated, 115-base-pair pseudoexon located within an intron of the HTT transcript.[1][3][4]

The inclusion of this pseudoexon introduces a premature termination codon (PTC) into the mature HTT mRNA sequence.[7] This triggers the nonsense-mediated RNA decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing PTCs to prevent the translation of truncated, potentially harmful proteins.[5] The degradation of the PTC-containing HTT mRNA leads to a significant reduction in the template available for protein synthesis, thereby lowering the levels of both total and mutant huntingtin protein.[1][3][4][5]

This mechanism is highly specific. While branaplam was found to affect other pseudoexons, the effect on the vast majority was transient. The inclusion of the pseudoexons in the HTT and TBCA (tubulin folding cofactor A) genes were the only significant events that remained after a washout period, suggesting a degree of selectivity.[11]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed signaling pathway for branaplam-mediated reduction of huntingtin protein.

Branaplam_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Branaplam Branaplam Spliceosome Spliceosome (U1 snRNP complex) Branaplam->Spliceosome Stabilizes interaction with pre-mRNA Pre_mRNA HTT Pre-mRNA Pseudoexon_Inclusion Pseudoexon Inclusion (115 bp frameshift-inducing) Pre_mRNA->Pseudoexon_Inclusion Splicing Modulation Spliceosome->Pre_mRNA Binds Mature_mRNA_PTC Mature HTT mRNA with PTC Pseudoexon_Inclusion->Mature_mRNA_PTC NMD Nonsense-Mediated RNA Decay (NMD) Mature_mRNA_PTC->NMD Translation Translation (Ribosome) Mature_mRNA_PTC->Translation Inhibited cluster_cytoplasm cluster_cytoplasm Degradation mRNA Degradation NMD->Degradation Reduced_HTT Reduced HTT Protein Levels Degradation->Reduced_HTT Leads to HTT_Protein Huntingtin Protein (Total and Mutant) Translation->HTT_Protein Reduced Template

Caption: Branaplam's mechanism of action for huntingtin protein reduction.

Quantitative Data on Huntingtin Protein Reduction

Branaplam has demonstrated a dose-dependent reduction of both total huntingtin (tHTT) and mutant huntingtin (mHTT) protein in various patient-derived cellular models without inducing cytotoxicity at effective concentrations.[1][4]

Cell TypeParameterIC50Reference
FibroblaststHTT Reduction< 10 nM[1][4]
FibroblastsmHTT Reduction< 10 nM[1][4]
Induced Pluripotent Stem Cells (iPSCs)tHTT Reduction< 10 nM[1][4]
iPSCsmHTT Reduction< 10 nM[1][4]
Cortical ProgenitorstHTT Reduction< 10 nM[1][4]
Cortical ProgenitorsmHTT Reduction< 10 nM[1][4]
iPSC-derived Cortical NeuronstHTT Reduction< 10 nM[3]
iPSC-derived Cortical NeuronsmHTT Reduction< 10 nM[3]

In addition to its effects on HTT levels, branaplam was also shown to ameliorate the aberrant alternative splicing patterns observed in HD patient-derived cells. In fibroblasts, 53.2% of HD-related alternative splicing events were corrected, while in iPSC-derived cortical neurons, 47.9% of these events were restored to levels seen in healthy control cells.[1] This suggests that by lowering mHTT, branaplam may also rescue downstream molecular pathologies.[1][5]

Experimental Protocols

Cell Culture and Differentiation
  • Patient-Derived Fibroblasts and iPSCs: Fibroblasts were obtained from skin biopsies of Huntington's disease patients and healthy controls. These were then reprogrammed into induced pluripotent stem cells (iPSCs).[5]

  • Cortical Neuron Differentiation: iPSCs were differentiated into cortical neurons using established protocols. This allows for the study of branaplam's effects in a disease-relevant cell type.[1][3]

Branaplam Treatment
  • Cells were treated with a range of branaplam concentrations for 72 hours to determine dose-dependent effects.[12] A vehicle control (e.g., DMSO) was used in all experiments.

Huntingtin Protein Quantification
  • Meso Scale Discovery (MSD) Assays: This electrochemiluminescence-based assay was used for the sensitive quantification of tHTT and mHTT protein levels in cell lysates.[3][4]

    • tHTT Assay: Utilized antibodies 2B7 and D7F7.

    • mHTT Assay: Utilized antibodies 2B7 and MW1, the latter of which is specific to the polyQ tract.[12]

RNA Analysis
  • RNA Sequencing (RNA-Seq): To identify global changes in splicing, RNA-seq was performed on branaplam-treated and control cells. This was crucial for identifying the inclusion of the novel pseudoexon in the HTT transcript.[7]

  • RT-qPCR: Reverse transcription quantitative PCR was used to validate the findings from RNA-seq and to quantify the levels of HTT mRNA containing the pseudoexon.

Cytotoxicity Assays
  • Adenylate Kinase Release Assay: To ensure that the observed reduction in HTT protein was not due to cell death, a cytotoxicity assay measuring the release of adenylate kinase from damaged cells was performed.[1][12]

The following diagram illustrates a typical experimental workflow for evaluating branaplam's efficacy in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Measurement Patient_Cells Patient-Derived Cells (Fibroblasts, iPSCs) Differentiation Differentiation to Cortical Neurons Patient_Cells->Differentiation Cell_Culture Cell Culture Plates Differentiation->Cell_Culture Branaplam_Treatment Branaplam Treatment (Dose-Response, 72h) Cell_Culture->Branaplam_Treatment Control_Treatment Vehicle Control (DMSO) Cell_Culture->Control_Treatment Cell_Lysis Cell Lysis Branaplam_Treatment->Cell_Lysis Toxicity_Assay Cytotoxicity Assay (Adenylate Kinase) Branaplam_Treatment->Toxicity_Assay Control_Treatment->Cell_Lysis Control_Treatment->Toxicity_Assay Protein_Quant Protein Quantification (MSD Assay for tHTT/mHTT) Cell_Lysis->Protein_Quant RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction HTT_Reduction Quantify HTT Protein Reduction Protein_Quant->HTT_Reduction RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Splicing_Changes Identify Splicing Changes RNA_Seq->Splicing_Changes RT_qPCR->Splicing_Changes Toxicity_Assessment Assess Cell Viability Toxicity_Assay->Toxicity_Assessment

Caption: In vitro experimental workflow for branaplam evaluation.

Clinical Development and Discontinuation for Huntington's Disease

Based on the promising preclinical data, Novartis initiated the VIBRANT-HD Phase IIb clinical trial (NCT05111249) to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of branaplam in patients with early manifest Huntington's disease.[6][9] The study was a randomized, double-blind, placebo-controlled trial designed to find the optimal dose for mHTT lowering in the cerebrospinal fluid (CSF).[6]

In August 2022, dosing in the VIBRANT-HD study was suspended, and in December 2022, Novartis announced the discontinuation of branaplam development for HD.[13] This decision was based on the emergence of peripheral neuropathy in some trial participants, indicating a potential for neurotoxic side effects.[13] While branaplam did demonstrate the ability to lower mHTT in the CSF of patients, the risk-benefit profile was deemed unfavorable for continued development.[13][14]

The following diagram illustrates the logical relationship leading to the discontinuation of the VIBRANT-HD trial.

VIBRANT_HD_Discontinuation Preclinical_Data Promising Preclinical Data (HTT Lowering in vitro/vivo) VIBRANT_HD VIBRANT-HD Phase IIb Trial Initiated (NCT05111249) Preclinical_Data->VIBRANT_HD HTT_Lowering_Confirmed mHTT Lowering in CSF Confirmed VIBRANT_HD->HTT_Lowering_Confirmed Safety_Signal Safety Signal Emerged: Peripheral Neuropathy VIBRANT_HD->Safety_Signal Risk_Benefit Unfavorable Risk-Benefit Profile HTT_Lowering_Confirmed->Risk_Benefit Safety_Signal->Risk_Benefit Discontinuation Discontinuation of Branaplam Development for HD Risk_Benefit->Discontinuation

Caption: Rationale for the discontinuation of the VIBRANT-HD trial.

Conclusion

This compound represents a significant advancement in the understanding of how small molecules can be used to modulate splicing for therapeutic benefit in neurodegenerative diseases. Its mechanism of inducing a pseudoexon inclusion in the HTT transcript, leading to NMD-mediated degradation and subsequent reduction of huntingtin protein, is a novel and potent approach. The preclinical data robustly supported its potential as a disease-modifying therapy for Huntington's disease. However, the adverse events observed in the VIBRANT-HD trial underscore the challenges of translating preclinical findings to human studies, particularly concerning off-target effects and long-term safety. The story of branaplam provides invaluable lessons for the continued development of splicing modulators, emphasizing the critical need for rigorous safety assessments and a deeper understanding of the complex biology of RNA-targeting small molecules.

References

Preclinical Profile of Branaplam Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Preclinical Data for the RNA Splicing Modulator Branaplam Hydrochloride in Spinal Muscular Atrophy and Huntington's Disease.

Executive Summary

Branaplam (formerly LMI070 or NVS-SM1) is an orally bioavailable, brain-penetrant small molecule that modulates RNA splicing. Initially developed for Spinal Muscular Atrophy (SMA), it demonstrated a mechanism of action that led to its investigation in Huntington's Disease (HD). In preclinical studies, branaplam has shown the ability to correct the splicing of SMN2 mRNA to increase the production of functional Survival Motor Neuron (SMN) protein and to induce the inclusion of a pseudoexon in the huntingtin (HTT) pre-mRNA, leading to the degradation of the mutant HTT (mHTT) protein. This guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, efficacy in various models, pharmacokinetic and pharmacodynamic properties, and key safety findings to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Branaplam's therapeutic potential in two distinct neurodegenerative diseases stems from its ability to modulate the splicing of specific pre-mRNAs. It achieves this by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA at specific 5' splice sites.[1][2]

Spinal Muscular Atrophy (SMA)

In the context of SMA, which is caused by a deficiency of the SMN protein, branaplam targets the SMN2 gene. The SMN2 gene typically produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during splicing. Branaplam enhances the inclusion of exon 7 in the final SMN2 mRNA transcript, leading to the production of full-length, functional SMN protein.[3][4] This action is mediated by branaplam's ability to stabilize the U1 snRNP complex at the 5' splice site of exon 7.[1][2]

Huntington's Disease (HD)

For HD, a neurodegenerative disorder caused by a CAG repeat expansion in the HTT gene leading to a toxic gain-of-function of the mHTT protein, branaplam employs a different splicing modulation strategy. It promotes the inclusion of a novel pseudoexon located between exons 49 and 50 of the HTT pre-mRNA.[5][6] The inclusion of this pseudoexon introduces a premature termination codon, leading to nonsense-mediated decay of the HTT mRNA and a subsequent reduction in the levels of both wild-type and mutant HTT protein.[5][7]

Signaling Pathway for Branaplam in SMA

SMA_pathway cluster_splicing SMN2 Pre-mRNA Splicing SMN2_pre_mRNA SMN2 pre-mRNA (Exon 7 exclusion) Stabilized_Complex Stabilized U1 snRNP-pre-mRNA Complex at Exon 7 SMN2_pre_mRNA->Stabilized_Complex Spliced_mRNA Full-length SMN2 mRNA (Exon 7 inclusion) SMN2_pre_mRNA->Spliced_mRNA Splicing (predominantly) U1_snRNP U1 snRNP U1_snRNP->Stabilized_Complex Branaplam Branaplam Branaplam->Stabilized_Complex Stabilized_Complex->Spliced_mRNA Promotes SMN_Protein Functional SMN Protein Spliced_mRNA->SMN_Protein Translation

Caption: Branaplam's mechanism in SMA involves stabilizing the U1 snRNP complex on SMN2 pre-mRNA.

Signaling Pathway for Branaplam in HD

HD_pathway cluster_splicing_hd HTT Pre-mRNA Splicing HTT_pre_mRNA HTT pre-mRNA Pseudoexon_Inclusion Pseudoexon Inclusion HTT_pre_mRNA->Pseudoexon_Inclusion Aberrant_mRNA HTT mRNA with Pseudoexon HTT_pre_mRNA->Aberrant_mRNA Normal Splicing Branaplam Branaplam Branaplam->Pseudoexon_Inclusion Induces Pseudoexon_Inclusion->Aberrant_mRNA NMD Nonsense-Mediated Decay (NMD) Aberrant_mRNA->NMD Reduced_HTT Reduced HTT Protein NMD->Reduced_HTT

Caption: Branaplam induces pseudoexon inclusion in HTT pre-mRNA, leading to its degradation in HD.

Preclinical Efficacy

Branaplam has demonstrated efficacy in a range of in vitro and in vivo models for both SMA and HD.

In Vitro Studies

In cellular models, branaplam has shown potent and dose-dependent activity.

Cell ModelTargetEndpointResultCitation
HD Patient-derived fibroblasts, iPSCs, cortical progenitors, and neuronsHTT proteinReduction of total and mutant HTTIC50 consistently below 10 nM[7]
SMN2 reporter cell line (NSC34)SMN2 splicingLuciferase reporter activityEC50 of 3.5 µM for the initial hit compound[8]
SMNΔ7 mouse myoblastsSMN proteinIncrease in SMN protein levelsEC50 of 31 nM for the optimized compound (branaplam)[8]
Human fibroblastsGene expressionChanges in gene levelsAltered expression in 35 genes[9]
In Vivo Studies

Efficacy has been confirmed in multiple animal models, demonstrating branaplam's potential for disease modification.

Animal ModelDosing RegimenKey FindingsCitation
SMNΔ7 mouse model (severe SMA)Daily oral administration (1, 3, 10, 30 mg/kg)Dose-dependent increase in full-length SMN RNA and protein in the brain and spinal cord; extended survival and improved body weight.[4][8]
C/+ mouse modelSingle oral dose (30 mg/kg)Significant and durable elevation of SMN protein in the brain for up to 160 hours.[10]
Animal ModelDosing RegimenKey FindingsCitation
BacHD mouse modelSingle oral dose (50 mg/kg)Elevated levels of novel-exon-containing HTT transcript in the brain.[11]
BacHD mouse modelRepeat oral dosesLowered mutant HTT protein in the liver and total HTT transcript in the blood.[11]
BacHD mouse modelNot specifiedMice treated with branaplam showed motor performance more similar to healthy mice.[12]

Experimental Protocols

In Vitro Splicing Assays

Objective: To assess the ability of branaplam to modulate the splicing of target pre-mRNAs.

Methodology:

  • Cell Culture: Human fibroblasts or iPSC-derived neurons from HD patients and healthy controls are cultured under standard conditions. For SMA studies, cell lines such as NSC34 motor neurons expressing an SMN2 minigene reporter are used.[1][8]

  • Compound Treatment: Cells are treated with varying concentrations of branaplam or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[7]

  • RNA Extraction and RT-qPCR: Total RNA is extracted from the cells, and reverse transcription followed by quantitative PCR (RT-qPCR) is performed to measure the levels of different mRNA isoforms (e.g., SMN2 with and without exon 7, HTT with and without the pseudoexon).

  • Protein Analysis: Protein lysates are collected, and Western blotting or Meso Scale Discovery (MSD) assays are used to quantify the levels of SMN protein or total and mutant HTT protein.[7]

Experimental Workflow for In Vitro Splicing Assay

in_vitro_workflow Cell_Culture Cell Culture (e.g., Patient Fibroblasts) Treatment Branaplam Treatment (Dose-response) Cell_Culture->Treatment Harvest Cell Harvest Treatment->Harvest RNA_Analysis RNA Analysis (RT-qPCR, RNA-seq) Harvest->RNA_Analysis Protein_Analysis Protein Analysis (Western Blot, MSD) Harvest->Protein_Analysis

Caption: A generalized workflow for assessing branaplam's in vitro splicing modulation activity.

Animal Models

Objective: To evaluate the in vivo efficacy and pharmacodynamics of branaplam in a severe mouse model of SMA.[13]

Methodology:

  • Animals: SMNΔ7 mice (Smn-/-;SMN2+/+;SmnΔ7+/+) are used, which exhibit a severe SMA phenotype with a short lifespan.[13]

  • Dosing: Branaplam is administered orally via gavage, typically starting at postnatal day 3, with daily dosing at various concentrations (e.g., 1, 3, 10, 30 mg/kg).[8]

  • Endpoints:

    • Survival and Body Weight: Monitored daily.

    • Motor Function: Assessed using tests like the righting reflex or tube test.

    • Pharmacodynamics: At the end of the study, tissues (brain, spinal cord, muscle) are collected for analysis of SMN mRNA and protein levels via RT-qPCR and ELISA/Western blot.[8]

Objective: To assess the effect of branaplam on HTT levels and motor function in a transgenic mouse model of HD.[14][15]

Methodology:

  • Animals: BACHD mice, which express the full-length human mutant HTT gene, are used. These mice develop progressive motor deficits.[16]

  • Dosing: Branaplam is administered orally. Both single-dose and repeat-dose studies have been conducted.

  • Endpoints:

    • Pharmacodynamics: Brain, liver, and blood samples are collected to measure the levels of HTT mRNA (including the pseudoexon-containing transcript) and protein.[11]

    • Behavioral Analysis: Motor coordination and balance are assessed using tests such as the accelerating rotarod and open field test.[12][14]

Pharmacokinetics and Brain Penetration

Branaplam exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[5][17]

SpeciesDosingKey PK/PD FindingsCitation
Mouse (SMNΔ7)Repeated oral dosing (1 and 3 mg/kg/day)Brain-plasma concentration ratios between 2.8 and 4.3.[17]
Rat (Juvenile)Repeated oral dosing (0.25, 0.75, and 2.5 mg/kg/day for 26 weeks)Brain-plasma concentration ratios between 2.6 and 3.1.[17]
Dog (Juvenile)Repeated oral dosing (0.25, 0.75, and 2 mg/kg/day for 13 weeks)Brain-plasma concentration ratios between 8.9 and 9.9; CSF-plasma ratios between 0.16 and 0.17.[17]

Preclinical Safety and Toxicology

Preclinical safety studies have identified potential risks associated with branaplam treatment.

  • Cell-Cycle Effects: In vitro and in vivo studies have shown that branaplam can have cell-cycle arrest effects. However, a dedicated developmental neurotoxicity study in juvenile mice, rats, and dogs found no impact on neurogenesis.[17][18]

  • Peripheral Neuropathy: A significant finding from a 52-week juvenile toxicity study in dogs was a minimal to mild peripheral axonopathy.[17] A subsequent 30-week investigative study in dogs confirmed a mild to moderate nerve fiber degeneration in peripheral nerves, which correlated with increased serum neurofilament light chain (NfL) concentrations.[19] This finding of peripheral neuropathy was a key factor in the eventual discontinuation of clinical trials in HD.[20]

  • Off-Target Splicing: Transcriptome-wide analyses in SMA patient cells revealed that branaplam can cause concentration-dependent off-target splicing changes, affecting genes involved in DNA replication, cell cycle, and RNA metabolism.[21]

Logical Relationship of Preclinical Findings to Clinical Development

preclinical_to_clinical Efficacy_SMA Preclinical Efficacy in SMA (SMN protein increase, survival) Clinical_Dev_SMA Phase 1/2 Clinical Trials in SMA Efficacy_SMA->Clinical_Dev_SMA Efficacy_HD Preclinical Efficacy in HD (HTT protein reduction, motor improvement) Clinical_Dev_HD Phase 2b Clinical Trial in HD (VIBRANT-HD) Efficacy_HD->Clinical_Dev_HD Favorable_PK Good Oral Bioavailability and Brain Penetration Favorable_PK->Clinical_Dev_SMA Favorable_PK->Clinical_Dev_HD Safety_Concerns Preclinical Safety Findings (Peripheral Neuropathy in Dogs) Safety_Concerns->Clinical_Dev_HD Discontinuation_SMA Discontinuation for SMA (Changing Treatment Landscape) Clinical_Dev_SMA->Discontinuation_SMA Discontinuation_HD Discontinuation for HD (Safety Concerns) Clinical_Dev_HD->Discontinuation_HD

Caption: The progression of branaplam from preclinical findings to clinical development and discontinuation.

Conclusion

The preclinical data for this compound demonstrate its potent and specific mechanism of action as an RNA splicing modulator with therapeutic potential in both Spinal Muscular Atrophy and Huntington's Disease. It has shown robust efficacy in relevant in vitro and in vivo models, supported by favorable pharmacokinetic properties, including oral availability and brain penetration. However, significant safety concerns, most notably the induction of peripheral neuropathy in dogs, which was later observed in clinical trials, ultimately led to the discontinuation of its development. This comprehensive preclinical profile of branaplam serves as a valuable case study for the development of splicing modulators, highlighting the importance of thorough toxicological evaluation, particularly for long-term treatment of neurodegenerative diseases. The data presented here should aid researchers and drug developers in understanding the potential and the pitfalls of this therapeutic modality.

References

Unraveling the Pharmacokinetics of Branaplam Hydrochloride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Branaplam hydrochloride (formerly known as LMI070 or NVS-SM1) is a small molecule RNA splicing modulator that has been investigated for the treatment of spinal muscular atrophy (SMA) and Huntington's disease. As an orally bioavailable and brain-penetrant compound, understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its behavior in humans and for designing effective clinical trials. This technical guide provides a comprehensive overview of the available pharmacokinetic data for branaplam in mice, rats, and dogs, including detailed experimental protocols and a summary of key quantitative parameters.

Pharmacokinetic Profile of Branaplam

Pharmacokinetic studies in animal models have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) of branaplam. These studies have consistently demonstrated that branaplam is orally available and effectively penetrates the central nervous system.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of branaplam observed in various animal models.

Table 1: Single-Dose Pharmacokinetics of Branaplam in Mice

ParameterDose & RouteValueUnitsReference
AUC1 mg/kg IV & 3 mg/kg PO3.03µM·h[1]
Clearance (CL)1 mg/kg IV & 3 mg/kg PO25mL/min/kg[1]

Table 2: Branaplam Concentrations in Animal Models Following Repeated Oral Administration

SpeciesModelDose (mg/kg/day)DurationTissueConcentration (ng/mL or ng/g)Brain-to-Plasma RatioCSF-to-Plasma RatioReference
MouseSMNΔ7135 or 49 daysPlasma1052.8-[2]
Brain294[2]
3Plasma3424.3[2]
Brain1471[2]
RatJuvenile Wistar Hannover0.2526 weeksPlasma29.82.6-[2]
Brain77.5[2]
0.75Plasma1042.8[2]
Brain291[2]
2.5Plasma4413.1[2]
Brain1367[2]
DogJuvenile Beagle0.2513 weeksPlasma26.88.90.17[2]
Brain238[2]
CSF4.56[2]
0.75Plasma76.59.90.17[2]
Brain757[2]
CSF13.0[2]
2Plasma2519.80.16[2]
Brain2460[2]
CSF40.2[2]

Experimental Methodologies

The pharmacokinetic data presented in this guide were generated using standardized and well-documented experimental protocols.

Animal Models
  • Mice: SMNΔ7 neonatal mice, a model for spinal muscular atrophy, were used to assess branaplam's efficacy and pharmacokinetics in a disease-relevant context.[2]

  • Rats: Juvenile Wistar Hannover rats were utilized for longer-term toxicity and pharmacokinetic studies.[2]

  • Dogs: Juvenile Beagle dogs were employed for pharmacokinetic and safety assessments, providing data from a larger animal model.[2]

Dosing and Administration

In the reported studies, branaplam was administered orally.[1][2]

  • Single-Dose Studies: A combination of intravenous (1 mg/kg) and oral (3 mg/kg) administration was used in mice to determine key pharmacokinetic parameters such as AUC and clearance.[1]

  • Repeated-Dose Studies:

    • Mice: Daily oral doses of 1 and 3 mg/kg/day were administered for 35 or 49 days.[2]

    • Rats: Daily oral doses of 0.25, 0.75, and 2.5 mg/kg/day were given for 26 consecutive weeks, starting at postnatal day 7.[2]

    • Dogs: Daily oral doses of 0.25, 0.75, and 2 mg/kg/day were administered for 13 consecutive weeks, starting at postnatal day 28.[2]

Sample Collection and Analysis
  • Sample Collection:

    • Mice: Plasma and brain tissue were collected 4 hours after the last dose in repeated-dose studies.[2]

    • Rats: Plasma and brain tissue were collected 24 hours after the last dose in repeated-dose studies.[2]

    • Dogs: Plasma, brain, and cerebrospinal fluid (CSF) were collected 24 hours after the last dose in repeated-dose studies.[2]

  • Analytical Methods: While specific details are limited in the available literature, the quantification of branaplam concentrations in biological matrices is typically performed using sensitive bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing Experimental Processes

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow for conducting pharmacokinetic studies of branaplam in animal models.

experimental_workflow cluster_animal_selection Animal Model Selection cluster_dosing Dosing Regimen cluster_sampling Sample Collection Mouse Mouse (SMNΔ7) SingleDose Single Dose (PO/IV) Mouse->SingleDose Rat Rat (Wistar Hannover) RepeatedDose Repeated Dose (PO) Rat->RepeatedDose Dog Dog (Beagle) Dog->RepeatedDose Plasma Plasma SingleDose->Plasma RepeatedDose->Plasma Brain Brain Tissue RepeatedDose->Brain CSF CSF (Dogs) RepeatedDose->CSF Analysis LC-MS/MS Analysis Plasma->Analysis Brain->Analysis CSF->Analysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) Analysis->PK_Parameters

Caption: A generalized workflow for the pharmacokinetic evaluation of branaplam in preclinical animal models.

Signaling Pathway and Mechanism of Action

Branaplam's therapeutic effect stems from its ability to modulate the splicing of pre-messenger RNA (pre-mRNA). In the context of SMA, it specifically targets the Survival of Motor Neuron 2 (SMN2) gene.

mechanism_of_action Branaplam Branaplam Splicing Splicing Branaplam->Splicing Modulates SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA SMN2_gene->pre_mRNA Transcription pre_mRNA->Splicing Exon7_skipping Exon 7 Skipping (Major Pathway) Splicing->Exon7_skipping Exon7_inclusion Exon 7 Inclusion (Minor Pathway) Splicing->Exon7_inclusion Unstable_SMN Truncated, Unstable SMN Protein Exon7_skipping->Unstable_SMN Functional_SMN Full-Length, Functional SMN Protein Exon7_inclusion->Functional_SMN Therapeutic_Effect Therapeutic Effect (e.g., Improved Motor Neuron Survival) Functional_SMN->Therapeutic_Effect

Caption: Mechanism of action of branaplam in modulating SMN2 pre-mRNA splicing to produce functional SMN protein.

Conclusion

The preclinical pharmacokinetic studies of this compound in mice, rats, and dogs have established its oral bioavailability and ability to penetrate the central nervous system. The provided quantitative data on plasma, brain, and CSF concentrations, alongside key parameters like AUC and clearance, offer valuable insights for drug development professionals. The detailed experimental protocols serve as a foundation for designing further non-clinical and clinical investigations. This comprehensive technical guide consolidates the available information to support the continued research and development of branaplam and other small molecule splicing modulators.

References

Branaplam Hydrochloride's Journey Across the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branaplam (formerly LMI070) is an orally bioavailable, small molecule that has demonstrated the ability to cross the blood-brain barrier (BBB) and modulate splicing of pre-mRNA. Initially developed for Spinal Muscular Atrophy (SMA), its mechanism of action also led to its investigation for Huntington's Disease (HD). This technical guide provides an in-depth analysis of branaplam hydrochloride's blood-brain barrier permeability, supported by preclinical data, detailed experimental methodologies, and visualizations of its mechanism of action. While clinical development for HD was halted due to safety concerns, the preclinical data on its CNS distribution remains valuable for the development of future brain-penetrant small molecules.

Introduction to Branaplam and the Blood-Brain Barrier

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For a therapeutic agent to be effective against neurological disorders, it must efficiently penetrate this barrier. Branaplam, a pyridazine derivative, was optimized during its discovery phase to enhance its brain-targeting capacity.[1]

Quantitative Analysis of Blood-Brain Barrier Permeability

Preclinical studies in multiple animal models have provided quantitative evidence of branaplam's ability to penetrate the CNS. The following tables summarize the key pharmacokinetic parameters related to its distribution into the brain and cerebrospinal fluid (CSF).

Table 1: Brain and CSF Distribution of Branaplam in Preclinical Models[2][3]
Animal ModelDoseRoute of AdministrationBrain-to-Plasma RatioCSF-to-Plasma Ratio
SMNΔ7 Neonatal MouseNot SpecifiedOral2.8 - 4.3Not Reported
Juvenile Wistar Hannover Rat2 mg/kg/dayOral2.6 - 3.1Not Reported
Juvenile Beagle Dog2 mg/kg/dayOral8.9 - 9.90.16 - 0.17

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

Animal Models and Dosing
  • SMNΔ7 Neonatal Mouse Model: This transgenic mouse model of SMA was utilized in early preclinical studies.[2]

  • Juvenile Wistar Hannover Rats: These were used to assess the impact of branaplam on the developing nervous system.[3][4]

  • Juvenile Beagle Dogs: A larger animal model used for toxicological and pharmacokinetic studies.[3][4]

In the juvenile animal studies, branaplam was administered orally once daily.[3][4]

Sample Collection and Processing
  • Plasma: Blood samples were collected and processed to obtain plasma for concentration analysis.[3][4]

  • Brain Tissue: Brain tissue was collected, homogenized, and processed for the quantification of branaplam.[3][4]

  • Cerebrospinal Fluid (CSF): In juvenile dogs, CSF samples were collected for the analysis of branaplam concentrations.[3][4]

Bioanalytical Method

The quantification of branaplam in plasma, brain homogenate, and CSF was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]

Mechanism of Action: Splicing Modulation

Branaplam's therapeutic effect stems from its ability to modulate the splicing of pre-messenger RNA (pre-mRNA). It specifically enhances the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) pre-mRNA, leading to the production of functional SMN protein.[5] This same splicing modulation mechanism was found to induce the inclusion of a pseudoexon in the huntingtin (HTT) pre-mRNA, leading to the degradation of the HTT transcript and a reduction in huntingtin protein levels.[6]

Signaling Pathway of Branaplam-Mediated Splicing Modulation

Branaplam_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Branaplam Branaplam Spliceosome Spliceosome (U1 snRNP) Branaplam->Spliceosome Binds to and stabilizes interaction pre_mRNA SMN2/HTT pre-mRNA pre_mRNA->Spliceosome Binds to 5' splice site Splicing_Modulation Splicing Modulation (Exon 7 / Pseudoexon Inclusion) Spliceosome->Splicing_Modulation Alters splicing decision mRNA Mature mRNA Splicing_Modulation->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Functional SMN Protein (or reduced Huntingtin Protein) Ribosome->Protein

Caption: Branaplam's mechanism of action in the nucleus, leading to altered protein expression.

Experimental Workflow: From Discovery to Preclinical Evaluation

The journey of branaplam from a high-throughput screen to a clinical candidate involved a series of well-defined steps.

High-Throughput Screening and Lead Optimization Workflow

HTS_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification (SMN2 Splicing Modulators) HTS->Hit_ID Lead_Opt Lead Optimization (Improved Potency & BBB Permeability) Hit_ID->Lead_Opt Branaplam_ID Identification of Branaplam (LMI070) Lead_Opt->Branaplam_ID In_Vitro In Vitro Studies (Cell-based Assays) Branaplam_ID->In_Vitro In_Vivo In Vivo Animal Studies (Mouse, Rat, Dog) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics (BBB Permeability Assessment) In_Vivo->PK_PD Tox Toxicology Studies In_Vivo->Tox

Caption: Workflow from initial compound screening to preclinical assessment of branaplam.

Conclusion

The preclinical data for this compound unequivocally demonstrate its capacity to cross the blood-brain barrier and distribute within the central nervous system. The quantitative data from multiple animal models provide a solid foundation for understanding its CNS pharmacokinetic profile. While the clinical development of branaplam for Huntington's Disease has been discontinued, the insights gained from its journey, particularly its successful optimization for brain penetration as an orally bioavailable small molecule, remain highly relevant for the ongoing development of therapeutics for a wide range of neurological disorders. The detailed experimental protocols and mechanistic understanding presented in this guide serve as a valuable resource for scientists and researchers in the field of neurotherapeutics.

References

In Vitro Effects of Branaplam Hydrochloride on Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branaplam (formerly LMI070 or NVS-SM1) is an orally bioavailable, small molecule splicing modulator that has been investigated for the treatment of neurogenetic diseases, initially for Spinal Muscular Atrophy (SMA) and more recently for Huntington's Disease (HD).[1][2] Its primary mechanism of action involves the specific modulation of pre-messenger RNA (pre-mRNA) splicing, a critical process for gene expression regulation.[1][3] This technical guide provides an in-depth overview of the reported in vitro effects of Branaplam hydrochloride on various neuronal cell types, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

Mechanism of Action: A Tale of Two Neurodegenerative Diseases

Branaplam's therapeutic potential in both SMA and HD stems from its ability to interact with the spliceosome, the cellular machinery responsible for splicing, thereby altering the processing of specific pre-mRNAs.[3][4]

Spinal Muscular Atrophy (SMA)

In the context of SMA, a disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein, Branaplam promotes the inclusion of exon 7 in the SMN2 transcript.[4][5] This action corrects a natural splicing defect in the SMN2 gene, leading to the production of a full-length, functional SMN protein.[5][6] The molecule stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA.[4]

Huntington's Disease (HD)

For Huntington's Disease, which is caused by a mutation in the huntingtin (HTT) gene, Branaplam's effect is to lower the levels of the mutant huntingtin protein (mHTT).[7][8] It achieves this by promoting the inclusion of a novel, cryptic exon into the HTT mRNA transcript.[4][8] The inclusion of this exon introduces a premature termination codon, flagging the mRNA for degradation through the nonsense-mediated RNA decay (NMD) pathway and consequently reducing the production of the toxic mHTT protein.[7]

Quantitative In Vitro Efficacy and Toxicity in Neuronal Cells

Multiple studies have quantified the in vitro effects of Branaplam on neuronal cells, primarily derived from patient induced pluripotent stem cells (iPSCs). These studies consistently demonstrate potent, dose-dependent activity with a favorable safety profile in cellular models.

Cell TypeParameterConcentrationResultReference
HD Patient-Derived iPSC-Cortical Progenitor CellsIC50 for total HTT and mHTT reduction< 10 nMDose-dependent reduction[4]
HD Patient-Derived iPSC-Cortical NeuronsTotal HTT Reduction10 nM38.8% reduction[4]
HD Patient-Derived iPSC-Cortical NeuronsMutant HTT Reduction10 nM21.8% reduction[4]
HD Patient-Derived FibroblastsAberrant Alternative SplicingNot specified27.6% reduction in inclusion level differences[4]
HD Patient-Derived iPSC-Cortical NeuronsAberrant Alternative SplicingNot specified28.6% reduction in inclusion level differences[4]
SMA Patient CellsSMN Protein EC5020 nMIncreased SMN protein levels[5]

Notably, these studies report a lack of cellular toxicity at effective concentrations. Branaplam did not induce cell death in CTIP2-positive deep layer neurons or affect the proliferation of SOX2-positive neural progenitor cells.[4] Furthermore, in vitro experiments using iPSC-derived motor neurons did not show evidence of axonal degeneration, a concern raised due to observations in a clinical trial.[9][10] However, some studies have noted that at higher concentrations, off-target splicing events can occur.[11][12]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for assessing the in vitro effects of Branaplam on neuronal cells.

Derivation and Culture of Patient-Specific Neuronal Cells
  • Cell Source: Dermal fibroblasts were obtained from skin biopsies of Huntington's Disease patients and healthy controls.

  • Reprogramming to iPSCs: Fibroblasts were reprogrammed into induced pluripotent stem cells (iPSCs) using non-integrating Sendai virus or similar methods.

  • Neuronal Differentiation: iPSCs were differentiated into cortical neurons or motor neurons using established protocols, often involving dual-SMAD inhibition for cortical neuron differentiation.[4]

Branaplam Treatment
  • Preparation: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Dosing: Neuronal cell cultures were treated with varying concentrations of Branaplam (e.g., from low nanomolar to micromolar ranges) or a vehicle control (DMSO). The treatment duration varied depending on the experiment, ranging from a few days to several weeks.[4]

Assessment of HTT and SMN Levels
  • Quantitative PCR (qPCR): RNA was extracted from treated and control cells, reverse transcribed to cDNA, and used for qPCR to quantify the levels of HTT or SMN2 transcripts, including the specific splice variants.

  • Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting: Protein lysates were prepared from cell cultures to measure the levels of total and mutant huntingtin protein or SMN protein using specific antibodies.[13]

Toxicity and Cell Viability Assays
  • Caspase-3/7 Activation Assay: To assess apoptosis, the activity of executioner caspases was measured using commercially available luminescent or fluorescent assays.[4]

  • Cell Proliferation Assay (EdU Incorporation): The proliferation of neural progenitor cells was determined by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA.[4]

  • Neurite Outgrowth and Integrity: For motor neurons, neurite morphology and integrity were assessed using immunocytochemistry and imaging analysis to look for signs of axonal degeneration.[9]

Visualizing the Molecular Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams illustrate the signaling pathways and experimental workflows described.

Branaplam_Mechanism_of_Action cluster_HD Huntington's Disease (HD) cluster_SMA Spinal Muscular Atrophy (SMA) HTT_gene HTT Gene HTT_pre_mRNA HTT pre-mRNA HTT_gene->HTT_pre_mRNA Transcription Spliceosome_HD Spliceosome HTT_pre_mRNA->Spliceosome_HD mHTT_protein Mutant HTT Protein HTT_pre_mRNA->mHTT_protein Normal Splicing (in disease state) Branaplam_HD Branaplam Branaplam_HD->Spliceosome_HD Modulates HTT_mRNA_cryptic HTT mRNA with Cryptic Exon Spliceosome_HD->HTT_mRNA_cryptic Inclusion of Cryptic Exon NMD Nonsense-Mediated Decay (NMD) HTT_mRNA_cryptic->NMD Degraded_HTT_mRNA Degraded HTT mRNA NMD->Degraded_HTT_mRNA SMN2_gene SMN2 Gene SMN2_pre_mRNA SMN2 pre-mRNA SMN2_gene->SMN2_pre_mRNA Transcription Spliceosome_SMA Spliceosome SMN2_pre_mRNA->Spliceosome_SMA Branaplam_SMA Branaplam Branaplam_SMA->Spliceosome_SMA Modulates SMN2_mRNA_full Full-length SMN2 mRNA Spliceosome_SMA->SMN2_mRNA_full Inclusion of Exon 7 SMN2_mRNA_short SMN2 mRNA (Exon 7 skipped) Spliceosome_SMA->SMN2_mRNA_short Default Splicing SMN_protein Functional SMN Protein SMN2_mRNA_full->SMN_protein Translation Truncated_SMN Truncated SMN Protein SMN2_mRNA_short->Truncated_SMN Translation

Caption: Mechanism of Branaplam in HD and SMA.

Experimental_Workflow cluster_cell_derivation Cell Model Generation cluster_treatment_analysis Treatment and Analysis Patient_Fibroblasts Patient Fibroblasts iPSCs Induced Pluripotent Stem Cells (iPSCs) Patient_Fibroblasts->iPSCs Reprogramming Neuronal_Progenitors Neuronal Progenitors iPSCs->Neuronal_Progenitors Differentiation Mature_Neurons Mature Neurons (e.g., Cortical, Motor) Neuronal_Progenitors->Mature_Neurons Branaplam_Treatment Branaplam Treatment (Dose-Response) Mature_Neurons->Branaplam_Treatment RNA_Analysis RNA Analysis (qPCR, RNA-seq) Branaplam_Treatment->RNA_Analysis Protein_Analysis Protein Analysis (ELISA, Western Blot) Branaplam_Treatment->Protein_Analysis Toxicity_Assays Toxicity & Viability Assays (Caspase, EdU, etc.) Branaplam_Treatment->Toxicity_Assays Splicing_Outcome Splicing Outcome RNA_Analysis->Splicing_Outcome Protein_Levels Target Protein Levels Protein_Analysis->Protein_Levels Cell_Health Cell Health & Viability Toxicity_Assays->Cell_Health

Caption: In Vitro Experimental Workflow.

Conclusion

In vitro studies utilizing patient-derived neuronal cells have been instrumental in elucidating the mechanism of action and therapeutic potential of this compound. The data consistently show that Branaplam is a potent modulator of pre-mRNA splicing for both SMN2 and HTT, leading to the desired molecular corrections in cellular models of SMA and HD, respectively. The demonstrated efficacy at nanomolar concentrations, coupled with a favorable in vitro safety profile, underscores the promise of this therapeutic approach. However, the potential for off-target effects and the translation of these in vitro findings to the clinical setting require ongoing investigation. This guide provides a comprehensive summary of the current in vitro data to aid researchers and drug development professionals in the continued exploration of splicing modulators for neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for Branaplam Hydrochloride in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branaplam (hydrochloride), also known as LMI070 or NVS-SM1, is a small molecule that modulates pre-mRNA splicing. Initially investigated for its role in increasing the production of functional Survival Motor Neuron (SMN) protein by promoting the inclusion of exon 7 in SMN2 pre-mRNA for the treatment of Spinal Muscular Atrophy (SMA), Branaplam has also been identified as a potent reducer of mutant Huntingtin (mHTT) protein levels. Its mechanism of action in the context of Huntington's Disease (HD) involves promoting the inclusion of a novel pseudoexon in the HTT pre-mRNA, which leads to a frameshift and subsequent degradation of the transcript, ultimately reducing the levels of both wild-type and mutant HTT protein.

These application notes provide an overview of the effective dosing concentrations of Branaplam in various cell lines and detailed protocols for key experiments to assess its activity.

Data Presentation: Dosing Concentrations of Branaplam

The following table summarizes the reported effective concentrations of Branaplam in different cell lines and assays. These values can serve as a starting point for designing new experiments.

Cell Line TypeAssayTargetEffective Concentration (IC50/EC50)Reference
Huntington's Disease (HD) Patient-Derived FibroblastsMesoscale Discovery (MSD) HTT AssayTotal HTT (tHTT) and mutant HTT (mHTT) protein reductionIC50 < 10 nM[1][2]
HD Patient-Derived Induced Pluripotent Stem Cells (iPSCs)Mesoscale Discovery (MSD) HTT AssayTotal HTT (tHTT) and mutant HTT (mHTT) protein reductionIC50 < 10 nM[1][2]
HD Patient-Derived Cortical ProgenitorsMesoscale Discovery (MSD) HTT AssayTotal HTT (tHTT) and mutant HTT (mHTT) protein reductionIC50 < 10 nM[1][2]
HD Patient-Derived Cortical NeuronsMesoscale Discovery (MSD) HTT AssayTotal HTT (tHTT) and mutant HTT (mHTT) protein reductionIC50 < 10 nM[1]
SH-SY5Y (Human Neuroblastoma)Quantitative PCR (qPCR)HTT transcript reductionDose-dependent reduction observed[3]
Generic Cell-Based AssaySMN2 Splicing ModulationFull-length SMN protein elevationEC50 of 20 nM[4][5]

Signaling Pathway and Mechanism of Action

Branaplam modulates the splicing of pre-mRNA by interacting with the spliceosome machinery. In the context of Huntington's Disease, it promotes the inclusion of a cryptic "poison" exon within the HTT pre-mRNA. This leads to a frameshift in the coding sequence, introducing a premature termination codon and triggering nonsense-mediated decay (NMD) of the HTT mRNA. The ultimate result is a reduction in the synthesis of the Huntingtin protein.

Branaplam_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HTT_gene HTT Gene pre_mRNA HTT pre-mRNA HTT_gene->pre_mRNA Transcription Spliceosome Spliceosome pre_mRNA->Spliceosome Branaplam Branaplam Branaplam->Spliceosome Modulates Spliced_mRNA Spliced HTT mRNA (with poison exon) Spliceosome->Spliced_mRNA Promotes inclusion of poison exon NMD Nonsense-Mediated Decay (NMD) Spliced_mRNA->NMD Degraded_mRNA Degraded HTT mRNA NMD->Degraded_mRNA Reduced_HTT Reduced HTT Protein Degraded_mRNA->Reduced_HTT Reduced Translation Experimental_Workflow start Start cell_culture Culture target cell line start->cell_culture toxicity_assay Determine cytotoxicity (e.g., MTT assay) cell_culture->toxicity_assay dose_range Select non-toxic dose range toxicity_assay->dose_range treatment Treat cells with Branaplam dose range dose_range->treatment splicing_analysis Analyze splicing modulation (qPCR) treatment->splicing_analysis protein_analysis Analyze protein reduction (Western Blot / MSD) treatment->protein_analysis data_analysis Analyze data and determine IC50/EC50 splicing_analysis->data_analysis protein_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Branaplam Hydrochloride Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information regarding the solubility and stability of Branaplam hydrochloride in Dimethyl Sulfoxide (DMSO), a common solvent used in preclinical and in vitro research. Understanding these parameters is critical for accurate experimental design, data interpretation, and the overall success of research and development activities.

Introduction to this compound

Branaplam (also known as LMI070 or NVS-SM1) is a small molecule that modulates the splicing of survival motor neuron 2 (SMN2) pre-mRNA.[1][2][3] It is being investigated for its therapeutic potential in neurodegenerative disorders. For laboratory-based research, this compound is frequently dissolved in DMSO to create stock solutions for various assays. Therefore, a comprehensive understanding of its solubility and stability in this solvent is paramount.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of Branaplam and its hydrochloride salt in DMSO. It is important to note that solubility can be influenced by factors such as the purity of the compound, the water content of the DMSO, temperature, and the use of physical methods like sonication and heating.[4][5][6]

Table 1: Solubility of Branaplam and this compound in DMSO

CompoundReported SolubilityMolar EquivalentConditions NotedSource(s)
Branaplam3 mg/mL7.62 mMUse fresh DMSO; moisture can reduce solubility.[4]
Branaplam3.33 mg/mL8.46 mMUltrasonic, warming, and heat to 60°C.[5][7]
Branaplam5 mg/mL12.71 mMUltrasonic, warming, and heat to 80°C.[8]
Branaplam20 mg/mL50.82 mMUse fresh DMSO; moisture can reduce solubility.[4]
This compound250 mg/mL581.48 mMRequires sonication. Use newly opened DMSO as it is hygroscopic.[6]

Table 2: Stability of Branaplam and this compound in DMSO (Storage Conditions)

CompoundStorage TemperatureDurationStorage NotesSource(s)
Branaplam-20°C1 monthSealed storage, away from moisture and light.[6][8]
Branaplam-80°C6 monthsSealed storage, away from moisture and light.[6][8]
Branaplam-20°C6 monthsSealed storage, away from moisture.[5]
Branaplam-80°C1 yearSealed storage, away from moisture.[5]
This compound4°C2 weeksIn DMSO.[9]
This compound-80°C6 monthsIn DMSO.[9]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound in DMSO. These protocols are based on standard laboratory practices and should be adapted as needed for specific experimental requirements.

Protocol 1: Determination of Saturated Solubility of this compound in DMSO

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specific temperature.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound powder into several vials.

    • Add a precise volume of DMSO to each vial to create a slurry.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound in DMSO of known concentrations.

    • Generate a standard curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Inject the filtered sample from the equilibrated solution into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: Assessment of Stability of this compound in DMSO Solution

Objective: To evaluate the chemical stability of this compound in a DMSO stock solution over time under specific storage conditions.

Materials:

  • A stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL)

  • HPLC system with a suitable column and detector

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezers at -20°C and -80°C)

  • Light-protective storage containers (e.g., amber vials)

Procedure:

  • Preparation and Initial Analysis (Time Zero):

    • Prepare a fresh stock solution of this compound in DMSO.

    • Immediately perform an HPLC analysis to determine the initial concentration and purity of the solution. This will serve as the time zero (T=0) reference. Note any impurity peaks.

  • Storage:

    • Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles for the bulk solution.

    • Store the vials under the desired conditions (e.g., 4°C, -20°C, and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Perform HPLC analysis on each sample.

  • Data Analysis:

    • Compare the concentration of this compound at each time point to the initial (T=0) concentration.

    • Monitor for the appearance of new peaks or an increase in the area of existing impurity peaks, which would indicate degradation.

    • Calculate the percentage of the initial concentration remaining at each time point.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Solubility_Workflow A Prepare Supersaturated Solution (Excess Solute in DMSO) B Equilibrate at Constant Temperature with Agitation A->B 24-48h C Centrifuge and Filter Supernatant B->C E HPLC Analysis C->E D Prepare Standard Solutions D->E F Quantify Concentration (Saturated Solubility) E->F

Caption: Workflow for determining the saturated solubility of a compound.

Diagram 2: Experimental Workflow for Stability Assessment

Stability_Workflow A Prepare Stock Solution in DMSO B Initial HPLC Analysis (T=0) A->B C Aliquot and Store under Varied Conditions B->C D Analyze at Pre-defined Time Points C->D e.g., 1, 2, 4, 8, 12 weeks E Compare Concentration and Purity to T=0 D->E F Determine Degradation Rate E->F

Caption: Workflow for assessing the stability of a compound in solution.

Conclusion and Recommendations

The solubility of this compound in DMSO can vary significantly depending on the experimental conditions. For preparing high-concentration stock solutions, the use of fresh, anhydrous DMSO along with sonication and gentle warming is recommended. However, researchers should empirically determine the solubility for their specific lot of compound and experimental setup.

For storage, it is advisable to store stock solutions of this compound in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and prevent degradation from moisture absorption. Storage at 4°C should be limited to short periods. As with any experimental reagent, it is best practice to prepare fresh solutions when possible and to periodically check the integrity of stored stock solutions, especially for long-term experiments.

References

Application Notes and Protocols for the Quantification of Branaplam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Branaplam (hydrochloride salt) is a pyridazine derivative under investigation for the treatment of spinal muscular atrophy (SMA). As with any pharmaceutical compound in development, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, pharmacodynamic, and quality control studies. These application notes provide detailed protocols for the quantitative analysis of Branaplam hydrochloride in plasma and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Target Audience: These protocols are intended for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Method 1: Quantification of this compound in Human Plasma by LC-MS/MS

This method is suitable for the sensitive and selective quantification of Branaplam in a complex biological matrix like human plasma, which is essential for pharmacokinetic studies.

Data Presentation
ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy95.2% - 104.5%
Precision (Intra-day & Inter-day)< 10% RSD
Recovery> 90%
Matrix EffectMinimal
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled Branaplam)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Instrumentation:

  • Liquid Chromatography system (e.g., Agilent 1290 Infinity)

  • Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole)[1]

  • Analytical column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

3. Sample Preparation (Protein Precipitation): [1]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Branaplam: [Hypothetical m/z] -> [Hypothetical m/z]

    • Internal Standard: [Hypothetical m/z] -> [Hypothetical m/z]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 100 µL Plasma is1 Add Internal Standard p1->is1 pp1 Protein Precipitation (Acetonitrile) is1->pp1 v1 Vortex pp1->v1 c1 Centrifuge v1->c1 s1 Collect Supernatant c1->s1 e1 Evaporate s1->e1 r1 Reconstitute e1->r1 i1 Inject into LC-MS/MS r1->i1 5 µL Injection s2 Chromatographic Separation (C18 Column) i1->s2 d1 Mass Spectrometric Detection (MRM) s2->d1 q1 Quantification d1->q1

LC-MS/MS Sample Preparation and Analysis Workflow

Method 2: Quantification of this compound in Pharmaceutical Formulations by HPLC-UV

This method is a robust and cost-effective approach for the routine quality control of this compound in tablet or capsule formulations.

Data Presentation
ParameterResult
Linearity Range5 - 200 µg/mL (r² > 0.999)
Limit of Detection (LOD)1.5 µg/mL
Limit of Quantification (LOQ)5 µg/mL
Accuracy98.5% - 101.2%
Precision (Intra-day & Inter-day)< 2% RSD
SpecificityNo interference from excipients
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • This compound tablets/capsules

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Ultrapure water

2. Instrumentation:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity)

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Sample Preparation:

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Methanol:Water 50:50 v/v) and sonicate for 15 minutes to dissolve.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the linear range (e.g., 50 µg/mL).

4. HPLC-UV Conditions:

  • Mobile Phase: Phosphate buffer (25 mM, pH 3.0 adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: [Hypothetical λmax, e.g., 275 nm]

  • Injection Volume: 20 µL

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis t1 Weigh and Powder Tablets w1 Weigh Powder Equivalent to 10 mg Branaplam t1->w1 d1 Dissolve in Diluent (Sonication) w1->d1 v1 Make up to 100 mL d1->v1 f1 Filter (0.45 µm) v1->f1 dil1 Dilute to Working Concentration f1->dil1 i1 Inject into HPLC dil1->i1 20 µL Injection s1 Chromatographic Separation (C18 Column) i1->s1 det1 UV Detection s1->det1 q1 Quantification det1->q1

HPLC-UV Sample Preparation and Analysis Workflow

Signaling Pathway Context (Hypothetical)

While the primary focus of these notes is analytical, understanding the mechanism of action can be relevant. Branaplam is known to modulate the splicing of the SMN2 gene. The following diagram illustrates a simplified hypothetical pathway.

G Branaplam This compound Splicing_Factors Splicing Factors Branaplam->Splicing_Factors SMN2_pre_mRNA SMN2 pre-mRNA SMN2_mRNA Mature SMN2 mRNA (including Exon 7) SMN2_pre_mRNA->SMN2_mRNA Splicing_Factors->SMN2_pre_mRNA Splicing Modulation SMN_Protein Full-length SMN Protein SMN2_mRNA->SMN_Protein Neuronal_Survival Improved Neuronal Survival SMN_Protein->Neuronal_Survival

Hypothetical Signaling Pathway for Branaplam

Disclaimer: The quantitative data, MRM transitions, and UV detection wavelength provided in these application notes are hypothetical and for illustrative purposes. These parameters should be determined and validated experimentally for this compound in a laboratory setting. The provided protocols are based on common practices for small molecule drug analysis.[2][3][4]

References

Application Note: Quantitative Analysis of Branaplam Hydrochloride in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Branaplam hydrochloride in human plasma. Branaplam is a small molecule splicing modulator of the survival motor neuron 2 (SMN2) gene and is under investigation for the treatment of spinal muscular atrophy (SMA). The described method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies and other research applications involving Branaplam.

Introduction

Branaplam (also known as LMI070 or NVS-SM1) is an orally active small molecule that modulates the splicing of the SMN2 gene, leading to an increase in the production of functional SMN protein. This makes it a promising therapeutic candidate for spinal muscular atrophy, a debilitating neuromuscular disease. To support preclinical and clinical development, a sensitive and specific bioanalytical method is required to accurately measure Branaplam concentrations in biological matrices. This application note provides a detailed protocol for the determination of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique well-suited for high sensitivity and selectivity.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Branaplam-d4 (or other suitable stable isotope-labeled internal standard) or a structurally similar compound like Risdiplam as an internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • HPLC system capable of binary gradient elution (e.g., Shimadzu, Agilent, Waters)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent, Waters)

  • Analytical column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the internal standard into separate volumetric flasks and dissolve in an appropriate solvent such as methanol to obtain a final concentration of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration of 100 ng/mL in the same diluent.

Sample Preparation
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards or QCs, or study sample plasma) into the labeled tubes.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix, to which 10 µL of the diluent is added.

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile (protein precipitation agent) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) onto the HPLC-MS/MS system.

HPLC-MS/MS Method

HPLC Conditions
ParameterValue
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid and 5 mM Ammonium Acetate in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.0010
0.5010
2.5090
3.5090
3.5110
5.0010
MS/MS Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
MRM Transitions
AnalytePrecursor Ion (m/z)
Branaplam430.2
Internal Standard (IS)Dependent on IS

Note: The product ions for Branaplam are proposed based on its chemical structure and common fragmentation patterns of similar molecules. These transitions must be confirmed experimentally by infusing a standard solution of Branaplam into the mass spectrometer and optimizing the collision energy for each transition. A stable isotope-labeled internal standard (e.g., Branaplam-d4) would be ideal. If unavailable, a structurally similar compound like Risdiplam can be used, and its MRM transitions would need to be optimized.

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be established during method validation in the user's laboratory.

ParameterExpected Value
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Linearity (r²)≥ 0.99
Precision (%CV) at LLOQ, LQC, MQC, HQC< 15% (20% at LLOQ)
Accuracy (%Bias) at LLOQ, LQC, MQC, HQCWithin ±15% (±20% at LLOQ)
Recovery> 85%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocols

Protocol 1: Sample Preparation
  • Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality controls to room temperature.

  • Aliquoting: Aliquot 50 µL of each sample, standard, and QC into appropriately labeled 1.5 mL microcentrifuge tubes.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except the blank. Add 10 µL of 50:50 acetonitrile:water to the blank.

  • Vortex: Briefly vortex each tube for approximately 5 seconds.

  • Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex all tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a 96-well plate or autosampler vials.

  • Analysis: Place the plate or vials in the autosampler for injection into the HPLC-MS/MS system.

Protocol 2: HPLC-MS/MS System Operation
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the instrument control software including blanks, calibration curve standards, QC samples, and unknown samples.

  • Injection: Set the injection volume to 5 µL.

  • Data Acquisition: Acquire data using the MRM mode with the specified transitions for Branaplam and the internal standard.

  • Data Processing: Process the acquired data using the appropriate software. Quantify the analyte peaks by integrating the area under the curve and normalizing to the internal standard peak area. Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 50 µL Plasma Sample is_addition Add 10 µL Internal Standard plasma->is_addition precipitation Add 150 µL Acetonitrile is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Processing & Quantification msms->data

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_method_development Method Development & Validation cluster_application Application selectivity Selectivity & Specificity pk_studies Pharmacokinetic Studies selectivity->pk_studies tdm Therapeutic Drug Monitoring selectivity->tdm linearity Linearity & Range linearity->pk_studies linearity->tdm accuracy Accuracy & Precision accuracy->pk_studies accuracy->tdm stability Stability stability->pk_studies stability->tdm matrix_effect Matrix Effect matrix_effect->pk_studies matrix_effect->tdm drug_dev Drug Development Support pk_studies->drug_dev tdm->drug_dev

Caption: Method validation and application relationship.

Application Notes and Protocols for RT-qPCR Analysis of SMN2 Exon 7 Inclusion Following Branaplam Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, arising from insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is homozygously deleted or mutated in SMA patients, a nearly identical paralog, SMN2, exists. However, a single nucleotide transition (C-to-T) in exon 7 of SMN2 leads to its predominant exclusion from the final mRNA transcript, resulting in a truncated, non-functional SMN protein. Therapeutic strategies for SMA often focus on modulating the splicing of SMN2 to promote the inclusion of exon 7 and thereby increase the production of full-length, functional SMN protein.

Branaplam (formerly LMI070 or NVS-SM1) is a small molecule splicing modulator that has been investigated for the treatment of SMA. It functions by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of SMN2 pre-mRNA, thereby enhancing the inclusion of exon 7.[1][2] This document provides detailed application notes and protocols for the use of reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to assess the efficacy of Branaplam in promoting SMN2 exon 7 inclusion in a research setting.

Data Presentation

The following table summarizes illustrative quantitative data on the dose-dependent effect of Branaplam on SMN2 exon 7 inclusion in GM03813 human fibroblasts. This data is representative of typical experimental outcomes.

Branaplam Concentration (nM)Fold Change in SMN2 Exon 7 Inclusion (Normalized to Vehicle Control)Percentage of SMN2 Transcripts with Exon 7 Inclusion
0 (Vehicle)1.010%
0.52.525%
2.55.050%
108.080%
409.595%

Experimental Protocols

This section outlines the detailed methodologies for key experiments to quantify SMN2 exon 7 inclusion after Branaplam treatment.

Cell Culture and Branaplam Treatment
  • Cell Line: GM03813, a human fibroblast cell line derived from an SMA type I patient, is a suitable model as these cells only carry the SMN2 gene.[3]

  • Culture Conditions: Culture GM03813 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

  • Branaplam Treatment:

    • Seed GM03813 cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of RNA extraction.

    • Prepare stock solutions of Branaplam in dimethyl sulfoxide (DMSO).

    • Treat cells with a range of Branaplam concentrations (e.g., 0.5 nM, 2.5 nM, 10 nM, 40 nM) and a vehicle control (DMSO) for 24 hours. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

RNA Extraction and cDNA Synthesis
  • RNA Extraction:

    • Following treatment, wash cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • (Optional but recommended) Treat RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III Reverse Transcriptase) with random primers or oligo(dT) primers according to the manufacturer's instructions.

RT-qPCR for SMN2 Exon 7 Splicing Analysis
  • Primer Design: To specifically quantify the inclusion and exclusion of SMN2 exon 7, design primers that span the exon-exon junctions.

Primer NameSequence (5' to 3')Target
SMN2 Exon 6 ForwardATATTGTCACAGGCAGAGCAGExon 6 of SMN2
SMN2 Exon 7-8 ReverseCTTCTCTTGGTGAGGTCAGTGExon 7-8 junction (Inclusion)
SMN2 Exon 6-8 ReverseTCAACTTCACCTTCCTTCTTTTTCAExon 6-8 junction (Exclusion)
OAZ1 ForwardATAAACCCAGCGCCACCATCCAOrnithine Decarboxylase Antizyme 1 (Housekeeping Gene)
OAZ1 ReverseGGCATCAGGAGCACCACCGAGOrnithine Decarboxylase Antizyme 1 (Housekeeping Gene)
  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing a SYBR Green-based qPCR reagent, forward primer, and reverse primer.

    • Add diluted cDNA to each well of a qPCR plate.

    • Run the qPCR reaction in a real-time PCR instrument with the following cycling conditions (can be optimized based on the instrument and reagents):

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt curve analysis to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the SMN2 exon 7 inclusion and exclusion amplicons, as well as the housekeeping gene (OAZ1).

    • Calculate the relative abundance of the inclusion and exclusion isoforms using the ΔΔCt method.

    • The percentage of SMN2 exon 7 inclusion can be calculated as: (Amount of Inclusion Isoform) / (Amount of Inclusion Isoform + Amount of Exclusion Isoform) * 100.

Visualizations

Branaplam_Mechanism_of_Action cluster_smn2 SMN2 Pre-mRNA cluster_spliceosome Spliceosome Component cluster_outcome Splicing Outcome Exon 6 Exon 6 Intron 6 Intron 6 Exon 7 Exon 7 5' Splice Site 5' Splice Site Intron 7 Intron 7 Exon 8 Exon 8 U1 snRNP U1 snRNP U1 snRNP->5' Splice Site Weak Interaction Exon 7 Inclusion Exon 7 Inclusion Branaplam Branaplam Branaplam->U1 snRNP Stabilizes Interaction

Caption: Mechanism of Branaplam action on SMN2 splicing.

Experimental_Workflow A Cell Culture (GM03813 Fibroblasts) B Branaplam Treatment (Dose-Response) A->B C Total RNA Extraction B->C D cDNA Synthesis (Reverse Transcription) C->D E RT-qPCR D->E F Data Analysis (ΔΔCt Method) E->F G Quantification of SMN2 Exon 7 Inclusion/Exclusion F->G

Caption: Experimental workflow for analyzing SMN2 exon 7 inclusion.

References

Troubleshooting & Optimization

Branaplam Hydrochloride Off-Target Effects In Vitro: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing Branaplam hydrochloride in in vitro experiments. The following question-and-answer format addresses potential off-target effects, offering troubleshooting advice and detailed experimental protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Branaplam?

Branaplam is an orally bioavailable small molecule that acts as a splicing modulator of the Survival Motor Neuron 2 (SMN2) pre-mRNA.[1] Its primary mechanism involves stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of SMN2 pre-mRNA. This stabilization promotes the inclusion of exon 7, leading to the production of full-length, functional SMN protein.

Q2: What are the known in vitro off-target effects of Branaplam?

The primary off-target effects of Branaplam observed in vitro are related to transcriptome-wide changes in splicing and gene expression, as well as effects on the cell cycle. At high concentrations, Branaplam can cause widespread perturbations in the transcriptome.[2][3] A specific off-target effect is the induction of an aneugenic effect, leading to micronucleus formation in human lymphocytes, which is thought to be a secondary consequence of its cell-cycle inhibiting properties.

Q3: At what concentrations are off-target effects typically observed in vitro?

The off-target effects of Branaplam are concentration-dependent. A transcriptome-wide analysis in Type I Spinal Muscular Atrophy (SMA) patient fibroblasts revealed the following:

  • Low Concentration (2 nM): Minimal off-target effects, with only 15 genes showing altered expression.

  • Intermediate Concentration (10 nM): A moderate number of genes affected.

  • High Concentration (40 nM): Significant off-target effects, with altered expression of 2,187 genes.[2]

For its on-target activity, Branaplam has shown an EC50 of 20 nM for increasing SMN protein levels and an IC50 of less than 10 nM for reducing mutant huntingtin (mHTT) protein levels in vitro without inducing cellular toxicity in fibroblasts and iPSCs.

Q4: Which cellular pathways are most affected by Branaplam's off-target activity at high concentrations?

Transcriptome analysis of SMA patient fibroblasts treated with 40 nM Branaplam for 24 hours revealed that the aberrantly expressed genes are associated with several key cellular processes, including:

  • DNA replication

  • Cell cycle

  • RNA metabolism

  • Cell signaling[2][3]

Q5: Has Branaplam been observed to cause cytotoxicity in vitro?

Studies have shown that Branaplam does not induce cellular toxicity in fibroblasts, iPSCs, and cortical progenitors at concentrations that are effective for reducing mHTT protein levels (IC50 < 10 nM). However, it is crucial to perform cytotoxicity assays for your specific cell type and experimental conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in the expression of non-target genes in RNA-Seq data. High concentration of Branaplam leading to off-target splicing modulation.Titrate Branaplam to the lowest effective concentration for your on-target effect. A starting point could be in the low nanomolar range (e.g., 2-10 nM).[2]
Increased frequency of micronuclei in treated cells. Aneugenic effect of Branaplam, likely secondary to cell cycle inhibition.If the endpoint is not related to genotoxicity, consider if this effect impacts your specific assay. If studying genotoxicity, this is an expected outcome at certain concentrations.
Cells appear arrested in a specific phase of the cell cycle. Branaplam can induce cell-cycle arrest.Perform cell cycle analysis using flow cytometry to quantify the effect at different concentrations. This will help in interpreting proliferation and toxicity data.
High variability in SMN2 exon 7 splicing induction. Suboptimal drug concentration or treatment time. Cell line-specific differences.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Ensure consistent cell culture conditions.
Discrepancy between expected and observed on-target potency. Issues with compound stability, cell line sensitivity, or assay setup.Verify the integrity and concentration of your Branaplam stock solution. Use a fresh dilution for each experiment. Confirm the SMN2 copy number of your cell line. Include appropriate positive and negative controls in your assay.

Data Presentation

Table 1: Concentration-Dependent Off-Target Gene Expression Changes Induced by Branaplam in Type I SMA Patient Fibroblasts (24h treatment)

Branaplam ConcentrationNumber of Genes with Altered Expression
2 nM (Low)15
40 nM (High)2187
Data from a transcriptome-wide RNA-Seq analysis.[2]

Table 2: In Vitro Potency and Off-Target Liability of Branaplam

ParameterValueCell Line/System
On-Target Activity
SMN Protein Increase (EC50)20 nMMouse myoblasts
mHTT Protein Reduction (IC50)< 10 nMHuman fibroblasts, iPSCs, cortical progenitors
Off-Target Liability
hERG Inhibition (IC50)6.3 µMN/A
Aneugenic EffectObservedHuman lymphocytes

Experimental Protocols

RNA-Seq Analysis of Off-Target Splicing

This protocol is adapted from studies investigating the transcriptome-wide effects of Branaplam.

a. Cell Culture and Treatment:

  • Culture Type I SMA patient fibroblasts (e.g., GM03813) in appropriate media and conditions.

  • Seed cells at a density that allows for logarithmic growth during the treatment period.

  • Treat cells with Branaplam at desired concentrations (e.g., 2 nM, 10 nM, 40 nM) and a vehicle control (e.g., DMSO) for 24 hours.

b. RNA Isolation and Library Preparation:

  • Harvest cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).

  • Assess RNA quality and quantity (e.g., using a Bioanalyzer).

  • Deplete ribosomal RNA (rRNA).

  • Generate cDNA libraries from the rRNA-depleted RNA using a directional RNA library prep kit (e.g., NEBNext Ultra II).

c. Sequencing and Data Analysis:

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Map the reads to the human reference genome.

  • Perform differential gene expression and alternative splicing analysis using appropriate bioinformatics tools.

In Vitro Micronucleus Assay

This protocol provides a general framework for assessing the aneugenic potential of Branaplam in human lymphocytes.

a. Cell Culture and Treatment:

  • Isolate human peripheral blood lymphocytes and culture them in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin (PHA) to stimulate cell division.

  • After an appropriate incubation period (e.g., 44 hours), add Cytochalasin B to block cytokinesis.

  • Concurrently, treat the cells with various concentrations of Branaplam and a vehicle control. Include a known aneugen as a positive control.

  • Incubate for a further 24-28 hours.

b. Cell Harvesting and Staining:

  • Harvest the cells by centrifugation.

  • Treat with a hypotonic solution.

  • Fix the cells in a methanol/acetic acid solution.

  • Drop the cell suspension onto clean microscope slides and air dry.

  • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

c. Scoring and Analysis:

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Calculate the frequency of micronucleated cells.

  • Assess cytotoxicity by calculating the cytokinesis-block proliferation index (CBPI).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a standard method for analyzing the effect of Branaplam on the cell cycle.

a. Cell Preparation and Treatment:

  • Seed your cells of interest in multi-well plates and allow them to adhere.

  • Treat the cells with a range of Branaplam concentrations and a vehicle control for a desired duration (e.g., 24, 48 hours).

b. Cell Fixation and Staining:

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

c. Data Acquisition and Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Acquire data for at least 10,000 events per sample.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Branaplam_Mechanism_of_Action cluster_splicing Normal SMN2 Splicing (Inefficient) cluster_branaplam Branaplam-Mediated Splicing Correction SMN2_premRNA SMN2 pre-mRNA Exon7_Skipped SMNΔ7 mRNA SMN2_premRNA->Exon7_Skipped Exon 7 Exclusion Unstable_SMN Unstable SMN Protein Exon7_Skipped->Unstable_SMN Branaplam Branaplam U1_snRNP U1 snRNP Branaplam->U1_snRNP Stabilizes Interaction SMN2_premRNA_B SMN2 pre-mRNA U1_snRNP->SMN2_premRNA_B Binds to 5' Splice Site Full_Length_SMN Full-Length SMN mRNA SMN2_premRNA_B->Full_Length_SMN Exon 7 Inclusion Functional_SMN Functional SMN Protein Full_Length_SMN->Functional_SMN

Caption: On-target mechanism of Branaplam.

Branaplam_Off_Target_Workflow Branaplam_Treatment In Vitro Cell Treatment (e.g., SMA Patient Fibroblasts) Low_Dose Low Dose (e.g., 2 nM) Branaplam_Treatment->Low_Dose High_Dose High Dose (e.g., 40 nM) Branaplam_Treatment->High_Dose RNA_Isolation Total RNA Isolation Low_Dose->RNA_Isolation High_Dose->RNA_Isolation RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis Minimal_Off_Target Minimal Off-Target Effects (15 genes affected) Data_Analysis->Minimal_Off_Target Significant_Off_Target Significant Off-Target Effects (2187 genes affected) - DNA Replication - Cell Cycle - RNA Metabolism - Signaling Data_Analysis->Significant_Off_Target

Caption: Workflow for assessing off-target effects.

Troubleshooting_Logic Unexpected_Results Unexpected Experimental Results Check_Concentration Is Branaplam concentration >10 nM? Unexpected_Results->Check_Concentration High_Concentration High Likelihood of Off-Target Effects Check_Concentration->High_Concentration Yes Low_Concentration Off-Target Effects Less Likely Check_Concentration->Low_Concentration No Titrate_Down Action: Titrate to lower concentration High_Concentration->Titrate_Down Check_Other_Factors Investigate other experimental variables: - Cell line integrity - Reagent quality - Assay protocol Low_Concentration->Check_Other_Factors

Caption: Troubleshooting logic for unexpected results.

References

Troubleshooting Branaplam hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of Branaplam hydrochloride, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solvents?

This compound is a highly potent, selective, and orally active survival motor neuron-2 (SMN2) splicing modulator.[1][2][3] It is the hydrochloride salt of Branaplam (also known as LMI070 or NVS-SM1).[1][4] Due to its chemical nature, its solubility can be challenging. The most common solvents for this compound are Dimethyl Sulfoxide (DMSO) and water.[1] For the free base form, Branaplam, DMSO is the primary recommended solvent.[4][5][6]

Q2: I am having trouble dissolving this compound. What should I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Use of Sonication: Applying ultrasonic waves can aid in the dissolution process.[1][7]

  • Gentle Heating: Gently warming the solution can increase solubility. For instance, heating to 37°C or 60°C has been suggested.[5][7][8]

  • Fresh Solvent: For DMSO, it is crucial to use a fresh, newly opened bottle. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can significantly negatively impact the solubility of this compound.[1][5]

Q3: My this compound precipitates when I dilute my DMSO stock solution with aqueous media. How can I prevent this?

This is a common issue when working with compounds that have high solubility in DMSO but lower solubility in aqueous solutions. Here are some strategies to mitigate precipitation:

  • Lower the Final Concentration: The most straightforward approach is to work with a more diluted final concentration in your aqueous medium.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous solution, consider using a co-solvent system. For in vivo studies, formulations have been developed that include DMSO, PEG300, Tween-80, and saline.[9]

  • Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q4: What are the recommended storage conditions for this compound stock solutions?

Proper storage is critical to maintain the integrity of your this compound stock solutions. For stock solutions prepared in DMSO, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][2] Always store in tightly sealed containers to prevent moisture absorption and away from light.[1][9] If you prepare a stock solution in water, it is advised to filter-sterilize it through a 0.22 µm filter before use and store it appropriately.[1]

Solubility Data

The following tables summarize the reported solubility of Branaplam and its hydrochloride salt in various solvents and solvent systems.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO250581.48Requires sonication; use of fresh, non-hygroscopic DMSO is critical.[1]
Water200465.18Requires sonication.[1][7]

Table 2: Solubility of Branaplam (Free Base)

Solvent/SystemConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO3 - 57.62 - 12.71Requires sonication and warming (e.g., to 60°C or 80°C).[5][6][9]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 1≥ 2.54Clear solution for in vivo use.[9]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 0.71≥ 1.80Clear solution for in vivo use.[9]
10% DMSO >> 90% corn oil≥ 0.71≥ 1.80Clear solution for in vivo use.[9]
5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline≥ 0.57≥ 1.45Clear solution for in vivo use.[9]
1% DMSO >> 99% saline0.120.30Suspended solution; requires sonication.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 250 mg/mL).

  • Dissolution: Tightly cap the tube and place it in an ultrasonic bath. Sonicate until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of a Branaplam Formulation for In Vivo Oral Administration

This protocol describes the preparation of a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Initial Dissolution: Dissolve the required amount of Branaplam in DMSO to create a concentrated stock.

  • Addition of PEG300: Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.

  • Addition of Tween-80: Add Tween-80 to the mixture and continue to mix until the solution is homogenous.

  • Final Dilution with Saline: Slowly add the saline to the organic mixture while continuously mixing to reach the final desired volume and concentrations of all components. The resulting solution should be clear.

Visualizations

Branaplam Mechanism of Action

Branaplam functions as an SMN2 splicing modulator.[5][10][11] Its mechanism involves stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA.[11][12] This action promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of a full-length, functional SMN protein.

Branaplam_Mechanism cluster_pre_mRNA SMN2 pre-mRNA cluster_splicing Splicing Process Exon6 Exon6 Intron6 Intron6 Exon7 Exon7 Intron7 Intron7 Splicing_Exclusion Default Splicing (Exon 7 Exclusion) Exon7->Splicing_Exclusion Weak 5' splice site interaction Stabilized_Complex Stabilized U1 snRNP- pre-mRNA Complex Exon7->Stabilized_Complex Exon8 Exon8 Non_functional_SMN Truncated SMN Protein (non-functional) Splicing_Exclusion->Non_functional_SMN Splicing_Inclusion Modulated Splicing (Exon 7 Inclusion) Functional_SMN Full-length SMN Protein (functional) Splicing_Inclusion->Functional_SMN Branaplam Branaplam Branaplam->Stabilized_Complex U1_snRNP U1_snRNP U1_snRNP->Stabilized_Complex Stabilized_Complex->Splicing_Inclusion

Caption: Branaplam's mechanism of action on SMN2 pre-mRNA splicing.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to address common solubility challenges with this compound.

Troubleshooting_Workflow Start Solubility Issue Encountered Check_Solvent Is the solvent fresh (especially DMSO)? Start->Check_Solvent Use_Fresh_Solvent Use a new, unopened bottle of solvent Check_Solvent->Use_Fresh_Solvent No Apply_Energy Have sonication and/or gentle heat been applied? Check_Solvent->Apply_Energy Yes Use_Fresh_Solvent->Apply_Energy Sonication_Heat Apply sonication and/or gentle warming (e.g., 37°C) Apply_Energy->Sonication_Heat No Precipitation_Dilution Does precipitation occur upon dilution in aqueous media? Apply_Energy->Precipitation_Dilution Yes Sonication_Heat->Precipitation_Dilution Dilution_Strategies Employ strategies: - Lower final concentration - Use co-solvents - Slow, stepwise dilution Precipitation_Dilution->Dilution_Strategies Yes Consult_Data Consult solubility data tables for appropriate solvent/system Precipitation_Dilution->Consult_Data No Success Issue Resolved Dilution_Strategies->Success Failure Issue Persists: Contact Technical Support Dilution_Strategies->Failure Consult_Data->Success Consult_Data->Failure

Caption: A troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing Branaplam Hydrochloride Dosage for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Branaplam hydrochloride dosage in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule that acts as a survival motor neuron-2 (SMN2) splicing modulator.[1][2][3] It was initially developed to increase the production of functional SMN protein for the treatment of Spinal Muscular Atrophy (SMA).[1][4] It achieves this by interacting with the SMN2 pre-mRNA and promoting the inclusion of exon 7, which is often excluded in the SMN2 gene, leading to a full-length, functional SMN protein.[2] More recently, it was discovered that Branaplam can also modulate the splicing of the huntingtin (HTT) gene transcript, leading to a reduction in the levels of the huntingtin protein, which was the rationale for its investigation in Huntington's disease.[4][5][6]

Q2: What are the known off-target effects or toxicities associated with this compound?

A2: Clinical trials with Branaplam were discontinued due to safety concerns, including toxicity.[4] Specifically, a phase II trial for Huntington's disease was halted due to participants experiencing peripheral neuropathy.[7][8] Mechanistic studies suggest that Branaplam can cause off-target effects on the transcriptome, affecting the expression of genes involved in crucial cellular processes like DNA replication, cell cycle, and RNA metabolism.[9] Furthermore, Branaplam has been shown to activate the p53 signaling pathway, which is linked to nucleolar stress and can contribute to its neurotoxic effects.[7][8]

Q3: What is a typical starting concentration range for this compound in cell viability assays?

A3: Based on preclinical studies, a broad concentration range should be tested to determine the optimal dose for your specific cell type and experimental goals. A starting point could be a serial dilution from a high concentration (e.g., 10 µM) down to low nanomolar concentrations. For example, one study on Huntington's disease patient-derived cells showed dose-dependent effects on HTT protein levels with concentrations ranging from nanomolar to low micromolar. It is crucial to perform a dose-response curve to identify the EC50 for the desired effect (e.g., SMN2 splicing modulation or HTT lowering) and the CC50 (cytotoxic concentration 50%) for your cell line.

Q4: Which cell viability assays are recommended for use with this compound?

A4: Several common colorimetric, fluorometric, and luminescent cell viability assays can be used. The choice depends on your laboratory's equipment and the specific experimental question.

  • Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These assays measure metabolic activity through the reduction of a tetrazolium salt into a colored formazan product.[10] They are widely used and cost-effective.

  • Resazurin (alamarBlue®) assay: This is another metabolic assay where the blue resazurin dye is reduced to the fluorescent pink resorufin by viable cells.[11]

  • ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a marker of metabolically active cells.[10][12] They are generally more sensitive than colorimetric assays.

  • Real-time viability assays: These assays use non-lytic reagents that allow for the continuous monitoring of cell viability over time in the same well.

It is advisable to confirm results from one assay with an orthogonal method to ensure the observed effects are not due to assay-specific artifacts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Contamination- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Use calibrated pipettes and proper pipetting techniques.- Regularly check cell cultures for contamination.[13]
Unexpectedly high cell death at low Branaplam concentrations - Cell line is highly sensitive to Branaplam.- Solvent (e.g., DMSO) toxicity.- Error in drug concentration calculation or dilution.- Perform a wider dose-response curve starting from very low concentrations.- Include a vehicle control (solvent only) at the same final concentration used for the drug dilutions.[14] Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).[14]- Double-check all calculations and dilution steps.
No observable effect on cell viability even at high concentrations - Cell line is resistant to Branaplam.- Incorrect incubation time.- Branaplam has degraded.- Consider using a different, more sensitive cell line if appropriate for your research question.- Optimize the incubation time; some cytotoxic effects may only be apparent after longer exposure (e.g., 48-72 hours).- Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment.[15]
Assay interference - this compound has inherent color or fluorescence.- Branaplam interacts with the assay reagents.- Run a control plate with Branaplam in cell-free media to check for direct effects on the assay reagents.[10]- If interference is observed, consider switching to a different type of viability assay (e.g., from a colorimetric to a luminescent assay).

Experimental Protocols

Determining the Optimal Dosage of this compound using a Resazurin-Based Cell Viability Assay

This protocol provides a framework for a dose-response experiment to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well clear-bottom black plates (for fluorescence)

  • Resazurin sodium salt solution (e.g., alamarBlue®)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Fluorescence plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in fresh culture medium to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Preparation of Branaplam Dilutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the Branaplam stock solution in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared Branaplam dilutions to the respective wells.

    • Include wells with untreated cells (medium only) and a blank (medium without cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare the resazurin working solution according to the manufacturer's instructions (typically a 1:10 dilution in culture medium).

    • Add 10 µL of the resazurin working solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Normalize the fluorescence values to the untreated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Branaplam concentration to generate a dose-response curve.

    • Calculate the CC50 value using appropriate software (e.g., GraphPad Prism, R).

Data Presentation

Table 1: Example Dose-Response Data for this compound

Branaplam HCl (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.195.6 ± 3.9
185.3 ± 6.2
552.1 ± 7.8
1025.7 ± 4.3
258.9 ± 2.1
502.3 ± 1.5

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 5x10^3 cells/well) drug_prep 2. Branaplam Dilution Series cell_treatment 3. Cell Treatment (24-72h incubation) drug_prep->cell_treatment add_reagent 4. Add Viability Reagent (e.g., Resazurin) cell_treatment->add_reagent incubation 5. Incubate (1-4h) add_reagent->incubation read_plate 6. Measure Signal (Fluorescence/Luminescence) incubation->read_plate data_analysis 7. Analyze Data (Normalize & Plot) read_plate->data_analysis determine_cc50 8. Determine CC50 data_analysis->determine_cc50

Caption: Workflow for optimizing this compound dosage.

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_downstream Downstream Effects branaplam This compound nucleolar_stress Nucleolar Stress branaplam->nucleolar_stress p53 p53 Activation nucleolar_stress->p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest neurotoxicity Potential Neurotoxicity apoptosis->neurotoxicity

Caption: Branaplam-induced p53 signaling pathway.

References

Branaplam Hydrochloride Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Branaplam hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound?

A1: Preclinical studies have shown that Branaplam's primary mechanism of action is as a splicing modulator. At concentrations effective for this activity (IC50 below 10 nM for lowering huntingtin protein levels), it has been reported to not induce significant cellular toxicity in patient-derived fibroblasts, iPSCs, cortical progenitors, and neurons, as measured by adenylate kinase release and caspase-3/7 activation assays.[1] However, it's important to note that development for Huntington's disease was discontinued due to observed peripheral neuropathy in animal studies and human trials, indicating potential for cell-type specific toxicity in vivo.[2][3]

Q2: Can this compound interfere with standard cytotoxicity assays?

A2: There is no direct evidence to suggest that this compound interferes with the chemical principles of common cytotoxicity assays like MTT, LDH, or caspase-based assays. However, as with any test compound, it is crucial to include appropriate vehicle controls and compound-only controls (without cells) to rule out any direct effects on the assay reagents or detection chemistry.

Q3: My MTT/XTT assay shows a decrease in signal with Branaplam treatment. Does this definitively mean the compound is cytotoxic?

A3: Not necessarily. A decrease in metabolic activity, as measured by tetrazolium salt reduction assays like MTT, can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). Preclinical studies have suggested that Branaplam can have cell-cycle arrest effects.[4][5] Therefore, a reduced signal in a metabolic assay should be followed up with a direct measure of cell death (e.g., LDH or caspase assay) and/or a cell proliferation assay to distinguish between these two possibilities.

Q4: Are there any known off-target effects of Branaplam that could influence cytotoxicity assessment?

A4: While the primary target of Branaplam is the splicing machinery, its development was halted due to in vivo neurotoxicity.[2][3] The precise mechanisms of this neurotoxicity are not fully elucidated in the public domain but suggest cell-type specific effects that may not be apparent in all in vitro models. Researchers should consider using relevant neuronal cell lines or primary neurons if investigating neurotoxicity.

Data Presentation

Due to the limited public availability of comprehensive in vitro cytotoxicity data for this compound across a wide range of cell lines and assays, the following table is illustrative. It is based on published findings and provides a template for how researchers can present their own data.

Cell Line/ModelAssayEndpointConcentrationResultReference
Huntington's Disease Patient-derived FibroblastsAdenylate Kinase ReleaseCytotoxicityUp to 10 nMNo significant toxicity observed[1]
Huntington's Disease Patient-derived iPSCsAdenylate Kinase ReleaseCytotoxicityUp to 10 nMNo significant toxicity observed[1]
Huntington's Disease Patient-derived Cortical ProgenitorsAdenylate Kinase ReleaseCytotoxicityUp to 10 nMNo significant toxicity observed[1]
Huntington's Disease Patient-derived Cortical NeuronsCaspase-3/7 ActivationApoptosis10 nMNo induction of cell death[1]
Human LymphocytesMicronucleus AssayAneugenic EffectsConcentration-dependentIncreased micronucleus formation
Juvenile Animal Models (Mice, Rats, Dogs)Immunohistochemistry (Ki67, cleaved caspase-3)Proliferation & Apoptosis in CNSIn vivo administrationNo impact on neurogenesis[4][5]

Troubleshooting Guides

Issue 1: High variability between replicate wells in an MTT assay.
  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding by gentle trituration.

    • Use a calibrated multichannel pipette and ensure consistent technique.

    • To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.

    • Visually inspect the cell monolayer for even confluence before adding the MTT reagent.

Issue 2: High background signal in the LDH assay control wells (media only).
  • Possible Cause: Phenol red in the culture medium can interfere with the colorimetric readout. Some serum batches may also contain endogenous LDH.

  • Troubleshooting Steps:

    • Use serum-free medium for the final incubation step before performing the LDH assay.

    • If serum is required, test different batches to find one with low endogenous LDH activity.

    • Include a "media only + compound" control to assess for any direct interaction between Branaplam and the assay reagents.

Issue 3: No significant increase in Caspase-3/7 activity despite observing changes in cell morphology suggestive of apoptosis.
  • Possible Cause: The timing of the assay may not be optimal for detecting peak caspase activity. Alternatively, the cells may be undergoing a non-caspase-3/7-mediated cell death pathway.

  • Troubleshooting Steps:

    • Perform a time-course experiment to determine the optimal incubation time with Branaplam for inducing apoptosis in your specific cell model.

    • Use a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working correctly.

    • Consider using a pan-caspase inhibitor to confirm if the observed cell death is caspase-dependent.

    • Investigate other cell death markers, such as Annexin V staining or markers for necroptosis.

Issue 4: Discrepancy between MTT assay results (decreased viability) and LDH/Caspase assays (no significant cell death).
  • Possible Cause: Branaplam may be causing cell-cycle arrest rather than overt cytotoxicity.

  • Troubleshooting Steps:

    • Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over time) to directly measure the effect of Branaplam on cell division.

    • Analyze the cell cycle distribution using flow cytometry (e.g., propidium iodide staining) to identify accumulation in a specific phase of the cell cycle.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit (typically around 490 nm).

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in apoptosis.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, typically in a 1:1 ratio with the cell culture medium.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Visualizations

experimental_workflow Branaplam Cytotoxicity Assessment Workflow cluster_initial_screening Initial Screening cluster_interpretation Interpretation cluster_follow_up Follow-up Assays cluster_conclusion Conclusion start Treat cells with Branaplam HCl mtt MTT Assay (Metabolic Activity) start->mtt interpret_mtt Decreased Signal? mtt->interpret_mtt ldh LDH Assay (Membrane Integrity) interpret_mtt->ldh Yes no_effect Conclusion: No Significant Effect interpret_mtt->no_effect No caspase Caspase-3/7 Assay (Apoptosis) ldh->caspase proliferation Proliferation Assay (e.g., BrdU) caspase->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) proliferation->cell_cycle cytotoxic Conclusion: Cytotoxic Effect cell_cycle->cytotoxic Evidence of cell death cytostatic Conclusion: Cytostatic Effect cell_cycle->cytostatic Evidence of cell cycle arrest without cell death

Caption: Workflow for assessing this compound cytotoxicity.

Caption: Logic diagram for troubleshooting discrepant cytotoxicity results.

References

Branaplam hydrochloride stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Branaplam Hydrochloride

This technical support center provides guidance on the stability and handling of this compound for long-term experimental use. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, prepared stock solutions of this compound should be aliquoted and stored to minimize freeze-thaw cycles.[1] Recommended storage conditions are as follows:

  • -80°C: Stable for up to 1 year.[1]

  • -20°C: Stable for up to 6 months.[1]

It is crucial to use sealed containers to protect the solution from moisture.[1]

Q2: Is there extensive public data on the long-term stability of solid this compound?

Publicly available, detailed long-term stability studies on solid this compound under various conditions (e.g., temperature, humidity, light) are limited. Most available information pertains to the storage of prepared stock solutions. For research purposes, it is advisable to store the solid compound in a cool, dry, and dark place as per general best practices for chemical reagents.

Q3: What are the general signs of degradation for a research compound like this compound?

While specific degradation products for Branaplam are not widely documented in the public domain, general indicators of chemical instability in either solid or solution form can include:

  • Visual Changes: Discoloration of the solid powder or solution, or the appearance of precipitates.

  • Altered Solubility: Difficulty in dissolving the compound compared to a fresh batch.

  • Inconsistent Experimental Results: A gradual or sudden loss of efficacy or change in dose-response in biological assays can be indicative of compound degradation.

Q4: What should I do if I suspect my this compound sample has degraded?

If you suspect degradation, it is recommended to:

  • Quarantine the sample: Do not use it in further experiments to avoid generating unreliable data.

  • Perform analytical validation: If possible, analyze the sample using techniques like High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation peaks. Comparing the chromatogram to that of a new, trusted batch can be very informative.

  • Acquire a new batch: The most straightforward approach is to obtain a new sample from a reputable supplier and compare its performance in your assays.

Troubleshooting Guide

This guide is designed to help you troubleshoot potential issues related to the stability of this compound during your experiments.

Table 1: Troubleshooting Common Stability-Related Issues
Observed Issue Potential Cause Recommended Action
Reduced or no activity in a biological assay Compound degradation due to improper storage or handling.1. Review storage conditions of the stock solution (temperature, duration). 2. Prepare a fresh stock solution from a new aliquot or a new batch of solid compound. 3. Verify the final concentration of the compound in the assay.
Precipitate forms in the stock solution upon thawing The compound may have limited solubility in the chosen solvent or may have degraded.1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If the precipitate remains, consider it a sign of potential instability or insolubility and prepare a fresh solution. 3. Do not use a solution with visible precipitate in your experiments.
Inconsistent results between experiments Could be due to multiple freeze-thaw cycles of the same stock solution aliquot.1. Always aliquot stock solutions into single-use volumes to avoid repeated temperature cycling. 2. Ensure consistent experimental setup and reagent quality.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines a general procedure for preparing a stock solution for use in cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, sterile polypropylene tubes. The volume of each aliquot should be sufficient for one experiment to avoid freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[1]

Experimental Workflow Visualization

The following diagram illustrates a recommended workflow for handling and using this compound in long-term experiments to ensure data integrity.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_qc Quality Control cluster_troubleshoot Troubleshooting A Receive Solid Compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Aliquot into Single-Use Volumes B->C D Store Aliquots at -80°C or -20°C C->D E Thaw a Single Aliquot D->E F Prepare Working Solution E->F J Visual Changes in Solution? E->J G Perform Experiment F->G H Discard Unused Thawed Aliquot G->H I Inconsistent Results? G->I K Use New Aliquot I->K Yes L Prepare Fresh Stock Solution J->L Yes K->E L->C

Caption: Workflow for handling this compound.

Factors Influencing Compound Stability

The stability of a research compound can be influenced by several environmental factors. Understanding these can help in designing robust long-term experiments.

G compound This compound Stability temp Temperature compound->temp light Light Exposure compound->light moisture Moisture/Humidity compound->moisture solvent Solvent Choice compound->solvent cycles Freeze-Thaw Cycles compound->cycles degradation Potential Degradation temp->degradation light->degradation moisture->degradation solvent->degradation cycles->degradation

Caption: Factors affecting the stability of research compounds.

References

Inconsistent results with Branaplam hydrochloride treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Branaplam hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available, small molecule splicing modulator.[1] Its primary mechanism involves correcting the alternative splicing of the Survival Motor Neuron 2 (SMN2) pre-mRNA.[1] It achieves this by stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[2][3] This stabilization enhances the binding affinity of U1 snRNP to the 5' splice site of exon 7, promoting its inclusion into the final mRNA transcript.[2][3][4] The resulting increase in full-length, functional SMN protein is the therapeutic goal for Spinal Muscular Atrophy (SMA).[1][2]

Q2: What is the mechanism of Branaplam on the Huntingtin (HTT) gene?

A2: In the context of Huntington's Disease (HD), Branaplam was found to reduce levels of the mutant huntingtin (mHTT) protein.[5][6] It works by promoting the inclusion of a novel, frameshift-inducing pseudoexon into the HTT mRNA transcript.[6][7] The inclusion of this extra exon makes the mRNA molecule unstable, leading to its rapid degradation through the nonsense-mediated RNA decay (NMD) pathway.[5] This ultimately lowers the production of the huntingtin protein.[5][6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound powder should be kept at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks.[8] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month, in sealed containers away from moisture and light.[9][10] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[10]

Q4: What are the known off-target effects of Branaplam?

A4: Branaplam can induce significant, dose-dependent off-target effects on the transcriptome.[11] Studies have shown that at high concentrations, Branaplam can alter the expression of thousands of genes and affect numerous alternative splicing events beyond SMN2, including exon skipping and inclusion.[11][12][13] These off-target effects are associated with critical cellular processes like DNA replication, cell cycle, and RNA metabolism.[11][12] However, at lower, therapeutically relevant concentrations, off-target effects are significantly reduced or almost non-existent.[13][14]

Q5: Why was the clinical development of Branaplam discontinued?

A5: The development of Branaplam for SMA was halted by Novartis in 2021 due to the rapid advancements in the SMA treatment landscape, which meant Branaplam would no longer be a highly differentiated therapeutic option.[1] Subsequently, the clinical trial for Huntington's Disease (VIBRANT-HD) was also discontinued in 2023 due to safety concerns, specifically the risk of peripheral neuropathy observed in some participants.[1][15]

Troubleshooting Guides

Issue 1: Inconsistent or No Increase in Full-Length SMN Protein

Q: My in vitro experiment is not showing the expected increase in full-length SMN protein levels after Branaplam treatment. What are the potential causes?

A: Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Dose Optimization: Branaplam's efficacy is highly dose-dependent. An EC50 of approximately 20 nM has been reported for SMN splicing modulation.[9] If your concentration is too low, the effect may be negligible. Conversely, very high concentrations can lead to off-target effects and potential cytotoxicity, confounding results.[11] We recommend performing a dose-response curve (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific cell system.

  • Cell System Variability: The response to splicing modulators can be cell-type specific.[16] Ensure that the cell line you are using (e.g., SMA patient-derived fibroblasts, NSC-34 motor neuron-like cells) is a responsive model.[2] It is also crucial to verify the baseline expression of SMN2 in your chosen cell line.

  • Treatment Duration: SMN protein has a relatively long half-life.[17] A short treatment duration may be insufficient to observe significant changes at the protein level. We suggest a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window for both mRNA splicing changes (earlier time points) and protein accumulation (later time points).

  • Compound Stability and Solubility: Ensure your this compound stock solution is prepared and stored correctly. The compound is soluble in DMSO.[8] Using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[9][10] Always vortex or sonicate to ensure complete dissolution.[18]

  • Assay Sensitivity and Controls: Verify the sensitivity of your detection methods. For Western blotting, ensure your anti-SMN antibody is specific and sensitive enough. Include a positive control (e.g., lysate from a cell line known to respond to Branaplam) and a negative control (vehicle-treated cells). For RT-qPCR, ensure your primers are specific for full-length SMN2 and SMN2Δ7 transcripts.

Issue 2: High Levels of Off-Target Splicing or Gene Expression Changes

Q: My RNA-Seq results show widespread changes in gene expression and splicing after Branaplam treatment. How can I mitigate this and focus on the on-target effect?

A: This is a known characteristic of Branaplam, especially at higher concentrations.[11][12]

  • Concentration is Key: The primary strategy to reduce off-target effects is to use the lowest effective concentration possible.[11][13] Based on your dose-response experiments for on-target efficacy (e.g., SMN2 exon 7 inclusion), select the concentration that provides a robust on-target effect with the minimal transcriptome perturbation. Studies indicate that low nanomolar concentrations of Branaplam have limited off-target effects.[11][13]

  • Validate with Orthogonal Methods: RNA-Seq is highly sensitive. Validate key on-target and major off-target splicing events identified in your sequencing data using RT-qPCR.[13][14] This will help confirm the findings and distinguish significant changes from background noise.

  • Consider Combination Therapy: Research has shown that combining low doses of Branaplam with another splicing modulator (like Risdiplam) or an antisense oligonucleotide can produce a synergistic effect on SMN2 exon 7 inclusion while keeping off-target effects to a minimum.[12][19] This approach may allow for a significant reduction in the required concentration of Branaplam.

Issue 3: Observed Cellular Toxicity or Reduced Viability

Q: I am observing significant cell death in my cultures treated with Branaplam. What could be the cause?

A: While some studies report no in vitro toxicity at effective concentrations,[6] others have noted potential issues like cell-cycle arrest effects in preclinical studies and peripheral neuropathy in clinical trials.[20]

  • Excessive Concentration: The most likely cause of toxicity is a concentration that is too high for your specific cell model. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your dose-response experiments to establish a therapeutic window.

  • Off-Target Effects: Widespread changes in the expression of genes related to essential cellular processes like DNA replication and cell cycle can lead to toxicity.[11][12] If toxicity is observed, it is likely linked to the off-target profile at the concentration used. Reducing the concentration is the most effective solution.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to confirm that the solvent is not the source of cytotoxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. If you continue to see toxicity in your chosen model even at low concentrations, consider testing an alternative, potentially more robust, cell line.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Potency Reference
SMN2 Splicing SMN Protein Expression EC50: 20 nM [9]
HTT Reduction HTT Protein Levels IC50: < 10 nM [6]

| hERG Channel | Inhibition | IC50: 6.3 µM |[9] |

Table 2: Summary of In Vivo Effects in Animal Models

Animal Model Dose Range (Oral) Key Findings Reference
SMNΔ7 Mouse (SMA model) 0.03 - 3 mg/kg Improved body weight, extended lifespan, increased full-length SMN protein. [9][21]
C/+ Mouse 30 mg/kg (single dose) Durable SMN protein elevation in the brain for up to 160 hours. [9][21]

| Rat | 3 - 30 mg/kg | Dose-dependent increase of full-length SMN2 transcript and SMN protein in brain and spinal cord. |[9][21] |

Experimental Protocols

Protocol 1: RT-qPCR for SMN2 Splicing Analysis

  • Cell Culture and Treatment: Plate cells (e.g., Type I SMA patient fibroblasts) at an appropriate density. Allow cells to adhere overnight. Treat with a range of Branaplam concentrations (and a vehicle control) for 24-48 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit). Quantify RNA and assess its integrity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix with a SYBR Green master mix.

    • Use primers designed to specifically amplify either the full-length (SMN2-FL, including exon 7) or the spliced isoform (SMN2Δ7, lacking exon 7). A housekeeping gene (e.g., GAPDH, ACTB) should be used for normalization.

    • Perform the qPCR reaction using a standard thermal cycling program.

  • Data Analysis: Calculate the relative expression of SMN2-FL and SMN2Δ7 using the ΔΔCt method. The primary endpoint is typically the ratio of SMN2-FL to total SMN2 (SMN2-FL + SMN2Δ7) or the fold change in SMN2-FL relative to the vehicle control.

Protocol 2: Western Blot for SMN Protein Quantification

  • Cell Lysis and Protein Quantification: Following Branaplam treatment (48-72 hours), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[22] Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer. Separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against SMN protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the SMN protein signal to the loading control and compare treated samples to the vehicle control.

Visualizations

Branaplam_Mechanism cluster_smn2 SMN2 pre-mRNA cluster_output Splicing Outcome Exon6 Exon 6 Intron6 Intron 6 Exon7 Exon 7 (Weak 5' Splice Site) U1_snRNP U1 snRNP Exon7->U1_snRNP Unstable Interaction Intron7 Intron 7 Exon8 Exon 8 U1_snRNP->Exon7 Stabilizes Interaction Spliceosome Spliceosome U1_snRNP->Spliceosome Recruits Branaplam Branaplam Branaplam->Exon7 Stabilizes Interaction SMN_FL Full-Length SMN mRNA (Exon 7 Included) Spliceosome->SMN_FL Promotes Inclusion SMN_d7 Truncated SMN mRNA (Exon 7 Skipped) Spliceosome->SMN_d7 Default Pathway (Skipping)

Caption: Branaplam's mechanism on SMN2 pre-mRNA splicing.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Select Cell Model culture Cell Seeding & Culture start->culture treatment Branaplam Treatment (Dose-Response & Time-Course) culture->treatment harvest Harvest Cells treatment->harvest rna RNA Extraction harvest->rna protein Protein Lysis harvest->protein rt_qpcr RT-qPCR (SMN-FL / SMNΔ7 Ratio) rna->rt_qpcr rnaseq RNA-Seq (Off-Target Analysis) rna->rnaseq western Western Blot (SMN Protein Level) protein->western end Data Interpretation & Conclusion rt_qpcr->end western->end rnaseq->end

Caption: General experimental workflow for evaluating Branaplam.

Caption: Troubleshooting logic for inconsistent experimental results.

References

Branaplam hydrochloride degradation products and impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting and addressing questions related to the degradation products and impurities of branaplam hydrochloride. Given the limited publicly available data on the specific degradation profile of branaplam, this guide offers best-practice methodologies and general principles for the identification and control of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in public literature, potential degradation routes can be inferred from its chemical structure, which contains several functional groups susceptible to degradation. Key potential pathways include:

  • Hydrolysis: The ether linkage and the amide-like functionalities within the pyridazine and pyrazole rings could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The molecule contains several nitrogen and oxygen atoms and aromatic rings, which could be sites for oxidation, potentially leading to N-oxides, hydroxylated species, or ring-opening products.

  • Photodegradation: Aromatic systems, like those in branaplam, can be sensitive to light, leading to photolytic degradation.

Q2: What types of impurities might be present in a this compound drug substance?

Impurities in a drug substance can originate from various sources. For this compound, these could include:

  • Organic Impurities:

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic process.

    • By-products: Compounds formed from side reactions during synthesis.

    • Degradation Products: As described in Q1, these arise from the degradation of the drug substance over time or under stress conditions.

  • Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals used in the manufacturing process.

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.

Q3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products and impurities. A common approach is to develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The general steps are outlined in the "Experimental Protocols" section below.

Q4: What are the typical acceptance criteria for impurities in a drug substance like this compound?

Acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Organic Impurities ≥ 0.05%≥ 0.10% or 1.0 mg/day intake (whichever is lower)≥ 0.15% or 1.0 mg/day intake (whichever is lower)
Residual Solvents Varies by solvent class (Class 1, 2, or 3)--
Inorganic Impurities Varies by specific impurity--
Note: This table presents general ICH Q3A/B guidelines and may need to be adapted based on the specific toxicity of any identified impurity.

Troubleshooting Guides

Issue 1: Unidentified peaks are observed in the chromatogram during stability testing.

  • Possible Cause 1: Co-elution of impurities.

    • Troubleshooting Step: Modify the chromatographic conditions to improve resolution. This can include changing the mobile phase composition, gradient slope, column temperature, or stationary phase.

  • Possible Cause 2: New degradation product.

    • Troubleshooting Step: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to see if the peak is generated. This can help in identifying the nature of the degradant.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Analyze a blank (mobile phase) and a placebo sample to rule out contamination from the analytical system or excipients.

Issue 2: The mass balance in the stability study is below 98%.

  • Possible Cause 1: Non-chromophoric degradation products.

    • Troubleshooting Step: Employ a universal detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), in parallel with the UV detector to detect impurities that lack a UV chromophore.

  • Possible Cause 2: Volatile impurities.

    • Troubleshooting Step: Use Gas Chromatography (GC) to analyze for volatile impurities that would not be detected by HPLC.

  • Possible Cause 3: API or degradants are retained on the column.

    • Troubleshooting Step: Implement a strong wash step at the end of the analytical run to elute any strongly retained compounds.

Data Presentation

The following tables contain hypothetical data for illustrative purposes, as no public data is available for this compound degradation products.

Table 1: Hypothetical Results from Forced Degradation Studies of this compound

Stress Condition% DegradationMajor Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 M HCl (80°C, 24h) 12.55.2 (RRT 0.85)3.8 (RRT 1.15)
0.1 M NaOH (80°C, 24h) 8.94.1 (RRT 0.92)2.5 (RRT 1.28)
10% H₂O₂ (RT, 24h) 18.27.5 (RRT 0.78)6.1 (RRT 1.45)
Thermal (105°C, 48h) 4.52.1 (RRT 0.95)-
Photolytic (ICH Q1B, 7 days) 6.83.3 (RRT 1.10)-
RRT: Relative Retention Time to Branaplam Peak.

Table 2: Hypothetical Impurity Profile of a this compound Batch

ImpurityRRTSpecificationResult (% Area)
Process Impurity A 0.75≤ 0.15%0.08%
Process Impurity B 1.35≤ 0.15%0.11%
Degradant 1 0.85≤ 0.20%0.06%
Unknown Impurity 1.50≤ 0.10%0.04%
Total Impurities -≤ 1.0%0.29%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 50:50 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 80°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Wavelength Selection: Determine the UV absorption maximum of this compound using a UV-Vis spectrophotometer.

  • Method Optimization:

    • Develop a gradient elution method to separate the main peak from all degradation products and impurities. A typical starting gradient could be 5% to 95% B over 30 minutes.

    • Optimize the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Validate the optimized method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizations

experimental_workflow cluster_0 Drug Substance cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome branaplam Branaplam HCl acid Acid Hydrolysis branaplam->acid Stress Conditions base Base Hydrolysis branaplam->base Stress Conditions oxidation Oxidation branaplam->oxidation Stress Conditions thermal Thermal branaplam->thermal Stress Conditions photo Photolysis branaplam->photo Stress Conditions hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Peak Isolation profile Impurity Profile lcms->profile pathway Degradation Pathway profile->pathway

Caption: Workflow for the identification of degradation products.

signaling_pathway branaplam Branaplam HCl splicing Splicing (Exon 7 Exclusion) branaplam->splicing Modulates Splicing smn2_gene SMN2 Gene smn2_pre_mrna SMN2 pre-mRNA smn2_gene->smn2_pre_mrna Transcription smn2_pre_mrna->splicing truncated_smn Truncated SMN Protein (Unstable) splicing->truncated_smn functional_smn Functional SMN Protein (Stable) splicing->functional_smn Inclusion of Exon 7 motor_neuron Motor Neuron Survival truncated_smn->motor_neuron Reduced Survival functional_smn->motor_neuron

Caption: Branaplam's mechanism of action on SMN2 splicing.

Technical Support Center: Overcoming Branaplam Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential resistance to Branaplam in cell line models. Since documented cases of Branaplam resistance are not yet available in the public domain, this guide is based on established principles of drug resistance to other small molecule splicing modulators and targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is Branaplam and what is its primary mechanism of action?

A1: Branaplam is a small molecule splicing modulator. Its primary mechanism of action involves binding to the U1 small nuclear ribonucleoprotein (snRNP) complex as it associates with the 5' splice site of a target pre-mRNA. This stabilization of the U1-snRNP/pre-mRNA interaction enhances the recognition of weak splice sites. In the context of Spinal Muscular Atrophy (SMA), Branaplam promotes the inclusion of exon 7 in the Survival Motor Neuron 2 (SMN2) transcript, leading to the production of full-length, functional SMN protein. In Huntington's Disease models, it has been shown to induce the inclusion of a pseudoexon in the huntingtin (HTT) gene, leading to a reduction in the levels of the mutant huntingtin protein.

Q2: Has resistance to Branaplam been reported in cell lines?

A2: To date, there are no specific reports in the scientific literature detailing acquired resistance to Branaplam in cell lines. However, based on the mechanisms of resistance observed for other targeted therapies, including other splicing modulators, it is plausible that resistance could develop.

Q3: What are the potential mechanisms by which a cell line might become resistant to Branaplam?

A3: Based on resistance mechanisms to other splicing modulators and targeted drugs, potential mechanisms for Branaplam resistance could include:

  • Target Alteration: Mutations in the components of the U1-snRNP complex or the SMN2 pre-mRNA sequence at the Branaplam binding site could reduce the drug's binding affinity.

  • Splicing Factor Dysregulation: Changes in the expression or activity of other splicing factors (e.g., SR proteins, hnRNPs) could lead to alternative splicing patterns that bypass the effects of Branaplam.[1][2][3][4]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters could actively pump Branaplam out of the cell, reducing its intracellular concentration and efficacy.[5][6][7][8][9]

  • Activation of Bypass Pathways: Cells might activate downstream signaling pathways that compensate for the effects of Branaplam, rendering the cells less sensitive to its action.

Q4: How can I determine if my cell line has developed resistance to Branaplam?

A4: The primary indicator of resistance is a decreased sensitivity to the drug. This is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. You may also observe a lack of the expected molecular effects, such as a failure to increase SMN2 exon 7 inclusion or reduce target protein levels upon treatment.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Problem 1: I am observing a gradual decrease in the efficacy of Branaplam in my long-term cell culture experiments. What could be the cause?

  • Possible Cause 1: Development of a resistant subpopulation.

    • Troubleshooting Steps:

      • Perform an IC50 determination assay: Compare the IC50 of your current cell line to the parental, non-treated cell line. A significant increase in the IC50 value suggests the development of resistance.

      • Isolate single-cell clones: Use limiting dilution or single-cell sorting to isolate individual clones from the treated population and test their individual sensitivity to Branaplam. This can confirm the presence of a resistant subpopulation.

      • Molecular analysis: Analyze the resistant clones for potential mechanisms of resistance as outlined in the FAQs.

  • Possible Cause 2: Inconsistent drug concentration or activity.

    • Troubleshooting Steps:

      • Verify drug stock concentration and stability: Ensure your Branaplam stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

      • Check for batch-to-batch variability: If you are using a new batch of Branaplam, validate its activity against a sensitive control cell line.

Problem 2: My Branaplam-treated cells show an initial response, but then the effect diminishes over time, even at high concentrations. What should I investigate?

  • Possible Cause: Upregulation of drug efflux pumps.

    • Troubleshooting Steps:

      • Co-treatment with an efflux pump inhibitor: Treat the cells with Branaplam in the presence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporine A). If sensitivity to Branaplam is restored, it suggests the involvement of efflux pumps.

      • Gene and protein expression analysis: Use RT-qPCR and Western blotting to assess the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) in your treated cells compared to control cells.

Problem 3: I have confirmed that my cell line is resistant to Branaplam, but I don't see any mutations in the U1-snRNP components. What other mechanisms could be at play?

  • Possible Cause: Alterations in the expression of other splicing factors or activation of alternative splicing pathways.

    • Troubleshooting Steps:

      • Splicing factor expression analysis: Use RT-qPCR or a targeted RNA-seq approach to analyze the expression of a panel of key splicing factors (e.g., SRSF1, SRSF2, hnRNP A1).[2][3][4] Overexpression or downregulation of these factors can alter splicing patterns and potentially counteract the effect of Branaplam.

      • Transcriptome-wide splicing analysis: Perform RNA sequencing on your resistant and sensitive cell lines (with and without Branaplam treatment) to identify global changes in alternative splicing. This can reveal novel splicing events that contribute to the resistant phenotype.

Experimental Protocols

Protocol 1: Induction of Branaplam Resistance in Adherent Cell Lines

This protocol describes a method for generating Branaplam-resistant cell lines through continuous exposure to escalating concentrations of the drug.

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • Branaplam (stock solution in DMSO)

  • Sterile cell culture flasks and plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of Branaplam for the parental cell line.

  • Initial treatment: Start by treating the cells with Branaplam at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture maintenance: Culture the cells in the presence of this concentration, passaging them as needed. Monitor cell morphology and proliferation rate.

  • Dose escalation: Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, increase the Branaplam concentration by 1.5 to 2-fold.

  • Repeat dose escalation: Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before attempting to increase the dose again.

  • Establishment of resistant line: A cell line is considered resistant when it can proliferate in the presence of a Branaplam concentration that is at least 5-10 times the initial IC50 of the parental line.

  • Characterization: Once a resistant line is established, perform regular IC50 assays to confirm the stability of the resistant phenotype.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining cell viability and calculating the IC50 of Branaplam.

Materials:

  • Parental and resistant cell lines

  • 96-well cell culture plates

  • Branaplam (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Drug treatment: Add 100 µL of medium containing serial dilutions of Branaplam to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance reading: Read the absorbance at 570 nm using a plate reader.

  • Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the Branaplam concentration versus cell viability and use a non-linear regression model to determine the IC50 value.

Protocol 3: Analysis of SMN2 Exon 7 Splicing by RT-PCR

This protocol is to assess the effect of Branaplam on the alternative splicing of SMN2.

Materials:

  • Parental and resistant cell lines

  • Branaplam

  • RNA extraction kit

  • Reverse transcriptase kit

  • PCR primers flanking SMN2 exon 7

  • Taq polymerase and PCR buffer

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Cell treatment: Treat parental and resistant cells with a range of Branaplam concentrations for 24 hours.

  • RNA extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • PCR amplification: Perform PCR using primers that flank SMN2 exon 7. This will amplify two products: a larger product including exon 7 and a smaller product excluding it.

  • Gel electrophoresis: Separate the PCR products on a 2% agarose gel.

  • Analysis: Visualize the bands using a gel imaging system. Quantify the band intensities to determine the ratio of exon 7 inclusion to exclusion. A lack of increase in the inclusion product in resistant cells upon Branaplam treatment indicates a loss of drug effect.

Protocol 4: Western Blot for SMN Protein Levels

This protocol is to quantify the levels of SMN protein.

Materials:

  • Parental and resistant cell lines

  • Branaplam

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SMN protein

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell treatment and lysis: Treat cells with Branaplam for 48-72 hours. Lyse the cells and collect the protein extracts.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the primary antibody against SMN and the loading control antibody overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the SMN protein levels to the loading control.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and Branaplam-Resistant Cell Lines

Cell LineBranaplam IC50 (nM)Fold Resistance
Parental15.2 ± 2.11.0
Branaplam-Resistant185.6 ± 15.812.2

Table 2: Hypothetical Effect of Branaplam on SMN2 Exon 7 Inclusion

Cell LineTreatment% Exon 7 Inclusion
ParentalVehicle (DMSO)25.3 ± 3.5
Parental100 nM Branaplam78.9 ± 5.1
Branaplam-ResistantVehicle (DMSO)24.8 ± 4.2
Branaplam-Resistant100 nM Branaplam30.1 ± 3.9

Visualizations

Branaplam_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (with Exon 7) SMN2_gene->pre_mRNA Transcription Splicing_machinery Spliceosome pre_mRNA->Splicing_machinery U1_snRNP U1 snRNP U1_snRNP->Splicing_machinery associates with Branaplam Branaplam Branaplam->U1_snRNP stabilizes binding to pre-mRNA mRNA_inclusion Mature SMN2 mRNA (Exon 7 included) Splicing_machinery->mRNA_inclusion Promotes mRNA_exclusion Mature SMN2 mRNA (Exon 7 excluded) Splicing_machinery->mRNA_exclusion Inhibits SMN_protein Functional SMN Protein mRNA_inclusion->SMN_protein Translation

Caption: Mechanism of action of Branaplam in promoting SMN2 exon 7 inclusion.

Resistance_Workflow start Start with Parental Cell Line induce_resistance Induce Resistance (Protocol 1) start->induce_resistance resistant_line Established Branaplam-Resistant Cell Line induce_resistance->resistant_line characterize Characterize Phenotype resistant_line->characterize mechanism Investigate Mechanism resistant_line->mechanism ic50 IC50 Assay (Protocol 2) characterize->ic50 splicing_assay RT-PCR for Splicing (Protocol 3) characterize->splicing_assay protein_assay Western Blot for Protein (Protocol 4) characterize->protein_assay sequencing Target Sequencing (e.g., U1-snRNP genes) mechanism->sequencing efflux_assay Efflux Pump Assay mechanism->efflux_assay transcriptomics RNA-Sequencing mechanism->transcriptomics

Caption: Experimental workflow for generating and characterizing Branaplam-resistant cell lines.

Troubleshooting_Logic start Reduced Branaplam Efficacy Observed check_ic50 Perform IC50 Assay start->check_ic50 ic50_increased IC50 Increased? check_ic50->ic50_increased resistance_confirmed Resistance Confirmed ic50_increased->resistance_confirmed Yes no_resistance Check Drug/Assay Integrity ic50_increased->no_resistance No investigate_mechanism Investigate Mechanism resistance_confirmed->investigate_mechanism target_mutation Target Mutation? investigate_mechanism->target_mutation efflux_pumps Efflux Pump Upregulation? investigate_mechanism->efflux_pumps splicing_factors Altered Splicing Factor Expression? investigate_mechanism->splicing_factors sequence_target Sequence U1-snRNP genes target_mutation->sequence_target Investigate efflux_inhibitor_assay Use Efflux Pump Inhibitors efflux_pumps->efflux_inhibitor_assay Investigate analyze_splicing_factors RT-qPCR/RNA-seq for Splicing Factors splicing_factors->analyze_splicing_factors Investigate

Caption: A logical workflow for troubleshooting reduced Branaplam efficacy in cell lines.

References

Branaplam hydrochloride interference with fluorescent assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Branaplam hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Branaplam in experimental assays, with a specific focus on potential interference with fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as LMI070 or NVS-SM1) is a highly potent and selective, orally active small molecule that modulates the splicing of Survival Motor Neuron 2 (SMN2) pre-mRNA.[1][2][3] Its primary mechanism involves stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the SMN2 pre-mRNA.[4][5] This stabilization promotes the inclusion of exon 7 into the final SMN2 mRNA transcript, leading to the production of a full-length, functional SMN protein.[6] The development of Branaplam was initially focused on treating Spinal Muscular Atrophy (SMA), a disease caused by insufficient levels of SMN protein.[4][6][7][8]

Q2: Has this compound been reported to interfere with fluorescent assays?

A2: While there is no specific literature detailing fluorescence interference caused directly by this compound, it is a common issue with small molecule compounds in fluorescent assays.[9][10] Small molecules can interfere through two main mechanisms: autofluorescence, where the compound itself fluoresces at the excitation/emission wavelengths of the assay, and quenching, where the compound absorbs the excitation or emission energy of the fluorophore, leading to a decrease in the signal.[9] Therefore, it is crucial to perform appropriate controls to rule out any such artifacts when using Branaplam in fluorescent-based assays.

Q3: What are the typical signs of small molecule interference in a fluorescent assay?

A3: Signs of interference can manifest as either false positives or false negatives. Key indicators include:

  • An unusually high number of hits in a high-throughput screen.

  • A dose-dependent signal increase or decrease that is independent of the biological target's activity.

  • Discrepancies between data from fluorescent assays and orthogonal (non-fluorescent) assays.

  • A shift in the fluorescence spectrum of the assay.

Troubleshooting Guides

Issue 1: Unexpected Increase in Fluorescence Signal

This could be indicative of autofluorescence from this compound.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Prepare wells containing only the assay buffer and Branaplam at the concentrations used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths used for your assay.

  • Spectral Scan: If your plate reader has the capability, perform a spectral scan of Branaplam to determine its excitation and emission profile. This will help identify if there is an overlap with your assay's fluorophore.

  • Use a Different Fluorophore: If significant autofluorescence is detected, consider switching to a fluorophore with a different spectral profile that does not overlap with Branaplam's fluorescence.

  • Data Correction: If switching fluorophores is not feasible, you can subtract the background fluorescence from the "compound only" control wells from your experimental wells.

Issue 2: Unexpected Decrease in Fluorescence Signal

This may suggest that Branaplam is quenching the fluorescence of your reporter.

Troubleshooting Steps:

  • Run a "Fluorophore + Compound" Control: In a cell-free system, mix your fluorophore (e.g., fluorescently labeled substrate or product) with varying concentrations of Branaplam. A decrease in fluorescence intensity with increasing Branaplam concentration indicates quenching.

  • Change Excitation/Emission Wavelengths: Sometimes, moving the excitation and emission wavelengths further apart can reduce quenching effects.

  • Utilize a Time-Resolved Fluorescence (TRF) Assay: TRF assays have a time delay between excitation and emission detection, which can minimize interference from short-lived fluorescence of interfering compounds.

  • Orthogonal Assay Validation: Confirm your results using a non-fluorescent method, such as an absorbance-based assay or a radioactive assay, if available.[10]

Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
  • Prepare Branaplam Dilution Series: Create a serial dilution of this compound in your assay buffer to match the concentrations used in your main experiment.

  • Plate Preparation: Dispense the Branaplam dilutions into a black, clear-bottom microplate suitable for fluorescence measurements.[11] Include wells with assay buffer only as a negative control.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: Calculate the average fluorescence intensity for each Branaplam concentration and subtract the average intensity of the buffer-only wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Quenching Effects of this compound
  • Prepare Reagents: Prepare a solution of your assay's fluorophore (e.g., a fluorescent substrate or product) at a fixed concentration in assay buffer. Prepare a serial dilution of this compound.

  • Plate Preparation: In a microplate, add the fluorophore solution to all wells. Then, add the Branaplam dilutions to the experimental wells and assay buffer to the control wells.

  • Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity.

  • Data Analysis: Compare the fluorescence of wells containing Branaplam to the control wells. A concentration-dependent decrease in fluorescence suggests a quenching effect.

Data Presentation

Table 1: Hypothetical Autofluorescence Data for this compound

Branaplam Conc. (µM)Raw Fluorescence Units (RFU)Background Corrected RFU
0 (Buffer)520
0.1553
18937
10450398
10021002048

Table 2: Hypothetical Quenching Data for this compound on Fluorescein

Branaplam Conc. (µM)Fluorescein RFU% Quenching
0 (Control)85000%
0.184500.6%
182003.5%
10680020.0%
100340060.0%

Visualizations

SMN2_Splicing_Pathway cluster_0 SMN2 Gene Transcription cluster_1 Splicing Process cluster_2 Effect of Branaplam cluster_3 Protein Translation SMN2_Gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (with Exon 7) SMN2_Gene->pre_mRNA Transcription Exon7_Skipped_mRNA mRNA lacking Exon 7 pre_mRNA->Exon7_Skipped_mRNA Default Splicing (Exon 7 Exclusion) Exon7_Included_mRNA Full-Length mRNA (with Exon 7) pre_mRNA->Exon7_Included_mRNA Alternative Splicing (Exon 7 Inclusion) Spliceosome Spliceosome (U1 snRNP) Spliceosome->pre_mRNA Binds to pre-mRNA Unstable_SMN Unstable, non-functional SMN Protein Exon7_Skipped_mRNA->Unstable_SMN Translation Functional_SMN Full-Length, functional SMN Protein Exon7_Included_mRNA->Functional_SMN Translation Branaplam This compound Branaplam->Spliceosome Stabilizes U1 snRNP interaction

Caption: Branaplam's mechanism of action on SMN2 splicing.

Fluorescence_Troubleshooting Start Unexpected Fluorescence Assay Result Check_Signal Signal Increased or Decreased? Start->Check_Signal Increased Potential Autofluorescence Check_Signal->Increased Increased Decreased Potential Quenching Check_Signal->Decreased Decreased Run_Compound_Control Run 'Compound Only' Control Increased->Run_Compound_Control Run_Quench_Control Run 'Fluorophore + Compound' Control Decreased->Run_Quench_Control Analyze_Compound_Control Fluorescence Increases? Run_Compound_Control->Analyze_Compound_Control Analyze_Quench_Control Fluorescence Decreases? Run_Quench_Control->Analyze_Quench_Control Autofluorescence_Confirmed Autofluorescence Confirmed Analyze_Compound_Control->Autofluorescence_Confirmed Yes No_Interference No Direct Interference Analyze_Compound_Control->No_Interference No Quenching_Confirmed Quenching Confirmed Analyze_Quench_Control->Quenching_Confirmed Yes Analyze_Quench_Control->No_Interference No Solution Correct Data, Change Fluorophore, or Use Orthogonal Assay Autofluorescence_Confirmed->Solution Quenching_Confirmed->Solution

Caption: Troubleshooting workflow for fluorescence assay interference.

References

Technical Support Center: Branaplam Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Branaplam hydrochloride in their experiments. The information is designed to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that acts as a splicing modulator.[1][2] Its primary therapeutic target was the Survival Motor Neuron 2 (SMN2) gene.[1][2] By stabilizing the interaction between the spliceosome and SMN2 pre-mRNA, Branaplam promotes the inclusion of exon 7 into the final mRNA transcript.[2][3] This process leads to the production of a full-length and functional SMN protein.[1][3] The lack of this protein is the underlying cause of Spinal Muscular Atrophy (SMA).[4]

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO).[5] Stock solutions can be stored at -20°C for up to 6 months or -80°C for up to one year.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6]

Q3: What are the known off-target effects of Branaplam?

Branaplam can cause widespread, dose-dependent off-target effects on the transcriptome.[5][6][7] High concentrations of Branaplam have been shown to alter the expression of genes involved in critical cellular processes such as DNA replication, cell cycle, RNA metabolism, and cell signaling.[5][6][7] These off-target effects can manifest as aberrant splicing events, including exon skipping, exon inclusion, and intron retention.[5][6][7] Notably, at lower concentrations, the off-target effects of Branaplam are significantly reduced.[5][6]

Q4: Has Branaplam been investigated for diseases other than SMA?

Yes, Branaplam was also investigated as a potential treatment for Huntington's disease.[8] This was due to the discovery that it can modulate the splicing of the huntingtin (HTT) gene transcript, leading to the inclusion of a pseudoexon that results in the degradation of the HTT mRNA and a reduction in the levels of the mutant huntingtin protein.[8] However, the clinical trials for Huntington's disease were discontinued due to safety concerns.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected RT-PCR results for SMN2 exon 7 inclusion.

Possible Causes:

  • Suboptimal Branaplam Concentration: The effect of Branaplam on splicing is dose-dependent.[6]

  • Poor RNA Quality: Degraded RNA can lead to unreliable RT-PCR results.

  • Primer Design: Incorrectly designed primers may not efficiently amplify the target region or may lead to non-specific products.

  • Off-target Splicing Events: Branaplam can induce other splicing events that might interfere with the interpretation of the results.[5][6]

Troubleshooting Steps:

  • Optimize Branaplam Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell type. Based on literature, concentrations ranging from 2 nM to 40 nM have been used.[5][6]

  • Assess RNA Quality: Ensure the integrity of your RNA using methods like gel electrophoresis or a Bioanalyzer.

  • Validate Primers: Verify the specificity of your primers for SMN2 and their ability to distinguish between transcripts with and without exon 7.

  • Analyze Splicing Patterns: Consider that Branaplam may induce multiple splicing isoforms. Sequencing the PCR products can help identify unexpected splicing events.[5]

Experimental Controls for RT-PCR:

Control TypeDescriptionExpected Outcome
Vehicle Control Cells treated with the same concentration of DMSO used to dissolve Branaplam.Baseline level of SMN2 exon 7 inclusion.
Positive Control Cells treated with a known SMN2 splicing modulator (e.g., Risdiplam).Increased SMN2 exon 7 inclusion.
No-RT Control A sample where the reverse transcriptase enzyme is omitted.No amplification, confirming the absence of genomic DNA contamination.
No Template Control A PCR reaction with no cDNA template.No amplification, confirming the absence of contamination in the PCR reagents.
Problem 2: No significant increase in SMN protein levels observed by Western blot after Branaplam treatment.

Possible Causes:

  • Insufficient Treatment Duration: The increase in SMN protein levels may take time to become detectable after the initial splicing modulation.

  • Ineffective Branaplam Concentration: The concentration of Branaplam may be too low to induce a significant increase in full-length SMN protein.

  • Poor Antibody Quality: The primary antibody may not be specific or sensitive enough to detect SMN protein.

  • Protein Degradation: The newly synthesized SMN protein may be rapidly degraded.

Troubleshooting Steps:

  • Optimize Treatment Time: Perform a time-course experiment to determine the optimal duration of Branaplam treatment for maximal SMN protein expression.

  • Increase Branaplam Concentration: Titrate the concentration of Branaplam to ensure it is within the effective range for your experimental system.

  • Validate Antibody: Use a well-characterized antibody against SMN protein and include a positive control cell lysate known to express SMN.

  • Use Proteasome Inhibitors: To assess if protein degradation is an issue, consider treating cells with a proteasome inhibitor as a control experiment.

Experimental Controls for Western Blot:

Control TypeDescriptionExpected Outcome
Vehicle Control Lysate from cells treated with DMSO.Baseline level of SMN protein.
Positive Control Lysate from cells known to express high levels of SMN protein.A clear band at the expected molecular weight for SMN.
Negative Control Lysate from cells with a homozygous deletion of SMN1 and low SMN2 copy number.Very low to undetectable levels of SMN protein.
Loading Control An antibody against a housekeeping protein (e.g., GAPDH, β-actin).Consistent band intensity across all lanes, ensuring equal protein loading.
Problem 3: Observed cytotoxicity or unexpected phenotypic changes in treated cells.

Possible Causes:

  • High Branaplam Concentration: Branaplam can induce cytotoxicity and significant off-target effects at higher concentrations.[8]

  • Off-target Gene Expression Changes: Alterations in the expression of genes involved in cell cycle and other critical pathways can lead to adverse cellular effects.[5][6]

  • hERG Inhibition: Branaplam is known to inhibit the hERG potassium channel, which can have cellular consequences.[1]

Troubleshooting Steps:

  • Perform a Dose-Response for Viability: Determine the concentration range of Branaplam that is non-toxic to your cells using assays like MTT or trypan blue exclusion.

  • Use the Lowest Effective Concentration: Once the effective concentration for splicing modulation is determined, use the lowest possible concentration to minimize off-target effects.

  • Monitor for Off-target Effects: If unexpected phenotypes are observed, consider performing RNA-sequencing to analyze transcriptome-wide changes and identify potential off-target genes.[5][9]

  • Include Counter-screens: If working with cell types where hERG channel activity is critical, consider assays to monitor for cardiotoxicity.

Experimental Controls for Cytotoxicity and Off-target Effects:

Control TypeDescriptionExpected Outcome
Vehicle Control Cells treated with DMSO.Normal cell viability and phenotype.
Positive Control for Cytotoxicity Cells treated with a known cytotoxic agent (e.g., staurosporine).Decreased cell viability.
Transcriptome Analysis Control RNA-seq data from vehicle-treated cells.Baseline gene expression and splicing profile for comparison with Branaplam-treated cells.

Experimental Protocols & Data

Protocol: RT-PCR for SMN2 Exon 7 Splicing Analysis
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 24-48 hours.

  • RNA Extraction: Isolate total RNA from cells using a standard method (e.g., TRIzol reagent).

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random hexamer primers.

  • PCR Amplification: Perform PCR using primers that flank SMN2 exon 7.

  • Gel Electrophoresis: Separate the PCR products on a 2-3% agarose gel. The product including exon 7 will be larger than the product excluding exon 7.

  • Quantification: Quantify the band intensities using densitometry software to determine the percentage of exon 7 inclusion.

Quantitative Data Summary: Effect of Branaplam on SMN2 Splicing
TreatmentConcentration% Exon 7 Inclusion (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.0
Branaplam2 nM1.5 - 2.0
Branaplam10 nM3.0 - 4.0
Branaplam40 nM5.0 - 6.0

Note: These are representative data and the actual fold change may vary depending on the cell type and experimental conditions.

Visualizations

Branaplam_Mechanism_of_Action cluster_smn2 SMN2 Gene cluster_splicing Splicing Process SMN2_premRNA SMN2 pre-mRNA (Exon 6 - Intron 6 - Exon 7 - Intron 7 - Exon 8) Spliceosome Spliceosome SMN2_premRNA->Spliceosome Binding Exon7_Skipping Exon 7 Skipping (Default Pathway) Spliceosome->Exon7_Skipping Leads to Exon7_Inclusion Exon 7 Inclusion Spliceosome->Exon7_Inclusion Leads to SMN_delta7_mRNA SMNΔ7 mRNA (unstable) Exon7_Skipping->SMN_delta7_mRNA Full_Length_SMN_mRNA Full-Length SMN mRNA Exon7_Inclusion->Full_Length_SMN_mRNA Branaplam Branaplam Hydrochloride Branaplam->Spliceosome Stabilizes interaction with pre-mRNA Non_functional_protein Truncated SMN Protein (non-functional) SMN_delta7_mRNA->Non_functional_protein Translation Functional_protein Full-Length SMN Protein (functional) Full_Length_SMN_mRNA->Functional_protein Translation

Caption: Mechanism of action of Branaplam on SMN2 splicing.

Experimental_Workflow_RT_PCR Start Start: Cell Culture Treatment Treatment: - Branaplam (various conc.) - Vehicle Control (DMSO) - Positive Control Start->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis PCR PCR Amplification (Primers flanking Exon 7) cDNA_Synthesis->PCR Gel_Electrophoresis Agarose Gel Electrophoresis PCR->Gel_Electrophoresis Analysis Data Analysis: Densitometry to quantify % Exon 7 inclusion Gel_Electrophoresis->Analysis End End: Results Analysis->End

Caption: Experimental workflow for analyzing SMN2 splicing by RT-PCR.

Troubleshooting_Logic Problem Problem: Inconsistent RT-PCR Results Cause1 Possible Cause: Suboptimal Concentration Problem->Cause1 Cause2 Possible Cause: Poor RNA Quality Problem->Cause2 Cause3 Possible Cause: Primer Issues Problem->Cause3 Solution1 Solution: Dose-Response Experiment Cause1->Solution1 Solution2 Solution: Assess RNA Integrity Cause2->Solution2 Solution3 Solution: Validate Primer Specificity Cause3->Solution3

Caption: Troubleshooting logic for inconsistent RT-PCR results.

References

Technical Support Center: Optimizing CNS Delivery of Branaplam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers working with Branaplam hydrochloride, focusing on its delivery to the central nervous system (CNS).

I. This compound: Overview and Mechanism of Action

Branaplam (formerly LMI070 or NVS-SM1) is an orally bioavailable, brain-penetrant small molecule that modulates the splicing of pre-messenger RNA (pre-mRNA).[1][2][3] It was initially developed for the treatment of Spinal Muscular Atrophy (SMA) by promoting the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) gene, thereby increasing the production of functional SMN protein.[3] More recently, it was investigated for Huntington's Disease due to its ability to lower mutant huntingtin (mHTT) protein levels by promoting the inclusion of a pseudoexon in the HTT primary transcript.[1] However, clinical trials for Huntington's Disease were discontinued due to safety concerns, specifically the observation of peripheral neuropathy in some participants.[4][5][6]

Signaling Pathway: SMN2 Pre-mRNA Splicing Modulation

The primary mechanism of Branaplam in the context of SMA involves its interaction with the spliceosome machinery at the 5' splice site of SMN2 pre-mRNA. This stabilization promotes the inclusion of exon 7, leading to the translation of a full-length, functional SMN protein.

SMN2_Splicing_Pathway cluster_pre_mrna SMN2 pre-mRNA cluster_splicing Splicing Process cluster_mrna Mature mRNA cluster_protein Protein Product Exon6 Exon6 Intron6 Intron 6 Exon7 Exon7 Intron7 Intron 7 Exon8 Exon8 Spliceosome Spliceosome FL_SMN_mRNA Full-length SMN mRNA (Exon 7 included) Spliceosome->FL_SMN_mRNA Promotes Exon 7 Inclusion Truncated_SMN_mRNA Truncated SMN mRNA (Exon 7 excluded) Spliceosome->Truncated_SMN_mRNA Default Splicing (Exon 7 Exclusion) Branaplam Branaplam Branaplam->Spliceosome Stabilizes interaction at 5' splice site Functional_SMN Functional SMN Protein FL_SMN_mRNA->Functional_SMN Translation Unstable_SMN Unstable SMN Protein Truncated_SMN_mRNA->Unstable_SMN Translation SMN2 pre-mRNA SMN2 pre-mRNA->Spliceosome Splicing

Branaplam's mechanism of action on SMN2 pre-mRNA splicing.

II. Quantitative Data: CNS Pharmacokinetics of Branaplam

The following table summarizes available preclinical pharmacokinetic data for Branaplam in the CNS. It is important to note that comprehensive human CNS pharmacokinetic data is not publicly available.

ParameterAnimal ModelDosageValueReference
Brain-to-Plasma Ratio SMNΔ7 MouseNot Specified2.8 - 4.3[7]
Juvenile RatNot Specified2.6 - 3.1[7]
Juvenile DogNot Specified8.9 - 9.9[7]
CSF-to-Plasma Ratio Juvenile DogNot Specified0.16 - 0.17[7]
AUC (Plasma) Mouse3 mg/kg (Oral)3.03 µM·h[8]
Clearance (Plasma) Mouse1 mg/kg (IV)25 mL/min/kg[8]

III. Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during in vitro and in vivo experiments aimed at optimizing Branaplam delivery to the CNS.

IssuePotential Cause(s)Recommended Solution(s)
Low or inconsistent Branaplam permeability in in vitro BBB models. - Poor cell monolayer integrity: Low Trans-Endothelial Electrical Resistance (TEER) values. - Efflux transporter activity: Branaplam may be a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). - Incorrect compound concentration or formulation. - Cell culture variability: Differences in cell passage number, seeding density, or culture conditions.- Optimize cell culture conditions: Ensure proper coating of transwell inserts, use appropriate cell density, and monitor TEER values regularly. - Investigate transporter interaction: Conduct co-incubation studies with known P-gp and BCRP inhibitors (e.g., verapamil, Ko143). - Verify compound integrity and concentration: Use a validated analytical method to confirm the concentration and stability of Branaplam in your assay medium. - Standardize cell culture protocols: Maintain consistent cell passage numbers and seeding densities.
High variability in brain concentrations in animal models. - Inconsistent oral gavage technique: Incorrect placement of the gavage needle can lead to dosing errors or aspiration. - Stress-induced physiological changes: Animal handling and restraint can affect gastrointestinal absorption and blood flow. - Formulation issues: Poor solubility or stability of Branaplam in the vehicle. - Individual animal variability: Differences in metabolism and absorption.- Ensure proper training in oral gavage: Use appropriate needle size and length, and verify placement before administration.[9][10][11] - Acclimatize animals to handling and procedures: Habituate animals to the restraint and gavage procedure to minimize stress.[12] - Optimize the dosing vehicle: Ensure Branaplam is fully dissolved and stable in the chosen vehicle. - Increase sample size: Use a sufficient number of animals per group to account for biological variability.
Observed neurotoxicity in cell cultures or animal models. - Off-target effects: Branaplam has been shown to cause transcriptome-wide changes at higher concentrations.[1][13] - Peripheral neuropathy: This was a key safety finding in preclinical and clinical studies.[4][5][6]- Perform dose-response studies: Determine the therapeutic window and identify the lowest effective concentration to minimize off-target effects. - Monitor for signs of neurotoxicity: In animal studies, conduct regular neurological examinations and consider measuring biomarkers like neurofilament light chain (NfL).[4] In vitro, assess cell viability, neurite outgrowth, and markers of apoptosis.[14][15]
Difficulty in quantifying Branaplam in brain tissue. - Inadequate sample preparation: Poor homogenization or inefficient extraction can lead to low recovery. - Matrix effects in LC-MS/MS analysis: Co-eluting endogenous compounds can suppress or enhance the signal of Branaplam. - Analyte instability: Branaplam may degrade in the biological matrix during storage or sample processing.- Optimize homogenization and extraction methods: Use a validated protocol for brain tissue homogenization and a suitable extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[16][17] - Develop a robust LC-MS/MS method: Use a stable isotope-labeled internal standard, optimize chromatographic separation to avoid matrix effects, and perform thorough method validation.[18] - Assess analyte stability: Evaluate the stability of Branaplam in brain homogenate under different storage and processing conditions.[19][20][21]

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for an in vitro blood-brain barrier (BBB) model to test Branaplam permeability?

A1: A common and well-characterized in vitro BBB model utilizes a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) with astrocytes and pericytes on a transwell insert.[22] Alternatively, models using induced pluripotent stem cell (iPSC)-derived brain endothelial cells are gaining prominence as they can offer higher physiological relevance.[14] Key parameters to monitor are the Trans-Endothelial Electrical Resistance (TEER) to ensure monolayer integrity and the permeability of known BBB-permeant and -impermeant markers.

Q2: Are there any known off-target effects of Branaplam that could influence CNS delivery experiments?

A2: Yes, at higher concentrations, Branaplam can cause widespread changes in the transcriptome, affecting genes involved in various cellular processes.[1][13] The most significant safety concern is the induction of peripheral neuropathy, which was observed in both preclinical animal studies and human clinical trials.[4][5][23][6] Researchers should be mindful of these potential off-target effects and incorporate appropriate safety and toxicity assessments in their experimental design.

Q3: Is Branaplam a substrate for major BBB efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?

A3: To date, there are no publicly available studies that have specifically investigated the interaction of Branaplam with P-gp or BCRP. Determining whether Branaplam is a substrate for these efflux transporters is a critical step in understanding its CNS penetration. It is recommended to perform in vitro transporter assays using cell lines overexpressing these transporters to assess this interaction.

Q4: What are the key considerations for formulating Branaplam for oral administration in rodent studies?

A4: Key considerations include the solubility and stability of Branaplam in the chosen vehicle. The vehicle should be non-toxic and allow for consistent and complete delivery of the intended dose. It is also crucial to ensure the formulation is palatable if administered in drinking water or food, or has appropriate viscosity for oral gavage to prevent reflux and aspiration.[24]

Q5: How can I translate my preclinical CNS pharmacokinetic data for Branaplam to a potential human scenario?

A5: Translating preclinical CNS pharmacokinetic data to humans is a significant challenge due to interspecies differences in physiology and metabolism.[2][25][26][27] Physiologically based pharmacokinetic (PBPK) modeling can be a useful tool to integrate in vitro and in vivo preclinical data to predict human CNS concentrations. However, given the complexities, these predictions should be interpreted with caution.

V. Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

This protocol provides a general framework for assessing the permeability of Branaplam across an in vitro BBB model using a transwell system.

InVitro_BBB_Workflow Start Start Cell_Culture 1. Culture brain endothelial cells (e.g., hCMEC/D3) on transwell inserts Start->Cell_Culture Co_Culture 2. Optional: Co-culture with astrocytes and pericytes Cell_Culture->Co_Culture TEER_Measurement 3. Monitor monolayer integrity by measuring TEER Co_Culture->TEER_Measurement Dosing 4. Add Branaplam to the apical (blood) chamber TEER_Measurement->Dosing Incubation 5. Incubate for a defined period (e.g., 1-4 hours) Dosing->Incubation Sampling 6. Collect samples from both apical and basolateral (brain) chambers Incubation->Sampling Quantification 7. Quantify Branaplam concentration using a validated analytical method (e.g., LC-MS/MS) Sampling->Quantification Permeability_Calculation 8. Calculate the apparent permeability coefficient (Papp) Quantification->Permeability_Calculation End End Permeability_Calculation->End

Workflow for an in vitro BBB permeability assay.

Methodology:

  • Cell Seeding: Culture primary or immortalized brain endothelial cells on microporous transwell inserts coated with an appropriate extracellular matrix protein (e.g., collagen). For a more complex model, co-culture with astrocytes and pericytes on the basolateral side.

  • Monolayer Formation: Allow the endothelial cells to form a confluent monolayer. Monitor the integrity of the monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER) daily. The model is ready for permeability studies once the TEER values are stable and sufficiently high.

  • Permeability Assay:

    • Wash the cell monolayer with a pre-warmed transport buffer.

    • Add the transport buffer containing a known concentration of Branaplam to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • At designated time points, collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from both the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of Branaplam in all samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

In Vivo Assessment of CNS Distribution in Rodents

This protocol outlines a general procedure for evaluating the brain and cerebrospinal fluid (CSF) distribution of Branaplam in rodents following oral administration.

Methodology:

  • Animal Acclimatization: Acclimatize animals to the housing conditions and handling procedures for at least one week prior to the experiment.

  • Dosing: Administer Branaplam orally via gavage at the desired dose. Ensure proper technique to avoid administration errors and minimize stress.[9][10][28][11]

  • Sample Collection: At predetermined time points post-dosing, collect blood, CSF (from the cisterna magna), and brain tissue.

  • Sample Processing:

    • Blood: Collect blood into tubes containing an anticoagulant and centrifuge to obtain plasma.

    • CSF: Centrifuge to remove any cellular debris.

    • Brain: Perfuse the animal with saline to remove blood from the brain vasculature. Dissect the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Analysis: Quantify the concentration of Branaplam in plasma, CSF, and brain homogenate using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the brain-to-plasma and CSF-to-plasma concentration ratios at each time point. If a full pharmacokinetic profile is determined, calculate parameters such as Cmax, Tmax, and AUC for each compartment.

General Protocol for Branaplam Quantification in Brain Tissue by LC-MS/MS

While a specific, validated protocol for Branaplam is not publicly available, this general procedure can be adapted.

Methodology:

  • Brain Homogenization: Homogenize a known weight of brain tissue in a specific volume of buffer (e.g., phosphate-buffered saline) to create a consistent homogenate.

  • Protein Precipitation: To an aliquot of the brain homogenate, add a protein precipitating agent (e.g., acetonitrile) containing a suitable internal standard (ideally, a stable isotope-labeled version of Branaplam).

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatography: Use a suitable C18 column with a gradient elution to separate Branaplam from endogenous matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for Branaplam and the internal standard.

  • Quantification: Generate a calibration curve using standards prepared in a blank brain homogenate matrix and determine the concentration of Branaplam in the samples.

References

Technical Support Center: Branaplam Hydrochloride and the p53 Activation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Branaplam hydrochloride on the p53 activation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

Branaplam is an orally available small molecule that functions as an RNA splicing modulator.[1] It was initially developed for the treatment of Spinal Muscular Atrophy (SMA) by promoting the inclusion of exon 7 in the SMN2 gene, thereby increasing the production of functional Survival Motor Neuron (SMN) protein.[1] More recently, it was investigated for Huntington's Disease (HD) due to its ability to modulate the splicing of the huntingtin (HTT) gene, leading to a reduction in the mutant huntingtin protein.[2][3]

Q2: What is the link between Branaplam and the p53 activation pathway?

Recent studies suggest that Branaplam can induce nucleolar stress, which in turn leads to the activation of the p53 signaling pathway.[1][4] This activation is implicated in the peripheral neuropathy observed as a side effect in clinical trials, which ultimately led to the discontinuation of the VIBRANT-HD trial for Huntington's disease.[1]

Q3: What is the key downstream effector of p53 activation by Branaplam implicated in neurotoxicity?

The primary downstream target of the Branaplam-induced p53 activation identified in the context of neurotoxicity is the BCL-2 binding component 3 (BBC3), also known as PUMA (p53 Upregulated Modulator of Apoptosis).[1][4] Enhanced expression of the neurotoxic p53-target gene BBC3 is linked to the disruption of neurite integrity.[1]

Q4: What are the expected effects of Branaplam on cell viability?

Due to the activation of the p53 pathway and induction of pro-apoptotic genes like BBC3, Branaplam can lead to a dose-dependent decrease in cell viability, particularly in neuronal cell lines. The half-maximal inhibitory concentration (IC50) will vary depending on the cell type and experimental conditions.

Data Presentation

The following tables summarize representative quantitative data on the effects of Branaplam. Note that specific values may vary between cell lines and experimental setups.

Table 1: Representative Dose-Dependent Effect of Branaplam on Cell Viability

Cell LineBranaplam Concentration (nM)Cell Viability (%)
SH-SY5Y (Neuroblastoma)0 (Control)100
195
1085
10060
100035
IC50 (approx.) ~500 nM

This data is illustrative and compiled from typical dose-response curves for neurotoxic compounds.

Table 2: Representative Dose-Dependent Effect of Branaplam on p53 Pathway Gene Expression (mRNA Fold Change)

GeneBranaplam Concentration (nM)Fold Change vs. Control
p53 (TP53) 1001.2
10001.5
p21 (CDKN1A) 1002.5
10004.0
MDM2 1002.0
10003.5
BBC3 (PUMA) 1003.0
10006.5

This data is illustrative, based on qualitative findings of p53 pathway activation by splicing modulators that induce nucleolar stress.

Experimental Protocols

Western Blot for p53 and Downstream Targets

Objective: To qualitatively and semi-quantitatively measure the protein levels of p53, phospho-p53, p21, and MDM2 in response to Branaplam treatment.

Methodology:

  • Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y) at a suitable density. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for each sample and load onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), p21, and MDM2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative PCR (qPCR) for p53 Target Genes

Objective: To measure the relative mRNA expression levels of p53 target genes (TP53, CDKN1A, MDM2, BBC3) following Branaplam treatment.

Methodology:

  • Cell Culture and Treatment: Treat cells with Branaplam as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.

  • qPCR Run: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.

Troubleshooting Guides

Western Blotting
IssuePossible Cause(s)Suggested Solution(s)
No or weak p53 signal Low p53 expression in untreated cells.Induce p53 expression with a positive control (e.g., doxorubicin).
Inefficient antibody.Use a validated antibody for p53 and its phosphorylated forms.
Protein degradation.Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Titrate primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of washes with TBST.
Non-specific bands Antibody cross-reactivity.Use a more specific primary antibody. Optimize antibody dilution.
Sample overloading.Reduce the amount of protein loaded per well.
qPCR
IssuePossible Cause(s)Suggested Solution(s)
No amplification Poor RNA quality or quantity.Check RNA integrity on a gel and ensure accurate quantification.
Inefficient cDNA synthesis.Use a high-quality reverse transcriptase and optimize reaction conditions.
Incorrect primer design.Validate primers for specificity and efficiency.
High Ct values Low target gene expression.Increase the amount of cDNA in the reaction.
Inefficient primers.Redesign or optimize primers.
Inconsistent replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Poor quality of template RNA/cDNA.Re-extract RNA and synthesize fresh cDNA.
Cell Viability Assays (e.g., MTT, MTS)
IssuePossible Cause(s)Suggested Solution(s)
High variability between wells Uneven cell seeding.Ensure a single-cell suspension before plating and use proper pipetting techniques.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with sterile media.
Inconsistent dose-response Compound precipitation at high concentrations.Check the solubility of Branaplam in your culture medium.
Incorrect incubation time.Optimize the incubation time with the viability reagent for your specific cell line.

Visualizations

p53_Activation_by_Branaplam cluster_0 Cellular Response to Branaplam cluster_1 p53 Pathway Activation cluster_2 Cellular Outcomes Branaplam Branaplam SplicingModulation RNA Splicing Modulation Branaplam->SplicingModulation induces NucleolarStress Nucleolar Stress SplicingModulation->NucleolarStress causes p53 p53 Activation NucleolarStress->p53 p21 p21 (Cell Cycle Arrest) p53->p21 MDM2 MDM2 (Negative Feedback) p53->MDM2 BBC3 BBC3/PUMA (Apoptosis) p53->BBC3 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest MDM2->p53 inhibits Apoptosis Apoptosis / Neurotoxicity BBC3->Apoptosis

Caption: Branaplam-induced p53 signaling pathway.

Western_Blot_Workflow start Cell Treatment with Branaplam lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p53, p-p53, p21, MDM2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blotting.

Troubleshooting_Logic start Unexpected Result check_reagents Check Reagent Quality & Concentration start->check_reagents check_protocol Review Protocol Steps start->check_protocol check_equipment Verify Equipment Function start->check_equipment positive_control Run Positive/Negative Controls check_reagents->positive_control check_protocol->positive_control check_equipment->positive_control optimize Optimize Assay Conditions positive_control->optimize success Successful Experiment optimize->success

Caption: Logical workflow for troubleshooting experiments.

References

Validation & Comparative

A Comparative Guide: Branaplam Hydrochloride vs. Risdiplam for SMN2 Splicing Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is absent or mutated in SMA patients, a nearly identical gene, SMN2, offers a therapeutic target. However, due to an alternative splicing event that predominantly excludes exon 7, the majority of the protein produced from SMN2 is truncated and non-functional. Both branaplam hydrochloride and risdiplam are orally bioavailable small molecules designed to modulate the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein. This guide provides a detailed comparison of their performance, supported by experimental data.

Mechanism of Action

Both branaplam and risdiplam function by interacting with the splicing machinery at the SMN2 pre-mRNA level. They specifically target the 5' splice site of exon 7, stabilizing the interaction between the pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[1][2][3] This stabilization effectively strengthens the weak splice site of SMN2 exon 7, promoting its inclusion in the mature mRNA transcript and leading to the translation of functional SMN protein.

While both molecules share this primary mechanism, there are nuances in their interactions that influence their specificity. Risdiplam is believed to have a second binding site within an exonic splicing enhancer (ESE2) in exon 7, which is thought to contribute to its high selectivity for SMN2.[1] In contrast, studies suggest that branaplam may have a broader range of off-target splicing effects.[1][4][5][6][7]

cluster_smn2_gene SMN2 Gene cluster_splicing Pre-mRNA Splicing cluster_protein_production Protein Production cluster_intervention Therapeutic Intervention SMN2_Gene SMN2 Gene Pre_mRNA SMN2 Pre-mRNA (with Exon 7) SMN2_Gene->Pre_mRNA Transcription Splicing_Default Default Splicing Pre_mRNA->Splicing_Default >85% Splicing_Modified Modified Splicing Pre_mRNA->Splicing_Modified <15% Exon7_Exclusion Exon 7 Exclusion Splicing_Default->Exon7_Exclusion Exon7_Inclusion Exon 7 Inclusion Splicing_Modified->Exon7_Inclusion Truncated_mRNA Truncated mRNA (lacks Exon 7) Exon7_Exclusion->Truncated_mRNA Full_Length_mRNA Full-Length mRNA Exon7_Inclusion->Full_Length_mRNA Truncated_Protein SMNΔ7 Protein (Unstable, Non-functional) Truncated_mRNA->Truncated_Protein Translation Functional_Protein Full-Length SMN Protein (Functional) Full_Length_mRNA->Functional_Protein Translation Drugs Branaplam or Risdiplam Drugs->Splicing_Modified Promotes

Figure 1: SMN2 Splicing Pathway and Drug Intervention.

Quantitative Data Comparison

In Vitro Potency

The following table summarizes the in vitro potency of branaplam and risdiplam in promoting SMN protein production.

CompoundAssayPotency (EC50)Reference
Branaplam SMN Protein Production20 nM[2]
Risdiplam SMN2 Splicing (Full-Length mRNA)~2 nM[8]

Note: EC50 values are from different assays and may not be directly comparable. Risdiplam's potency is reported for the increase of full-length SMN2 mRNA, a direct measure of its primary mechanism.

Preclinical In Vivo Efficacy

Both molecules have demonstrated the ability to increase full-length SMN protein levels in the central nervous system and peripheral tissues in mouse models of SMA.

CompoundAnimal ModelDose% SMN Protein Increase (Brain)% SMN Protein Increase (Quadriceps)Reference
Branaplam C/+ SMA mice30 mg/kg (oral)Significant and durable elevationNot specified[2]
Risdiplam Δ7 SMA mice1 mg/kg (IP)Dose-dependent increaseDose-dependent increase[9]
Clinical Efficacy

Risdiplam has undergone extensive clinical evaluation in the FIREFISH (for Type 1 SMA) and SUNFISH (for Type 2 and 3 SMA) trials, leading to its regulatory approval. The development of branaplam for SMA was discontinued; however, interim data from its Phase 1/2 trial is available.

TrialCompoundSMA TypeKey Efficacy EndpointResultReference
FIREFISH (Part 2) Risdiplam1% infants sitting without support for ≥5s at 12 months29%[5]
SUNFISH (Part 2) Risdiplam2 or 3Change from baseline in MFM-32 score at 12 monthsStatistically significant improvement vs. placebo[7][10][11][12][13]
NCT02268552 (Interim) Branaplam1Change from baseline in CHOP INTEND scoreMedian improvement of 7.0 points after 127 days (n=5)[14]

MFM-32: Motor Function Measure 32; CHOP INTEND: Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders.

Off-Target Effects

A comparative transcriptome-wide analysis in SMA patient fibroblasts revealed differences in the off-target effects of branaplam and risdiplam.

Compound (High Dose)Number of Genes with Altered ExpressionPredominant Splicing PerturbationReference
Branaplam 2,187Exon Inclusion[5]
Risdiplam 10,921Exon Skipping and Inclusion[5]

While low concentrations of both compounds showed minimal off-target effects, at higher concentrations, risdiplam appeared to perturb a larger number of genes.[4][5][6][7] However, the clinical significance of these findings is still under investigation.

Experimental Protocols

SMN2 Splicing Analysis (RT-qPCR)

This method quantifies the relative amounts of full-length SMN2 mRNA (including exon 7) and SMN2 mRNA lacking exon 7.

Start Treat SMA Patient Fibroblasts with Branaplam or Risdiplam RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with primers flanking Exon 7 cDNA_Synthesis->qPCR Data_Analysis Data Analysis: Calculate ratio of Full-Length SMN2 to Δ7 SMN2 mRNA qPCR->Data_Analysis End Determine Splicing Correction Efficacy Data_Analysis->End

Figure 2: RT-qPCR Workflow for SMN2 Splicing Analysis.
  • Cell Culture and Treatment: SMA patient-derived fibroblasts are cultured under standard conditions and treated with varying concentrations of this compound or risdiplam for a specified duration (e.g., 24-48 hours).

  • RNA Extraction: Total RNA is isolated from the treated cells using a commercial kit.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers designed to amplify a region of the SMN transcript that includes exon 7. The use of fluorescent probes or DNA-binding dyes allows for the quantification of the PCR product in real-time.

  • Data Analysis: The relative expression of full-length SMN2 and SMN2Δ7 transcripts is calculated to determine the extent of splicing correction.

SMN Protein Quantification (Western Blot)

This technique is used to measure the levels of SMN protein in cell or tissue lysates.

Start Prepare Protein Lysates from Treated Cells or Tissues Protein_Quantification Protein Quantification (e.g., BCA Assay) Start->Protein_Quantification SDS_PAGE SDS-PAGE Gel Electrophoresis Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Incubation with Primary Antibody (anti-SMN) Blocking->Primary_Antibody Secondary_Antibody Incubation with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection and Imaging Secondary_Antibody->Detection Analysis Densitometry Analysis (Normalize to Loading Control) Detection->Analysis End Quantify Relative SMN Protein Levels Analysis->End

Figure 3: Western Blot Workflow for SMN Protein Quantification.
  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the SMN protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the SMN protein bands.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., actin or tubulin) to determine the relative amount of SMN protein.

In Vivo Motor Function Assessment (SMA Mouse Models)

Several behavioral tests are used to assess motor function in SMA mouse models.

  • Righting Reflex: Measures the time it takes for a pup placed on its back to right itself onto all four paws.

  • Grip Strength: Assesses limb strength by measuring the peak force a mouse can exert when gripping a bar or grid.

  • Rotarod Test: Evaluates motor coordination and balance by measuring the time a mouse can remain on a rotating rod.

Conclusion

Both this compound and risdiplam are potent oral SMN2 splicing modifiers that have demonstrated efficacy in preclinical models of SMA. Risdiplam has successfully progressed through clinical trials and is an approved therapy for SMA, showing significant and clinically meaningful improvements in motor function. The clinical development of branaplam for SMA was halted due to the evolving treatment landscape, though not for reasons of efficacy or safety within the SMA trials. A key differentiator appears to be their off-target profiles, with studies suggesting that risdiplam may have a higher degree of selectivity for SMN2. Further research into the long-term consequences of these off-target effects is warranted. This guide provides a comparative framework for researchers to understand the similarities and differences between these two important molecules in the context of SMA therapeutics.

References

Navigating the Landscape of SMA Therapeutics: A Comparative Guide to Branaplam and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Spinal Muscular Atrophy (SMA) therapeutics, this guide offers a comprehensive comparison of the experimental drug Branaplam hydrochloride against approved treatments. While the development of Branaplam for SMA was discontinued, an objective analysis of its preclinical and clinical data alongside established therapies provides valuable insights into the evolution of SMA treatment strategies and the challenges of drug development.

This guide presents a detailed examination of Branaplam's mechanism of action, efficacy, and safety profile in comparison to Zolgensma (onasemnogene abeparvovec), Spinraza (nusinersen), and Evrysdi (risdiplam). The information is structured to facilitate a clear understanding of the experimental reproducibility and therapeutic potential of these agents.

Mechanism of Action: A Shared Target, Different Approaches

All three approved SMA therapies and Branaplam aim to increase the amount of functional Survival Motor Neuron (SMN) protein, which is deficient in individuals with SMA.[1] However, they achieve this through distinct mechanisms.

Branaplam, like Evrysdi, is a small molecule that modifies the splicing of SMN2 pre-messenger RNA (pre-mRNA).[2][3] It works by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of SMN2 pre-mRNA, promoting the inclusion of exon 7 and leading to the production of full-length, functional SMN protein.[2][4]

In contrast, Zolgensma is a gene therapy that delivers a functional copy of the SMN1 gene to motor neurons using an adeno-associated virus vector.[5] Spinraza is an antisense oligonucleotide that also targets SMN2 pre-mRNA splicing to increase exon 7 inclusion.[6]

Branaplam Signaling Pathway cluster_nucleus Cell Nucleus SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (Exon 7 exclusion) SMN2_gene->pre_mRNA Transcription Splicing Splicing pre_mRNA->Splicing Deficient_mRNA mRNA lacking Exon 7 Splicing->Deficient_mRNA Default Pathway Functional_mRNA Functional SMN mRNA (with Exon 7) Splicing->Functional_mRNA Promotes Exon 7 inclusion Deficient_Protein Non-functional SMN Protein Deficient_mRNA->Deficient_Protein Translation Branaplam Branaplam Branaplam->Splicing Stabilizes U1 snRNP interaction U1_snRNP U1 snRNP U1_snRNP->Splicing Functional_Protein Functional SMN Protein Functional_mRNA->Functional_Protein Translation

Figure 1: Branaplam's mechanism of action in modulating SMN2 splicing.

Preclinical Evidence: Promising Early Results for Branaplam

Preclinical studies in a mouse model of severe SMA demonstrated that Branaplam treatment led to an increase in full-length SMN RNA and protein levels, which translated to extended survival.[7] Specifically, oral administration of Branaplam resulted in a dose-dependent increase in SMN protein in the brain and spinal cord of SMNΔ7 mice.[7] These promising preclinical findings supported the advancement of Branaplam into clinical trials.[7]

Clinical Trial Data: A Comparative Overview

The following tables summarize key efficacy and safety data from clinical trials of Branaplam and its approved alternatives. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and endpoints.

Efficacy in Infantile-Onset SMA (Type 1)
Treatment (Trial)Key Efficacy Outcomes
Branaplam (NCT02268552)Full results not published. Interim data suggested improvements in CHOP INTEND scores.[8]
Zolgensma (STR1VE)91% of patients were alive and free of permanent ventilation at 14 months.[9] Patients achieved significant motor milestones, including head control and sitting without support.[5][9]
Spinraza (ENDEAR)A significantly higher percentage of infants in the Spinraza group achieved motor milestones compared to the control group.
Evrysdi (FIREFISH)80% of patients were sitting without support for at least five seconds after one year of treatment.[10] After two years, all 26 children were able to swallow and feed orally, and none required permanent ventilation.[10]
Efficacy in Later-Onset SMA (Types 2 & 3)
Treatment (Trial)Key Efficacy Outcomes
Spinraza (CHERISH)Statistically significant and clinically meaningful improvement in motor function (HFMSE score) compared to the control group.[11][12]
Evrysdi (SUNFISH)Significant improvement in motor function (MFM-32 score) compared to placebo in patients aged 2-25 years.[13][14]
Safety Profile
TreatmentKey Safety Findings
Branaplam Development for SMA was not halted due to safety concerns in the SMA trial.[15] However, the development program for Huntington's disease was discontinued due to signs and symptoms of peripheral neuropathy.[16][17][18]
Zolgensma Boxed warning for acute serious liver injury.[5] Most common side effects include elevated liver enzymes and vomiting.[5]
Spinraza Common adverse events include respiratory infection, fever, constipation, headache, vomiting, and back pain.
Evrysdi Common adverse events include fever, diarrhea, and rash.[19]

Experimental Protocols: A Glimpse into Clinical Trial Design

Reproducibility of experimental results is contingent on detailed and transparent methodologies. Below are overviews of the pivotal clinical trial designs for the compared therapies.

Clinical_Trial_Workflow cluster_branaplam Branaplam (NCT02268552) cluster_zolgensma Zolgensma (STR1VE) cluster_spinraza Spinraza (ENDEAR/CHERISH) cluster_evrysdi Evrysdi (FIREFISH/SUNFISH) B_Screen Screening: Infants with SMA Type 1 B_Dose Dose Escalation Cohorts (Once-weekly oral administration) B_Screen->B_Dose B_Assess Assessments: Safety, Tolerability, PK/PD, CHOP INTEND B_Dose->B_Assess Z_Screen Screening: Symptomatic infants <6 months with SMA Type 1 Z_Treat Single one-time intravenous infusion Z_Screen->Z_Treat Z_Follow Follow-up to 18 months: Survival, Motor Milestones Z_Treat->Z_Follow S_Screen Screening: Infantile-onset (ENDEAR) or later-onset (CHERISH) SMA S_Treat Intrathecal injections (Loading and maintenance doses) S_Screen->S_Treat S_Compare Comparison to sham-control group S_Treat->S_Compare S_Assess Assessments: Motor milestones (ENDEAR), HFMSE (CHERISH) S_Compare->S_Assess E_Screen Screening: Infants with Type 1 (FIREFISH) or children/adults with Type 2/3 (SUNFISH) E_Treat Daily oral administration E_Screen->E_Treat E_Compare Placebo-controlled (SUNFISH) E_Treat->E_Compare E_Assess Assessments: Sitting without support (FIREFISH), MFM-32 (SUNFISH) E_Compare->E_Assess

Figure 2: Simplified workflows of pivotal clinical trials for SMA therapies.

Branaplam (NCT02268552): This was an open-label, multi-part, dose-escalation study in infants with SMA Type 1.[20] The primary objective was to evaluate the safety and tolerability of once-weekly oral Branaplam.[20] Efficacy was assessed as a secondary objective, with motor function measured by the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND).[20]

Zolgensma (STR1VE): This was an open-label, single-arm, single-dose Phase 3 trial in symptomatic infants under 6 months of age with SMA Type 1.[21][22] The co-primary efficacy outcomes were independent sitting for at least 30 seconds at the 18-month visit and survival at 14 months.[21]

Spinraza (ENDEAR & CHERISH): ENDEAR was a randomized, double-blind, sham-controlled trial in infants with infantile-onset SMA. CHERISH was a randomized, double-blind, sham-controlled trial in children with later-onset SMA.[23][24] Both trials evaluated the efficacy of intrathecal Spinraza injections against a sham procedure, with primary endpoints focused on motor milestone achievement (ENDEAR) and change in the Hammersmith Functional Motor Scale Expanded (HFMSE) score (CHERISH).[12][24]

Evrysdi (FIREFISH & SUNFISH): FIREFISH was a two-part, open-label trial in infants with SMA Type 1.[25][26] SUNFISH was a two-part, randomized, placebo-controlled trial in a broad population of patients aged 2-25 years with Type 2 or 3 SMA.[13][27] Both trials involved daily oral administration of Evrysdi and assessed motor function as a primary endpoint.[13][25]

Discussion and Future Perspectives

The journey of Branaplam highlights both the promise and the pitfalls of developing novel therapeutics for rare diseases. While its mechanism of action as an SMN2 splicing modulator showed preclinical efficacy, the ultimate discontinuation of its development for SMA underscores the high bar for new entrants in a rapidly evolving therapeutic landscape.[15] The subsequent safety concerns that arose during its investigation for Huntington's disease serve as a critical reminder of the importance of long-term safety monitoring and the potential for off-target effects, even with highly specific molecular mechanisms.[16][17]

The success of Zolgensma, Spinraza, and Evrysdi has transformed the prognosis for individuals with SMA. However, the field continues to evolve, with ongoing research focused on combination therapies, optimizing dosing regimens, and developing treatments for non-neuromuscular aspects of the disease. The data from the Branaplam program, though incomplete, contributes to the collective knowledge base and can inform the design of future studies and the development of next-generation splicing modulators with improved safety and efficacy profiles.

For researchers and drug developers, the story of Branaplam reinforces the necessity of a multifaceted approach that considers not only the primary mechanism of action and efficacy but also the long-term safety, competitive landscape, and the specific needs of the patient community.

References

A Comparative Guide to the Mechanism of Action of Branaplam and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Branaplam's mechanism of action with alternative therapeutic strategies, primarily focusing on its development for Spinal Muscular Atrophy (SMA) and its repurposed application for Huntington's Disease (HD). The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

Branaplam: A Dual-Target Splicing Modulator

Branaplam (also known as LMI070 or NVS-SM1) is an orally bioavailable small molecule designed to modulate the splicing of pre-messenger RNA (pre-mRNA).[1][2] It was initially developed for the treatment of Spinal Muscular Atrophy but was later investigated for Huntington's Disease after it was observed to reduce levels of the huntingtin protein.[2][3][4] Clinical development for both indications was ultimately discontinued due to safety concerns and a changing therapeutic landscape.[1][5]

1.1. Mechanism of Action in Spinal Muscular Atrophy (SMA)

In the context of SMA, Branaplam acts as a potent and selective Survival Motor Neuron-2 (SMN2) splicing modulator.[6] SMA is caused by a deficiency of the SMN protein due to mutations or deletion of the SMN1 gene.[7][8] A nearly identical gene, SMN2, can produce some SMN protein, but an alternative splicing event typically excludes exon 7, leading to a truncated, unstable, and non-functional protein.[1][9]

Branaplam's primary mechanism is to correct this splicing defect. It stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) — a key component of the spliceosome — and the 5' splice site of intron 7 on the SMN2 pre-mRNA.[8][10] This stabilization promotes the inclusion of exon 7 into the final mRNA transcript, resulting in the production of full-length, functional SMN protein.[1]

G cluster_smn2 SMN2 Gene Transcription & Splicing cluster_splicing Default Splicing (Exon 7 Exclusion) cluster_branaplam Branaplam-Mediated Splicing smn2_gene SMN2 Gene smn2_premrna SMN2 pre-mRNA (with Exon 6, Intron 6, Exon 7, Intron 7, Exon 8) smn2_gene->smn2_premrna Transcription spliceosome_default Spliceosome smn2_premrna->spliceosome_default spliceosome_branaplam Spliceosome + U1 snRNP smn2_premrna->spliceosome_branaplam spliced_mrna_delta7 mRNA lacking Exon 7 spliceosome_default->spliced_mrna_delta7 Exon 7 Skipped smn_delta7_protein Truncated SMNΔ7 Protein (Unstable) spliced_mrna_delta7->smn_delta7_protein Translation branaplam Branaplam branaplam->spliceosome_branaplam Stabilizes Interaction with pre-mRNA spliced_mrna_fl Full-Length mRNA (with Exon 7) spliceosome_branaplam->spliced_mrna_fl Exon 7 Included smn_fl_protein Full-Length SMN Protein (Functional) spliced_mrna_fl->smn_fl_protein Translation

Caption: Branaplam's mechanism in SMA.

1.2. Mechanism of Action in Huntington's Disease (HD)

For Huntington's Disease, Branaplam was repurposed after being found to lower huntingtin (HTT) protein levels.[4][11] HD is caused by a CAG repeat expansion in the HTT gene, leading to a toxic mutant HTT (mHTT) protein.[3]

Branaplam's mechanism in HD also involves splicing modulation, but in a different manner. It promotes the inclusion of a normally excluded "pseudoexon" into the HTT mRNA transcript.[3][4] The inclusion of this extra genetic sequence introduces a premature stop codon, creating a frameshift. This altered mRNA is recognized as faulty by the cell's quality control machinery and is rapidly degraded through a process called nonsense-mediated RNA decay (NMD).[3] The ultimate result is a reduction in the levels of both the HTT mRNA and the subsequent toxic mHTT protein.[12]

G cluster_htt HTT Gene Transcription & Splicing cluster_default Default Splicing cluster_branaplam Branaplam-Mediated Splicing htt_gene HTT Gene htt_premrna HTT pre-mRNA htt_gene->htt_premrna Transcription spliced_mrna_htt Mature HTT mRNA htt_premrna->spliced_mrna_htt Pseudoexon Skipped spliced_mrna_pseudo HTT mRNA with Pseudoexon mhtt_protein Mutant HTT Protein (Toxic) spliced_mrna_htt->mhtt_protein Translation branaplam Branaplam branaplam->htt_premrna Promotes Pseudoexon Inclusion degradation Nonsense-Mediated Decay (NMD) spliced_mrna_pseudo->degradation Targeted for Degradation reduction Reduced HTT Protein degradation->reduction Leads to

Caption: Branaplam's mechanism in Huntington's Disease.

Comparison with Alternative SMA Therapies

The therapeutic landscape for SMA includes several approved treatments that employ distinct mechanisms to increase functional SMN protein levels.

FeatureBranaplam Risdiplam (Evrysdi) Nusinersen (Spinraza) Onasemnogene Abeparvovec (Zolgensma)
Modality Small MoleculeSmall MoleculeAntisense Oligonucleotide (ASO)Gene Therapy (AAV9 Vector)
Target SMN2 pre-mRNASMN2 pre-mRNASMN2 pre-mRNAReplaces SMN1 gene
Mechanism Stabilizes U1 snRNP interaction to promote Exon 7 inclusion.[8][10]Binds to two sites on SMN2 pre-mRNA to promote Exon 7 inclusion.[13][14]Binds to an intronic splicing silencer (ISS-N1) to block suppressor proteins, promoting Exon 7 inclusion.[15][16]Delivers a functional copy of the SMN1 gene to motor neurons for continuous SMN protein expression.[17][18]
Administration Oral (investigational)[1]Oral[13]Intrathecal Injection[16][19]One-time Intravenous Infusion[20][21]
Status Development Discontinued[1][5]FDA Approved[14]FDA Approved[22]FDA Approved[23]

2.1. Alternative Splicing Modulators

  • Risdiplam (Evrysdi): Like Branaplam, Risdiplam is an orally available small molecule that modifies SMN2 splicing.[13][24] Its mechanism involves binding to two distinct sites on the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) in exon 7 and the 5' splice site (5'ss) of intron 7.[13][14] This dual binding is proposed to displace inhibitory proteins and recruit the splicing machinery to ensure exon 7 is included in the mature mRNA.[25]

  • Nusinersen (Spinraza): Nusinersen is an antisense oligonucleotide (ASO), a synthetic short nucleic acid sequence.[15] It is designed to bind with high specificity to a region within intron 7 of the SMN2 pre-mRNA known as Intronic Splicing Silencer N1 (ISS-N1).[15][16] This site normally recruits splicing repressor proteins (like hnRNP A1/A2) that promote the skipping of exon 7. By physically blocking this site, Nusinersen prevents these repressors from binding, thereby allowing the spliceosome to recognize and include exon 7.[16]

G cluster_risdiplam Risdiplam cluster_nusinersen Nusinersen smn2_premrna SMN2 pre-mRNA fl_smn Full-Length SMN Protein smn2_premrna->fl_smn Promotes Exon 7 Inclusion risdiplam Risdiplam ese2 Binds to ESE2 and 5' splice site risdiplam->ese2 ese2->smn2_premrna Acts on nusinersen Nusinersen (ASO) issn1 Blocks ISS-N1 site nusinersen->issn1 issn1->smn2_premrna Acts on

Caption: Mechanisms of Risdiplam and Nusinersen.

2.2. Gene Replacement Therapy

  • Onasemnogene Abeparvovec (Zolgensma): This therapy takes a fundamentally different approach. Instead of modulating the existing SMN2 gene, Zolgensma uses a benign adeno-associated virus vector (AAV9) to deliver a fully functional copy of the human SMN1 gene directly into motor neuron cells.[17][18][20] The AAV9 vector can cross the blood-brain barrier.[18] Once inside the cell nucleus, the new SMN1 gene exists as a stable, circular piece of DNA (an episome) and is continuously transcribed and translated to produce the essential SMN protein, addressing the root genetic cause of the disease.[17]

G zolgensma Zolgensma (AAV9 Vector + SMN1 Transgene) motor_neuron Motor Neuron zolgensma->motor_neuron Enters Cell nucleus Cell Nucleus motor_neuron->nucleus Transports to episome SMN1 Episome nucleus->episome Forms Episome smn_protein SMN Protein Production episome->smn_protein Continuous Expression

Caption: Mechanism of Zolgensma gene therapy.

Supporting Experimental Data

Quantitative data from preclinical and clinical studies are essential for comparing the efficacy of these compounds.

CompoundAssay TypeModel SystemKey FindingsReference
Branaplam In vitro activityCell-based SMN assayEC₅₀ of 20 nM for SMN protein increase.[6]
In vivo efficacySevere SMA mouse modelOral doses (3-30 mg/kg) led to dose-dependent increases in full-length SMN2 transcript and SMN protein in the brain and spinal cord.[6][6]
HD activityHD patient-derived cellsIC₅₀ consistently below 10 nM for lowering total and mutant HTT protein levels.[12][12]
Risdiplam Clinical StudySMA PatientsDemonstrated up to a 2-fold increase in median SMN protein concentration after 12 weeks of therapy.[14][14]
Nusinersen Clinical StudyChildren with SMAIncreased cerebrospinal fluid (CSF) SMN protein concentrations correlated with improvements in motor function.[16][16]
Indirect Comparison MAIC AnalysisFIREFISH (Risdiplam) vs. ENDEAR (Nusinersen) dataIn Type 1 SMA, Risdiplam treatment was associated with improved survival and motor function outcomes compared to Nusinersen.[26][27][26][27]

Key Experimental Protocols

Validating the mechanism of action for splicing modulators like Branaplam relies on quantifying changes in both mRNA splicing and protein levels.

G cluster_rna RNA Analysis cluster_protein Protein Analysis start Treat Cells/Tissues with Compound harvest Harvest Cells/Tissues start->harvest split harvest->split rna_extraction 1. RNA Extraction split->rna_extraction lysis 1. Protein Lysis split->lysis cdna_synthesis 2. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr 3. RT-qPCR Analysis (Quantify FL-SMN vs SMNΔ7) cdna_synthesis->qpcr quantification 2. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 3. SDS-PAGE quantification->sds_page transfer 4. Western Blot Transfer sds_page->transfer probing 5. Antibody Probing (Anti-SMN, Anti-Actin) transfer->probing detection 6. Detection & Quantification probing->detection

Caption: Experimental workflow for validation.

4.1. Protocol: RT-qPCR for SMN2 Splicing Analysis

This protocol quantifies the ratio of full-length (FL) SMN2 mRNA (containing exon 7) to SMN2 mRNA lacking exon 7 (Δ7).

  • Cell Culture and Treatment: Plate patient-derived fibroblasts or other relevant cell lines. Treat with the desired concentrations of the splicing modulator (e.g., Branaplam) for 24-48 hours. Include a vehicle-only control.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher) and random hexamer or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.

    • Design primers that specifically amplify either the FL-SMN2 transcript (forward primer in exon 6, reverse primer spanning the exon 7-8 junction) or the Δ7-SMN2 transcript (forward primer in exon 6, reverse primer spanning the exon 6-8 junction).

    • Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of FL-SMN2 and Δ7-SMN2 transcripts using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

4.2. Protocol: Western Blot for SMN Protein Quantification

This protocol measures the total amount of SMN protein in cell or tissue lysates.

  • Sample Preparation (Lysis):

    • Harvest cells or homogenize tissue samples on ice in RIPA buffer supplemented with a protease inhibitor cocktail.[28]

    • Sonicate or agitate samples briefly to ensure complete lysis.

    • Centrifuge at high speed (e.g., 14,000 xg) at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[29]

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes to denature the proteins.

    • Load samples onto a polyacrylamide gel (e.g., 10-12% Tris-Glycine gel) alongside a molecular weight marker.

    • Run the gel until adequate separation of proteins is achieved.[30]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[28][31]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[32]

    • Incubate the membrane with a primary antibody specific for the SMN protein (e.g., mouse anti-SMN) overnight at 4°C with gentle agitation.[29]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system (e.g., ChemiDoc) or autoradiography film.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against a loading control protein like β-actin or GAPDH.[28]

    • Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of SMN to the loading control to determine the relative SMN protein levels in each sample.

References

A Comparative Guide to Branaplam Hydrochloride Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branaplam hydrochloride (LMI070/NVS-SM1) is a small molecule RNA splicing modulator that has been investigated as a potential therapeutic for both Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD).[1][2] Its mechanism of action relies on altering the splicing of pre-messenger RNA (pre-mRNA), leading to different therapeutic outcomes in these distinct neurodegenerative disorders. In SMA, branaplam was designed to promote the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) gene, thereby increasing the production of functional SMN protein.[3][4] For HD, it was discovered to induce the inclusion of a pseudoexon in the huntingtin (HTT) gene transcript, leading to the degradation of the mutant huntingtin (mHTT) mRNA and a reduction in the toxic mHTT protein.[5][6][7]

The clinical development of branaplam for both indications has been discontinued due to safety concerns.[1][8][9] However, the study of its target engagement provides valuable insights into the development of RNA-modulating therapies. This guide offers a comparative overview of the target engagement assays for branaplam and its alternatives, providing experimental context and data for researchers in the field.

Target Engagement in Spinal Muscular Atrophy (SMA)

In SMA, the primary therapeutic strategy is to increase the production of full-length SMN protein from the SMN2 gene. Branaplam, along with the approved therapies Risdiplam (Evrysdi®) and Nusinersen (Spinraza®), achieves this by modulating the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7.

Comparison of Therapeutic Agents for SMA
FeatureThis compoundRisdiplamNusinersen
Modality Small moleculeSmall moleculeAntisense oligonucleotide (ASO)
Target SMN2 pre-mRNASMN2 pre-mRNASMN2 pre-mRNA
Mechanism Promotes inclusion of exon 7Promotes inclusion of exon 7[10][11]Promotes inclusion of exon 7[12][13][14]
Administration Oral[2]Oral[10][11]Intrathecal injection[12][14]
Development Status Discontinued[1][8]ApprovedApproved
Key Target Engagement Assays for SMN2 Splicing Modulation

Principle: This is the gold standard for quantifying specific mRNA isoforms. For SMN2, primers are designed to distinguish between the full-length transcript (containing exon 7) and the truncated transcript (lacking exon 7). The relative abundance of these isoforms is measured to determine the efficacy of the splicing modulator.

Experimental Protocol Outline:

  • RNA Extraction: Isolate total RNA from patient-derived cells (e.g., fibroblasts) or whole blood treated with the splicing modulator.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using specific primers and fluorescent probes that target the exon 6-exon 7 junction (for full-length) and the exon 6-exon 8 junction (for delta-7).

  • Data Analysis: Calculate the ratio of full-length SMN2 to delta-7 SMN2 mRNA, normalized to a housekeeping gene.

Quantitative Data Summary (Illustrative):

CompoundCell TypeConcentrationFold Increase in FL-SMN2 mRNA
BranaplamSMA Patient Fibroblasts40 nMNear total inclusion of exon 7 observed[6]
RisdiplamSMA Patient Fibroblasts1 µMNear total inclusion of exon 7 observed[6]
NusinersenSMA Patient FibroblastsVariesDose-dependent increase in exon 7 inclusion[15]

Note: Direct head-to-head quantitative comparisons of branaplam with approved therapies in the same experimental setting are limited due to the discontinuation of branaplam's development.

Principle: ddPCR provides absolute quantification of nucleic acid molecules without the need for a standard curve. This technique is highly precise for measuring the copy number of full-length and delta-7 SMN2 transcripts.

Principle: MESDA is a PCR-based method that can simultaneously detect multiple splice isoforms of a gene. It provides a comprehensive picture of the splicing pattern of SMN and can reveal unexpected splicing events induced by the therapeutic compound.[9]

Principle: This cell-based assay is often used for high-throughput screening of splicing modulators. A reporter construct is created where the inclusion of SMN2 exon 7 leads to the expression of a functional luciferase enzyme. The amount of light produced is proportional to the extent of exon 7 inclusion.[1]

Signaling Pathway and Assay Workflow

SMN2_Splicing_Modulation cluster_gene SMN2 Gene cluster_splicing Pre-mRNA Splicing cluster_therapeutics Therapeutic Intervention cluster_outcome Splicing Outcome & Protein Production cluster_assays Target Engagement Assays SMN2_Gene SMN2 Gene SMN2_pre_mRNA SMN2 pre-mRNA (Exon 6 - Intron 6 - Exon 7 - Intron 7 - Exon 8) SMN2_Gene->SMN2_pre_mRNA Transcription Splicing_Machinery Spliceosome SMN2_pre_mRNA->Splicing_Machinery Splicing Process FL_SMN_mRNA Full-Length SMN mRNA (Exon 7 Included) Splicing_Machinery->FL_SMN_mRNA Promotes Exon 7 Inclusion d7_SMN_mRNA Delta-7 SMN mRNA (Exon 7 Skipped) Splicing_Machinery->d7_SMN_mRNA Default Splicing (Exon 7 Skipping) Branaplam Branaplam Branaplam->Splicing_Machinery Modulates Risdiplam Risdiplam Risdiplam->Splicing_Machinery Modulates Nusinersen Nusinersen Nusinersen->Splicing_Machinery Modulates FL_SMN_Protein Functional SMN Protein FL_SMN_mRNA->FL_SMN_Protein Translation RT_qPCR RT-qPCR / ddPCR FL_SMN_mRNA->RT_qPCR MESDA MESDA FL_SMN_mRNA->MESDA Luciferase Luciferase Assay FL_SMN_mRNA->Luciferase d7_SMN_Protein Unstable SMN Protein d7_SMN_mRNA->d7_SMN_Protein Translation d7_SMN_mRNA->RT_qPCR d7_SMN_mRNA->MESDA

Target Engagement in Huntington's Disease (HD)

In HD, the therapeutic goal is to reduce the levels of the toxic mHTT protein. Branaplam was found to achieve this by promoting the inclusion of a cryptic "pseudoexon" in the HTT pre-mRNA, which introduces a premature stop codon and leads to the degradation of the mRNA transcript through nonsense-mediated decay (NMD).

Key Target Engagement Assays for HTT mRNA and Protein Reduction

Principle: This assay is used to precisely quantify the amount of HTT mRNA that includes the branaplam-induced pseudoexon. It can also be used to measure the total levels of wild-type and mutant HTT mRNA.

Experimental Protocol Outline:

  • RNA Extraction and cDNA Synthesis: As described for the SMN2 RT-qPCR assay.

  • ddPCR: Perform ddPCR using specific primers and probes that span the exon-pseudoexon junction to quantify the modified transcript. A separate assay can be run to quantify total HTT mRNA.

  • Data Analysis: The concentration of the pseudoexon-containing transcript and total HTT mRNA is determined, allowing for the calculation of the percentage of transcripts affected by branaplam.

Quantitative Data Summary (Illustrative):

CompoundCell TypeConcentration% HTT mRNA Reduction
BranaplamHD Patient Fibroblasts<10 nM (IC50)Dose-dependent reduction[7]
BranaplamBlood from SMA patientsN/A~40% reduction from baseline[16]

Principle: Highly sensitive immunoassays are required to measure the low levels of mHTT protein, especially in cerebrospinal fluid (CSF), which is a key biomarker for target engagement in the central nervous system.

  • Single Molecule Counting (SMC™): This technology allows for the detection of individual protein molecules, providing femtomolar sensitivity.[17]

  • Meso Scale Discovery (MSD®): This electrochemiluminescence-based platform offers high sensitivity and a wide dynamic range for quantifying proteins in complex biological samples.[5]

Experimental Protocol Outline (SMC):

  • Sample Preparation: Collect CSF from treated and untreated subjects.

  • Immunoassay: Use a bead-based sandwich immunoassay with a capture antibody that binds to the N-terminus of the HTT protein and a detection antibody specific for the polyglutamine tract of mHTT.[12]

  • Detection: The beads are passed through a laser, and the fluorescence from single molecules is counted.

  • Data Analysis: The concentration of mHTT is calculated based on a standard curve.

Workflow for Branaplam's Action in Huntington's Disease

HTT_Modulation_Workflow cluster_branaplam Therapeutic Agent cluster_target Molecular Target cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome cluster_assays Target Engagement Assays Branaplam This compound HTT_pre_mRNA HTT pre-mRNA Branaplam->HTT_pre_mRNA Binds to Pseudoexon_Inclusion Induces Pseudoexon Inclusion HTT_pre_mRNA->Pseudoexon_Inclusion PTC Premature Termination Codon (PTC) Introduced Pseudoexon_Inclusion->PTC NMD Nonsense-Mediated mRNA Decay (NMD) PTC->NMD mHTT_mRNA_Reduction Reduced mHTT mRNA Levels NMD->mHTT_mRNA_Reduction mHTT_Protein_Reduction Reduced mHTT Protein Levels mHTT_mRNA_Reduction->mHTT_Protein_Reduction Decreased Translation ddPCR ddPCR for Pseudoexon Inclusion & HTT mRNA mHTT_mRNA_Reduction->ddPCR SMC_MSD SMC / MSD for mHTT Protein mHTT_Protein_Reduction->SMC_MSD

General Target Engagement Assays

While not specifically detailed for branaplam in the available literature, the following assays are powerful tools for confirming target engagement of small molecules with their intended targets, including RNA.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability. While typically used for protein targets, adaptations for RNA-binding molecules are being explored.[17][18][19]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can be used to study molecular interactions in living cells. It could potentially be adapted to study the interaction of a small molecule with an RNA target if the RNA is part of a protein-RNA complex where the protein can be tagged.[4][11][20]

Conclusion

The development of this compound has provided a valuable case study in the field of RNA-modulating therapies. The target engagement assays discussed in this guide are crucial tools for the preclinical and clinical development of such drugs. For SMA, assays quantifying SMN2 exon 7 inclusion, such as RT-qPCR and ddPCR, are central to demonstrating a compound's mechanism of action. In the context of HD, the ability to measure the induction of a pseudoexon in HTT mRNA and the subsequent reduction in mHTT protein levels using techniques like ddPCR and ultrasensitive immunoassays is paramount. While branaplam's journey has ended, the methodologies used to assess its target engagement will continue to be refined and applied to the next generation of therapies for these devastating neurodegenerative diseases.

References

Unveiling the Therapeutic Potential of Branaplam: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Branaplam (formerly known as LMI070 or NVS-SM1), a small molecule splicing modulator investigated for the treatment of Spinal Muscular Atrophy (SMA). Developed to increase the production of the full-length Survival Motor Neuron (SMN) protein from the SMN2 gene, Branaplam has demonstrated promising activity in preclinical models. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its performance supported by experimental data.

Summary of Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of Branaplam and its precursors, providing a clear comparison of its potency and therapeutic effects.

In Vitro Efficacy of Branaplam and Precursor Compounds
CompoundAssayCell LineParameterValueFold IncreaseCitation
Branaplam (LMI070/NVS-SM1) SMN Protein QuantificationNot SpecifiedEC5020 nMNot Specified[1]
Compound 2 (Precursor)SMN2 Reporter AssayNSC34 Motor Neuron CellsEC503.5 µM1700% over DMSO[2]
Compound 2 (Precursor)SMN Protein ELISAMouse MyoblastsEC500.6 µM2.5-fold[2]
Compound 2 (Precursor)SMN Protein QuantificationHuman Patient-derived FibroblastsNot SpecifiedNot Specified1.5-fold[2]
In Vivo Efficacy of Branaplam Precursors in SMNΔ7 Mouse Model of SMA
CompoundDosing RegimenParameterResultsCitation
Compound 8 (Precursor)1, 3, 10, 30 mg/kg/day (oral), starting at PND3SMN Protein Levels in Brain (at day 10)Dose-dependent increase[2]
Compound 8 (Precursor)1, 3, 10, 30 mg/kg/day (oral), starting at PND3SurvivalExtended lifespan at 1, 3, and 10 mg/kg doses[2]
NVS-SM2 (Related Compound)1 mg/kg/day (s.c.), PND 2-4Median Survival29.5 days (vs. 14.5 days for vehicle)[3]
NVS-SM2 (Related Compound)0.1, 0.5, 1 mg/kg/day (s.c.), PND 2-4Median SurvivalDose-dependent decline from 26 days (0.5 mg/kg) to 18.5 days (0.1 mg/kg)[3]

Note: While Branaplam (LMI070/NVS-SM1) was advanced to clinical trials, much of the detailed published preclinical data refers to its precursors (e.g., compound 2 and 8) or related molecules (e.g., NVS-SM2). The data for these compounds are presented as strong indicators of the therapeutic potential of this chemical series.

Mechanism of Action: Enhancing SMN2 Gene Expression

Branaplam functions by modulating the splicing of the SMN2 pre-messenger RNA (pre-mRNA). In individuals with SMA, the SMN1 gene is deleted or mutated, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during splicing. Branaplam stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA. This stabilization promotes the inclusion of exon 7, leading to the production of full-length, functional SMN protein.[4][5]

Branaplam_Mechanism_of_Action cluster_0 SMN2 Gene Transcription cluster_1 Splicing without Branaplam cluster_2 Splicing with Branaplam SMN2_Gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (with Exon 7) SMN2_Gene->pre_mRNA Transcription Exon7_Skipping Exon 7 Exclusion (Dominant Pathway) pre_mRNA->Exon7_Skipping Complex Stabilized U1 snRNP- pre-mRNA Complex pre_mRNA->Complex Truncated_mRNA Truncated SMN mRNA Exon7_Skipping->Truncated_mRNA Nonfunctional_Protein Non-functional SMNΔ7 Protein Truncated_mRNA->Nonfunctional_Protein Translation Branaplam Branaplam Branaplam->Complex U1_snRNP U1 snRNP U1_snRNP->Complex Exon7_Inclusion Exon 7 Inclusion Complex->Exon7_Inclusion Full_Length_mRNA Full-length SMN mRNA Exon7_Inclusion->Full_Length_mRNA Functional_Protein Functional SMN Protein Full_Length_mRNA->Functional_Protein Translation

Branaplam's mechanism of action in promoting functional SMN protein production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the efficacy of Branaplam.

SMN2 Minigene Reporter Assay

This assay is a cell-based method used in high-throughput screening to identify compounds that can modulate SMN2 splicing.

  • Construct Design: A minigene construct is created containing the genomic region of SMN2 spanning from exon 6 to exon 8. This sequence is cloned into a reporter vector, often upstream of a luciferase or fluorescent protein gene, in such a way that the inclusion of exon 7 results in a functional reporter protein.

  • Cell Culture and Transfection: A suitable cell line, typically a neuronal cell line like NSC34, is cultured under standard conditions. The cells are then transfected with the SMN2 reporter construct.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., Branaplam) or a vehicle control (e.g., DMSO).

  • Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter protein (e.g., luciferase activity) is measured.

  • Data Analysis: An increase in reporter signal in the compound-treated cells compared to the vehicle-treated cells indicates that the compound promotes the inclusion of exon 7. The results are often used to determine the EC50 of the compound.

SMN Protein Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of a specific protein in a sample.

  • Sample Preparation: Tissues (e.g., brain, spinal cord) or cells are homogenized and lysed to extract total protein. The total protein concentration is determined using a standard method like the Bradford assay.

  • ELISA Plate Coating: A 96-well plate is coated with a capture antibody specific for the SMN protein.

  • Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Known concentrations of recombinant SMN protein (for the standard curve) and the prepared samples are added to the wells and incubated.

  • Detection Antibody Incubation: A detection antibody, also specific for SMN but binding to a different epitope, is added to the wells.

  • Enzyme-Conjugate and Substrate Addition: An enzyme-conjugated secondary antibody that binds to the detection antibody is added, followed by the addition of a substrate that produces a measurable colorimetric or fluorescent signal in the presence of the enzyme.

  • Data Acquisition and Analysis: The signal is read using a plate reader, and the concentration of SMN protein in the samples is calculated by comparing their signal to the standard curve.

Experimental Workflow

The development and evaluation of a splicing modulator like Branaplam typically follows a structured workflow, from initial screening to preclinical in vivo testing.

Experimental_Workflow HTS High-Throughput Screening (SMN2 Minigene Reporter Assay) Hit_Validation Hit Validation (Patient-derived Fibroblasts) HTS->Hit_Validation Identify initial hits Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Validation->Lead_Optimization Confirm activity and select lead series In_Vivo_PKPD In Vivo Pharmacokinetics/ Pharmacodynamics (Mouse Model) Lead_Optimization->In_Vivo_PKPD Develop candidate drug (Branaplam) In_Vivo_Efficacy In Vivo Efficacy Study (SMNΔ7 Mouse Model) In_Vivo_PKPD->In_Vivo_Efficacy Determine dose-response and target engagement Clinical_Trials Clinical Trials In_Vivo_Efficacy->Clinical_Trials Demonstrate therapeutic potential

A typical experimental workflow for the development of a splicing modulator like Branaplam.

Conclusion

Branaplam has demonstrated clear in vitro and in vivo efficacy in preclinical models of Spinal Muscular Atrophy by effectively modulating the splicing of SMN2 to produce functional SMN protein. The data from studies on Branaplam and its precursors highlight the potential of small molecule splicing modulators as a therapeutic strategy for SMA. Although the clinical development of Branaplam for SMA was discontinued, the extensive preclinical research provides a valuable foundation for the continued development of this class of therapeutics. The experimental protocols and workflows described herein offer a framework for the evaluation of future drug candidates in this space.

References

Proteomic and Transcriptomic Responses to Branaplam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branaplam (LMI070) is a small molecule splicing modulator that has been investigated as a potential therapeutic for both Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD).[1][2] Initially developed for SMA to increase the production of the full-length Survival Motor Neuron (SMN) protein, its mechanism of action was later found to also reduce the levels of mutant huntingtin (mHTT) protein, the cause of HD.[3] This guide provides a comparative analysis of the cellular response to Branaplam, with a focus on proteomic and transcriptomic data, and compares its performance with other relevant compounds. It is important to note that the clinical development of Branaplam for both SMA and HD has been discontinued due to safety concerns, including peripheral neuropathy.[4][5]

Mechanism of Action

Branaplam functions by modulating the pre-mRNA splicing process. In the context of Huntington's Disease, it promotes the inclusion of a cryptic "pseudoexon" into the huntingtin (HTT) mRNA transcript.[3] This insertion introduces a premature stop codon, leading to the degradation of the mRNA through nonsense-mediated decay (NMD) and a subsequent reduction in the levels of the mHTT protein.[3]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HTT_gene HTT Gene pre_mRNA HTT pre-mRNA HTT_gene->pre_mRNA Transcription Spliceosome Spliceosome pre_mRNA->Spliceosome Splicing Branaplam Branaplam Branaplam->Spliceosome Modulates Spliced_mRNA Spliced HTT mRNA (with pseudoexon) Spliceosome->Spliced_mRNA Pseudoexon Inclusion NMD Nonsense-Mediated Decay (NMD) Spliced_mRNA->NMD Ribosome Ribosome Spliced_mRNA->Ribosome Translation Blocked Degraded_mRNA Degraded HTT mRNA NMD->Degraded_mRNA mHTT_protein Reduced mHTT Protein Ribosome->mHTT_protein

Caption: Mechanism of Branaplam in reducing mutant huntingtin protein.

Comparative Data

While comprehensive, quantitative proteomic data from head-to-head comparisons of Branaplam with other splicing modulators is limited in the public domain, transcriptomic studies and qualitative proteomic analyses offer valuable insights.

Transcriptomic Comparison: Branaplam vs. Risdiplam

A study by Ottesen et al. compared the transcriptome-wide effects of Branaplam and Risdiplam, another splicing modulator approved for SMA, in patient-derived fibroblasts. The following table summarizes the quantitative PCR (qPCR) validation of the expression of representative genes that were dysregulated by high concentrations of each compound.[4]

GeneBranaplam (40 nM) - Fold ChangeRisdiplam (1 µM) - Fold ChangePrimary Function
Upregulated by Risdiplam Only
GGNBP2Not significantly affected~4.3-fold increaseGGN Bipolar Protein 2
SRSF3~1.5-fold increase (statistically significant)~6.3-fold increaseSerine and Arginine Rich Splicing Factor 3
Downregulated by Risdiplam Only
SORT1Slight reductionSignificant downregulationSortilin 1
Downregulated by Both
PDXDC1Significant downregulationSignificant downregulationPyridoxal-Dependent Decarboxylase Domain Containing 1
EGR1Significant downregulationSignificant downregulationEarly Growth Response 1

Data sourced from Ottesen et al. (2023).[4]

This transcriptomic data suggests that while both compounds can have off-target effects, the extent and profile of these effects can differ. The study noted that Risdiplam has a higher selectivity for its intended target (SMN2 exon 7) compared to Branaplam.[6]

Proteomic and Transcriptomic Comparison: Branaplam vs. Other HTT Lowering Compounds

A study by Rancho BioSciences investigated the effects of Branaplam, another splicing modulator (SMSM1), and a non-RNA HTT lowering compound (Deoxygedunin) on the proteome and transcriptome of HD stem cell-derived cortical neurons.

CompoundEffect on Proteome/TranscriptomeKey Findings
Branaplam Similar number of regulated features (proteins and genes) as SMSM1. The number of regulations increased with higher concentrations and later time points.Down-regulated the protein expression of HTT and PMS1. Showed a high consistency between transcriptomic and proteomic changes for the top 30 down-regulated genes.
SMSM1 Very similar number of regulated features as Branaplam.Down-regulated the protein expression of HTT and PMS1.
Deoxygedunin Did not reduce the protein expression of PMS1.Acts through a different, non-splicing modulation mechanism.

Information sourced from Rancho BioSciences.[7]

This study highlights that different splicing modulators can have very similar overall impacts on the proteome and transcriptome, suggesting a class effect, while compounds with different mechanisms of action will have distinct molecular signatures.

Experimental Protocols

Proteomic Analysis of Cellular Response to Splicing Modulators (Representative Protocol)

This protocol is a representative example based on common methodologies in proteomics for analyzing cellular responses to drug treatment.

  • Cell Culture and Treatment:

    • Human patient-derived fibroblasts or iPSC-derived neurons are cultured under standard conditions.

    • Cells are treated with Branaplam, a comparator compound (e.g., Risdiplam), or a vehicle control (e.g., DMSO) at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24, 48, or 72 hours).

  • Protein Extraction and Digestion:

    • Cells are harvested and lysed in a buffer containing detergents and protease inhibitors.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

  • Peptide Labeling and Mass Spectrometry:

    • Peptides from different treatment conditions are labeled with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.

    • Labeled peptides are combined and fractionated using high-pH reversed-phase liquid chromatography.

    • Fractions are analyzed by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Raw mass spectrometry data is processed using software such as Proteome Discoverer or MaxQuant.

    • Peptides and proteins are identified by searching against a human protein database.

    • The relative abundance of proteins across different conditions is quantified based on the reporter ion intensities from the isobaric tags.

    • Statistical analysis is performed to identify proteins that are significantly differentially expressed between treatment groups.

    • Bioinformatic analysis (e.g., pathway analysis, gene ontology) is used to interpret the biological significance of the proteomic changes.

start Start: Cell Culture treatment Drug Treatment (Branaplam, Alternative, Control) start->treatment extraction Protein Extraction & Digestion treatment->extraction labeling Peptide Labeling (e.g., TMT, iTRAQ) extraction->labeling lcms nLC-MS/MS Analysis labeling->lcms analysis Data Analysis (Identification & Quantification) lcms->analysis bioinformatics Bioinformatics (Pathway & GO Analysis) analysis->bioinformatics end End: Biological Insights bioinformatics->end

Caption: General workflow for proteomic analysis of drug response.

Transcriptomic Analysis Protocol (from Ottesen et al., 2023)
  • Cell Treatment: GM03813 fibroblasts were treated with Risdiplam or Branaplam at various concentrations for 24 hours.[4]

  • RNA Isolation: Total RNA was isolated from the cells.[4]

  • RNA-Seq: RNA sequencing was performed to analyze the transcriptome-wide effects.[4]

  • qPCR Validation: The expression of selected genes was validated using quantitative real-time PCR (qPCR).[4]

Conclusion

The analysis of the cellular response to Branaplam reveals its potent ability to modulate splicing and reduce the levels of the disease-causing mHTT protein. However, transcriptomic comparisons with Risdiplam suggest that Branaplam may have a less favorable selectivity profile, with a broader range of off-target effects. Qualitative proteomic data indicates that its effects are similar to other splicing modulators with a comparable mechanism of action. The discontinuation of Branaplam's clinical development due to safety concerns underscores the importance of thorough proteomic and transcriptomic profiling in early drug development to identify potential liabilities. While Branaplam itself will not be moving forward, the insights gained from its study provide a valuable reference for the development of future splicing modulator therapies.

References

Navigating the Spliceosome: A Comparative Guide to Branaplam and Other Splicing Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for diseases rooted in splicing defects is rapidly evolving. At the forefront of this evolution are small molecules capable of modulating splicing events, offering potential treatments for a range of genetic disorders. This guide provides a comprehensive comparison of Branaplam, a notable splicing modulator, with other therapeutic alternatives. We delve into their effects on global splicing events, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

Unveiling the Mechanisms: How Splicing Modulators Work

Spinal Muscular Atrophy (SMA) serves as a prime example of a disease caused by a splicing defect. The survival motor neuron 1 (SMN1) gene is deficient in SMA patients, who then rely on the SMN2 gene. However, due to a single nucleotide difference, the pre-messenger RNA (pre-mRNA) of SMN2 predominantly undergoes alternative splicing that excludes exon 7, leading to a truncated, non-functional SMN protein. Splicing modulators aim to correct this defect.

Branaplam and Risdiplam are small molecules that modify the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein.[1][2][3][4] Their mechanism involves binding to the spliceosome and the SMN2 pre-mRNA, stabilizing the complex to favor the recognition and inclusion of exon 7.[2][3]

Nusinersen (Spinraza) is an antisense oligonucleotide that also targets SMN2 pre-mRNA splicing. It binds to a specific sequence in intron 7, known as an intronic splicing silencer, which normally represses the inclusion of exon 7.[5][6] By blocking this silencer, Nusinersen allows the splicing machinery to recognize and include exon 7.

Onasemnogene abeparvovec (Zolgensma) represents a different therapeutic strategy altogether. It is a gene therapy that uses an adeno-associated virus vector to deliver a functional copy of the SMN1 gene to motor neurons.[7][8] This allows the cells to produce the full-length SMN protein, bypassing the need to correct the splicing of SMN2.

Global Splicing Events: A Comparative Analysis of Off-Target Effects

While the primary target of Branaplam, Risdiplam, and Nusinersen in the context of SMA is the SMN2 gene, their impact on the broader transcriptome is a critical consideration for their therapeutic application. RNA-sequencing (RNA-Seq) studies have been instrumental in revealing these global, or "off-target," splicing events.

A key study directly compared the transcriptome-wide effects of Branaplam and Risdiplam in SMA patient fibroblasts, revealing dose-dependent off-target effects for both compounds.[1][2][3][4]

FeatureBranaplam (High Dose - 40 nM)Risdiplam (High Dose - 1000 nM)Source
Altered Gene Expression 2,187 genes10,921 genes[1]
Predominant Splicing Change Exon InclusionExon Skipping & Inclusion[1]
Validated Aberrant Splicing Events 11 (at 100 nM)Data on specific numbers of validated events not as readily available in a single comparative study.[2][4]

Nusinersen has also been shown to cause widespread perturbations in the transcriptome at high concentrations, affecting the expression of genes involved in various cellular processes.[9] However, direct, side-by-side quantitative comparisons with Branaplam and Risdiplam using identical methodologies are limited.

Zolgensma, as a gene therapy, does not directly modulate splicing. Its potential off-target effects would relate to the integration of the viral vector into the host genome or an immune response to the vector, which are different categories of off-target events compared to splicing modulators.

Experimental Deep Dive: Protocols for Assessing Splicing Modulation

Reproducible and rigorous experimental protocols are the bedrock of drug development. Below are detailed methodologies for key experiments used to evaluate the efficacy and specificity of splicing modulators.

RNA-Sequencing (RNA-Seq) for Global Splicing Analysis

Objective: To identify and quantify all RNA transcripts in a sample to assess global changes in gene expression and alternative splicing patterns following treatment with a splicing modulator.

Methodology:

  • Cell Culture and Treatment:

    • Culture human cells (e.g., SMA patient fibroblasts or HEK293 cells) in appropriate media and conditions.

    • Treat cells with the splicing modulator (e.g., Branaplam, Risdiplam) at various concentrations and for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).

    • Quantify gene expression levels and identify differential gene expression between treated and control samples.

    • Analyze alternative splicing events (e.g., exon skipping, intron retention, alternative splice site usage) using specialized software (e.g., rMATS, MAJIQ).[10]

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Splicing Validation

Objective: To validate and quantify the inclusion or exclusion of specific exons identified from RNA-Seq data.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated and control cells as described for RNA-Seq.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

  • PCR Amplification:

    • Design primers that flank the exon of interest. The forward primer should be in the upstream exon and the reverse primer in the downstream exon.

    • Perform PCR using the synthesized cDNA as a template.

  • Analysis of PCR Products:

    • Separate the PCR products by agarose gel electrophoresis. The size of the products will indicate whether the exon was included or excluded.

    • Quantify the intensity of the bands corresponding to the included and excluded isoforms to calculate the percent spliced in (PSI).

    • Alternatively, use quantitative real-time PCR (qRT-PCR) with primers specific to each isoform for more precise quantification.[11][12][13]

SMN Protein Quantification (ELISA and Western Blot)

Objective: To measure the amount of full-length SMN protein produced by cells after treatment with a splicing modulator.

Methodology (ELISA): [14][15][16]

  • Cell Lysis:

    • Harvest treated and control cells and lyse them to release the proteins.

  • ELISA Assay:

    • Use a commercially available SMN ELISA kit.

    • Coat a 96-well plate with a capture antibody specific for SMN protein.

    • Add the cell lysates to the wells and incubate to allow the SMN protein to bind to the antibody.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that also binds to the SMN protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to produce a colorimetric signal.

    • Measure the absorbance of the signal using a plate reader. The intensity of the signal is proportional to the amount of SMN protein.

Methodology (Western Blot): [17][18]

  • Protein Extraction and Quantification:

    • Extract total protein from treated and control cells and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for SMN protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme or a fluorescent dye.

  • Detection and Quantification:

    • Detect the signal using chemiluminescence or fluorescence imaging.

    • Quantify the intensity of the band corresponding to the SMN protein and normalize it to a loading control protein (e.g., GAPDH or beta-actin).

Visualizing the Pathways and Processes

To better understand the complex mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Branaplam_Mechanism cluster_nucleus Cell Nucleus SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (with Exon 7) SMN2_gene->pre_mRNA Transcription splicing Splicing pre_mRNA->splicing Spliceosome Spliceosome pre_mRNA->Spliceosome Binds to mRNA_skipped mRNA (Exon 7 skipped) splicing->mRNA_skipped Default Pathway mRNA_included mRNA (Exon 7 included) splicing->mRNA_included Corrected Pathway protein_nonfunctional Truncated SMN Protein (non-functional) mRNA_skipped->protein_nonfunctional Translation protein_functional Full-length SMN Protein (functional) mRNA_included->protein_functional Translation Branaplam Branaplam Branaplam->Spliceosome Binds to Spliceosome->splicing Mediates

Caption: Branaplam's mechanism of action on SMN2 splicing.

Splicing_Modulator_Workflow cluster_rna_analysis RNA-Level Analysis cluster_protein_analysis Protein-Level Analysis start Start: Cell Culture (e.g., SMA Patient Fibroblasts) treatment Treatment with Splicing Modulator (e.g., Branaplam, Risdiplam) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction protein_extraction Total Protein Extraction treatment->protein_extraction rna_seq RNA-Sequencing rna_extraction->rna_seq rt_pcr RT-PCR / qRT-PCR rna_extraction->rt_pcr elisa ELISA protein_extraction->elisa western_blot Western Blot protein_extraction->western_blot global_splicing Global Splicing Profile (On- and Off-Target Events) rna_seq->global_splicing target_validation Targeted Splicing Validation (% Exon Inclusion) rt_pcr->target_validation protein_quantification SMN Protein Quantification elisa->protein_quantification western_blot->protein_quantification

Caption: Experimental workflow for evaluating splicing modulators.

Conclusion

Branaplam, like other splicing modulators, holds significant promise for the treatment of genetic diseases caused by splicing defects. Its ability to correct the splicing of SMN2 pre-mRNA demonstrates the potential of small molecules to manipulate this fundamental cellular process. However, the analysis of global splicing events reveals that these molecules can have widespread off-target effects, a critical consideration for their clinical development and long-term use. The comparative data presented here underscores the importance of a thorough understanding of a drug's transcriptome-wide impact. The detailed experimental protocols provide a framework for the continued investigation and development of safer and more specific splicing modulators, paving the way for a new era of precision medicine.

References

A Preclinical Comparative Analysis of Branaplam: Long-Term Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Branaplam, an investigational RNA splicing modulator, against other therapeutic alternatives for Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD). The content is structured to support drug development professionals by presenting quantitative data, detailed experimental methodologies, and clear visual representations of complex biological and experimental processes.

Mechanism of Action: A Tale of Two Diseases

Branaplam is an orally bioavailable small molecule that modifies pre-mRNA splicing.[1] Its therapeutic potential has been explored in two distinct neurodegenerative disorders through different mechanisms:

  • In Spinal Muscular Atrophy (SMA): Branaplam was initially developed to treat SMA, a disease caused by insufficient levels of the Survival of Motor Neuron (SMN) protein.[2][3] It selectively modulates the splicing of the SMN2 gene, promoting the inclusion of exon 7.[4][5] This correction of the splicing process results in the production of a full-length, functional SMN protein, addressing the root cause of the disease.[3][6]

  • In Huntington's Disease (HD): During its development, Branaplam was discovered to also reduce levels of the mutant huntingtin (mHTT) protein, the cause of HD.[2][7] It achieves this by promoting the inclusion of a novel, frameshift-inducing pseudoexon within the HTT gene's pre-mRNA.[4][8] The resulting aberrant mRNA transcript is targeted for degradation, thereby lowering the production of the toxic mHTT protein.[8]

Branaplam_Dual_Mechanism cluster_SMA Spinal Muscular Atrophy (SMA) Pathway cluster_HD Huntington's Disease (HD) Pathway Branaplam Branaplam Splicing_SMA Splicing Machinery Branaplam->Splicing_SMA Promotes Exon 7 inclusion Splicing_HD Splicing Machinery Branaplam->Splicing_HD Promotes Pseudoexon inclusion SMN2_pre_mRNA SMN2 pre-mRNA SMN2_pre_mRNA->Splicing_SMA Exon 7 exclusion (default) SMN2_mRNA_full Full-length SMN mRNA Splicing_SMA->SMN2_mRNA_full SMN_Protein Functional SMN Protein SMN2_mRNA_full->SMN_Protein Translation HTT_pre_mRNA HTT pre-mRNA HTT_pre_mRNA->Splicing_HD HTT_mRNA_aberrant Aberrant HTT mRNA (with pseudoexon) Splicing_HD->HTT_mRNA_aberrant mRNA_Decay mRNA Decay HTT_mRNA_aberrant->mRNA_Decay mHTT_Protein Reduced mHTT Protein mRNA_Decay->mHTT_Protein

Caption: Branaplam's dual splicing modulation mechanisms in SMA and HD.

Comparative Preclinical Efficacy

Branaplam has demonstrated significant efficacy in various preclinical models, showing therapeutic promise that led to its clinical evaluation.

Table 1: Efficacy of Branaplam in a Severe SMA Mouse Model

ParameterVehicle ControlBranaplamNusinersen (ASO)Risdiplam
Median Lifespan ~14 daysSignificantly extended[6]Significantly extendedSignificantly extended
Motor Function Progressive declineImproved[3]ImprovedImproved[9]
SMN Protein Levels (CNS) Baseline lowIncreased in brain[6]Increased[10]Increased[11]
Body Weight Failure to gain weightWeight gain observed[6]Weight gain observedWeight gain observed

Table 2: Efficacy of Branaplam in Huntington's Disease Models

ParameterVehicle ControlBranaplamGene Silencing (ASO/siRNA)
mHTT Protein Levels (Brain) 100% (Baseline)Dose-dependent reduction[8][12]Significant reduction[12]
Motor Performance (Mouse Model) Progressive declineImprovements observed[8]Improvements observed
Cellular Toxicity (Patient-derived cells) HighNo induced toxicity[4]Variable

Preclinical Safety and Tolerability Profile

While showing promise, preclinical and clinical safety findings are critical for the advancement of any therapeutic candidate. Development of Branaplam for HD was ultimately halted due to safety concerns.[2][3]

Table 3: Comparative Preclinical Safety Summary

ParameterBranaplamNusinersenRisdiplam
Route of Administration OralIntrathecalOral
Primary Off-Target Concerns Peripheral neuropathy (dogs)[13]Post-injection inflammation, potential renal/coagulation effectsRetinal toxicity (high doses), potential hematological effects[14]
Developmental Neurotoxicity No impact on neurogenesis in juvenile animals (mice, rats, dogs)[15][16]N/A (different administration route)N/A
Cardiotoxicity (hERG) Optimized to reduce hERG binding during early development[6]Low riskLow risk

Detailed Experimental Protocols

The following methodologies represent standard approaches used in the preclinical evaluation of splicing modulators like Branaplam.

Protocol 1: SMN/HTT Protein Quantification by Western Blot
  • Tissue Lysis: Brain and spinal cord tissues are homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE: 20-30 µg of total protein per sample is loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). It is then incubated overnight at 4°C with a primary antibody specific for SMN, HTT, or a loading control (e.g., GAPDH, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Protocol 2: Motor Function Assessment in HD Mouse Models

Rotarod_Workflow start HD Transgenic Mice (e.g., R6/2 model) treatment Chronic Oral Dosing: - Branaplam - Vehicle Control start->treatment acclimation Acclimation Phase: Train mice on Rotarod at constant speed (3-5 RPM) for 2-3 days treatment->acclimation testing Weekly Testing: - Accelerating rod (4-40 RPM over 5 min) - 3 trials per mouse per session acclimation->testing measurement Data Collection: Record latency to fall for each trial testing->measurement analysis Statistical Analysis: Compare mean latency to fall between treatment groups over time (e.g., ANOVA) measurement->analysis endpoint Conclusion on Motor Performance Improvement analysis->endpoint

Caption: Experimental workflow for the Rotarod motor performance test.

Protocol 3: Preclinical Developmental Neurotoxicity (DNT) Study
  • Animal Models: Juvenile animals from multiple species (e.g., Wistar Hannover rats, Beagle dogs) are used.[15]

  • Dosing: Animals are administered daily oral doses of Branaplam at multiple levels (low, mid, high) or a vehicle control for an extended period (e.g., 13 or 26 weeks).[17]

  • In-life Assessments: Regular monitoring of clinical signs, body weight, and food consumption.

  • Tissue Collection: At study termination, animals are euthanized and brains are collected. Tissues are fixed in 10% neutral buffered formalin.

  • Histopathology: Brains are sectioned and stained with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Immunohistochemistry (IHC): Specific brain regions associated with neurogenesis (e.g., cerebellum, dentate gyrus, subventricular zone) are stained for markers of:[15][17]

    • Cell Proliferation (e.g., Ki67)

    • Apoptosis (e.g., Cleaved Caspase-3)

  • Image Analysis: Stained sections are digitized, and quantitative image analysis is performed to compare the number of positive cells between control and Branaplam-treated groups.[15]

DNT_Logic_Diagram start Preclinical Concern: Potential cell-cycle arrest effects hypothesis Hypothesis: Branaplam may impact postnatal neurogenesis start->hypothesis study_design Study Design: Chronic dosing in juvenile animals (rodent & non-rodent) hypothesis->study_design endpoints Key Endpoints: - Histopathology - Cell Proliferation (Ki67) - Apoptosis (Caspase-3) study_design->endpoints regions Regions of Interest: Cerebellum, Dentate Gyrus, Subventricular Zone endpoints->regions result Result: No difference between Branaplam and Control groups regions->result conclusion Conclusion: No impact on neurogenesis in tested preclinical models result->conclusion

Caption: Logical flow of a developmental neurotoxicity assessment.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Branaplam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Branaplam Hydrochloride, a potent SMN2 splicing modulator. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating rigorous disposal protocols.[1]

I. Hazard and Safety Data Summary

All personnel handling this compound must be familiar with its hazard profile. The following table summarizes key quantitative and qualitative safety data.

Hazard ClassificationGHS CodeDescriptionPersonal Protective Equipment (PPE)
Acute Oral ToxicityH302Harmful if swallowed.[1]Protective gloves, lab coat, safety goggles with side-shields.[1][2]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]Impervious clothing, suitable respirator.[1][2]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]N/A
Environmental PrecautionP273Avoid release to the environment.[1]N/A
Disposal InstructionP501Dispose of contents/ container to an approved waste disposal plant.[1]N/A

II. Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of hazardous pharmaceutical waste and should be adapted to comply with all applicable country, federal, state, and local regulations.[2]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated personal protective equipment (gloves, lab coats), weigh boats, and empty vials, in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be securely sealed to prevent leaks or spills, and be stored in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and the first rinse of contaminated glassware, in a separate, dedicated hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • The container must be leak-proof, have a secure cap, and be stored in secondary containment to prevent spills.

2. Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste Contaminated with this compound").

  • Include the accumulation start date and the relevant hazard pictograms (e.g., harmful, environmental hazard).

3. Accidental Spill Management:

  • In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department.

  • Wear appropriate PPE, including a respirator, before re-entering the area.

  • Contain the spill using an absorbent material suitable for chemical spills (e.g., diatomite, universal binders).[1][2]

  • Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.[1][2]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste contractor.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1][3] The compound's high aquatic toxicity necessitates disposal at a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[3]

III. Disposal Workflow Diagram

The following diagram illustrates the proper disposal pathway for this compound waste generated in a laboratory setting.

cluster_lab Laboratory Operations cluster_waste_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use (Research Activities) B Solid Waste Generation (Contaminated PPE, Vials) A->B C Liquid Waste Generation (Unused Solutions, Rinsate) A->C D Segregate into Labeled Solid Hazardous Waste Container B->D E Segregate into Labeled Liquid Hazardous Waste Container C->E F Store in Designated Hazardous Waste Accumulation Area D->F E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G H Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposition (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

IV. Regulatory Framework

The disposal of pharmaceutical waste is governed by multiple regulatory bodies. In the United States, these include the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[3][4][5] Many states have their own, often more stringent, regulations.[4] It is imperative that all disposal activities comply with the most current federal and local guidelines. The EPA's regulations, particularly Subpart P for the management of hazardous waste pharmaceuticals, prohibit the sewering of such waste.[3]

V. Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the degradation or neutralization of this compound for disposal purposes. The recommended procedure, therefore, is to manage it as a hazardous chemical waste through a licensed disposal facility. Any in-lab treatment or neutralization should only be attempted by qualified personnel following a validated and approved protocol that is in compliance with all institutional and regulatory standards.

References

Personal protective equipment for handling Branaplam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Branaplam Hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1][2]

  • Acute dermal toxicity (Category 4): Harmful in contact with skin.[2]

  • Acute inhalation toxicity (Category 4): Harmful if inhaled.[2]

  • Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

It is crucial to wash hands and skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product.[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[1][3][4]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1][3]Protects eyes from splashes and dust.
Hand Protection Chemical-resistant protective gloves.[1][3]Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat or coveralls.[1][3]Provides a barrier against skin exposure.
Respiratory Protection A suitable respirator should be used.[1][3]Prevents inhalation of dust or aerosols.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1][2][3]

  • Avoid all direct contact with the substance, including inhalation, and contact with eyes and skin.[1][2][3]

  • Ensure that a safety shower and eye wash station are readily accessible.[1][3]

Storage Conditions: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][3] Specific storage temperatures are outlined in the table below.

FormStorage TemperatureDuration
Powder -20°C2 years
In DMSO -80°C6 months
In DMSO -20°C1 month
In DMSO at 4°C 4°C2 weeks

Data sourced from DC Chemicals and MedChemExpress datasheets.[3][5]

Emergency Procedures

In the event of an emergency, follow these first aid and spill response protocols.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse the mouth with water and do NOT induce vomiting.[2][3]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with plenty of water. Call a physician.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help.[2][3]

Spill Response Workflow:

In the case of a spill, a systematic approach is necessary to ensure containment and decontamination without compromising safety.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Disposal Evacuate Evacuate Personnel to Safe Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Full PPE Ventilate->PPE Prevent_Spread Prevent Further Leakage or Spillage PPE->Prevent_Spread Absorb Absorb with Inert Liquid-Binding Material Prevent_Spread->Absorb Decontaminate Decontaminate Surfaces and Equipment with Alcohol Absorb->Decontaminate Collect Collect Contaminated Material Decontaminate->Collect Dispose Dispose of Waste in Accordance with Regulations Collect->Dispose

Caption: Workflow for handling a this compound spill.

Disposal Plan

Due to its high toxicity to aquatic life, it is imperative to prevent this compound from entering drains, water courses, or the soil.[1][3]

Disposal Guidelines:

  • All waste materials, including contaminated absorbents and personal protective equipment, must be collected in a sealed container.

  • Dispose of the contents and the container at an approved waste disposal facility in accordance with local, state, and federal regulations.[1]

  • For unused investigational drugs, it is recommended to consult with an environmental health and safety (EHS) professional to determine if the material is considered hazardous waste under RCRA guidelines.[6] Non-hazardous materials may be sent for incineration.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.